1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWANKNAGTRWECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661515 | |
| Record name | 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347194-02-9 | |
| Record name | α-Methyl-3-(trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347194-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347194-02-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique ability to enhance critical molecular properties.[1] It confers a powerful combination of metabolic stability, high lipophilicity, and potent electron-withdrawing characteristics, making it an invaluable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3]
This guide focuses on 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol , a chiral alcohol incorporating this key functional group. As a potential building block in organic synthesis, a thorough understanding of its physicochemical properties is paramount for its effective use in research and development. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data summary to provide a framework for the characterization of this compound, detailing the authoritative experimental and computational methodologies required to elucidate its properties and explaining the scientific rationale behind these analytical choices.
Compound Identification and Structure
Correctly identifying a compound is the foundational step for all subsequent analysis. The structural and identifying information for this compound is as follows:
-
IUPAC Name: this compound
-
CAS Number: 1428803-34-3
-
Molecular Formula: C₉H₉F₃O₂
-
Molecular Weight: 206.16 g/mol
-
Chemical Structure:
(Self-generated image, structure based on IUPAC name)
Summary of Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can compile a table of calculated and estimated properties. These values provide a crucial baseline for experimental design and hypothesis testing. For drug development professionals, parameters like LogP and pKa are critical for early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.
| Property | Value | Method/Basis | Significance |
| Molecular Weight | 206.16 g/mol | Calculated from Formula | Fundamental property for all stoichiometric calculations. |
| Predicted LogP | ~2.9 - 3.5 | Computational (Fragment-based) | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.[4][5] |
| Predicted pKa | ~14 - 15 | Estimation (Based on similar alcohols) | Reflects the acidity of the hydroxyl proton; influences hydrogen bonding and ionization state.[6][7] |
| Physical State | Liquid or Low-Melting Solid | Inferred from Analogs | Essential for handling, storage, and choice of analytical methods. |
| Predicted Boiling Point | >200 °C at 760 mmHg | Inferred from Analogs | Important for purification via distillation and assessing thermal stability.[8][9] |
Experimental Determination of Core Properties
The following sections detail the robust, self-validating experimental protocols necessary for the precise characterization of this compound. The causality behind methodological choices is explained to provide a deeper understanding of the scientific process.
Boiling Point Determination under Reduced Pressure
Expertise & Rationale: The boiling point is a fundamental property that serves as a key indicator of purity. For complex organic molecules, particularly those synthesized on a research scale, purification by vacuum distillation is standard. Determining the boiling point under reduced pressure is critical, as high temperatures required for atmospheric boiling can lead to decomposition. This is a prudent consideration for a benzylic alcohol, which can be susceptible to elimination reactions (dehydration) at elevated temperatures. The micro-boiling point method is ideal for conserving valuable material.
Experimental Protocol:
-
Preparation: Place a small sample (0.5 - 1.0 mL) of the compound into a small test tube.
-
Capillary Insertion: Take a melting point capillary tube and seal one end using a flame. Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should be level with the thermometer bulb.
-
Heating Bath: Suspend the assembly in a Thiele tube or an oil bath equipped with a magnetic stirrer to ensure uniform heat distribution.[10]
-
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Reduce the pressure to a stable, known value (e.g., 10 mmHg).
-
Heating: Begin heating the bath gently. Observe the capillary tube. A slow stream of bubbles will emerge as trapped air expands.
-
Observation: Increase the heating rate until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the vapor pressure of the sample has overcome the applied pressure.
-
Cooling & Measurement: Remove the heat source and allow the bath to cool slowly. The rate of bubbling will decrease. The precise temperature at which bubbling ceases and the liquid just begins to be drawn back into the capillary tube is the boiling point at that reduced pressure.[11]
Causality: This method defines the boiling point as the temperature where the liquid's vapor pressure equals the system's pressure. By observing the transition from bubble expulsion (Vapor Pressure > System Pressure) to liquid ingress (Vapor Pressure < System Pressure), a highly accurate equilibrium point is identified.
Diagram 1: Workflow for Micro-Boiling Point Determination
Computationally-Derived Properties
Lipophilicity (LogP)
Expertise & Rationale: The octanol-water partition coefficient (LogP) is the measure of a compound's differential solubility between octanol and water, serving as a key surrogate for its lipophilicity. [4][5]In drug development, LogP values are critical predictors of a drug's ability to cross cell membranes. A LogP value around 2 is often considered ideal for CNS-targeting drugs, while values between 1 and 3 are generally favorable for oral absorption. [5]The trifluoromethoxy group is known to be one of the most lipophilic substituents, with a Hansch π parameter of +1.04, significantly higher than that of a fluorine atom (+0.14) or even a trifluoromethyl group (+0.88). [2][12]This strongly suggests that this compound will be a highly lipophilic molecule.
While experimental methods like the shake-flask method provide the gold standard measurement, computational prediction is an indispensable tool for high-throughput screening and initial assessment. [5]Modern algorithms, which use fragment-based or atomic contribution methods, can provide highly accurate predictions. [13][14]
Acidity (pKa)
Expertise & Rationale: The pKa value quantifies the acidity of the hydroxyl proton. While secondary alcohols are generally very weak acids with pKa values in the range of 16-18, the electronic environment can cause significant shifts. [7]The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect withdraws electron density from the phenyl ring, which in turn stabilizes the corresponding alkoxide conjugate base. This stabilization makes the alcohol more acidic, thus lowering its pKa value relative to an unsubstituted benzylic alcohol. A precise pKa value is important for understanding potential drug-receptor interactions, as the hydroxyl group can act as a hydrogen bond donor.
Safety and Handling
Authoritative Grounding: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from structurally similar fluorinated aromatic compounds, such as 1-[3-(Trifluoromethyl)phenyl]ethanol and other trifluoromethyl- and trifluoromethoxy-substituted benzenes, must be used to establish provisional handling guidelines. [15][16][17][18]
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure. [15][17]Eyewash stations and safety showers must be readily accessible. [17]* Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory. [15] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn. [15]* Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. [15][18]Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area in a tightly sealed container. [16]* In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water. [15] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [18] * Inhalation: Remove the person to fresh air. [16] * In all cases of significant exposure, seek immediate medical attention.
-
Trustworthiness: These guidelines are based on established safety protocols for compounds with similar hazard profiles. However, it is imperative that the user consults the specific SDS provided by the supplier before any handling or use of the compound.
Conclusion
This compound is a compound of significant interest due to the presence of the trifluoromethoxy group, a key modulator of physicochemical properties in modern medicinal chemistry. While specific experimental data is limited, this guide establishes a comprehensive framework for its characterization. Its high predicted lipophilicity and the protocols for determining its boiling point and solubility profile provide the necessary foundation for its application in synthetic chemistry and drug discovery research. The methodologies outlined herein are designed to ensure scientific rigor, safety, and the generation of high-quality, reliable data.
References
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011). Journal of Chemical Education. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]
-
Predicted vs. experimental logP values for the 140 compounds in the MLR training set. ResearchGate. [Link]
-
How to calculate the pka of alcohol? PrepMate. [Link]
-
Machine Learning Methods for LogP Prediction: Pt. 1. Ricardo Avila. [Link]
-
How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]
-
Experiment name / Determination of Boiling point Purpose. University of Technology. [Link]
-
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol Powder. SENOVA PHARMA. [Link]
-
How to calculate the pKa value of ethanol. Quora. [Link]
-
How To Use a pKa Table. Master Organic Chemistry. [Link]
-
Micro-boiling point measurement. University of Calgary. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. [Link]
-
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. PubChem. [Link]
-
Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]
-
The pKa in Organic Chemistry. Chemistry Steps. [Link]
-
(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Arran Chemical Company. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. ResearchGate. [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Organic Chemistry LABORATORY. Al-Rasheed University College. [Link]
-
Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. ResearchGate. [Link]
-
(S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8. Blo-enjoy. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Determination of Boiling Point (B.P). Vijay Nazare Weebly. [Link]
-
1-(3-(Trifluoromethyl)phenyl)ethanol. PubChem. [Link]
-
1-(3-(Trifluoromethyl)phenyl)ethanone oxime. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acdlabs.com [acdlabs.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 8. (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. chemimpex.com [chemimpex.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 13. chemaxon.com [chemaxon.com]
- 14. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
An In-Depth Technical Guide to the Spectral Analysis of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] this compound is a chiral alcohol that serves as a critical building block in the synthesis of more complex pharmaceutical agents.[2] Its precise structure, purity, and stereochemistry are paramount, necessitating a robust and multi-faceted analytical approach for its characterization.
This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. As a self-validating system, the convergence of data from these orthogonal methods provides an unambiguous structural confirmation, essential for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a fluorinated compound like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete characterization.
Expertise & Experience: Decoding the Resonances
The choice to employ ¹H, ¹³C, and ¹⁹F NMR is based on the principle of comprehensive structural verification. ¹H NMR provides information on the proton environment and connectivity, ¹³C NMR reveals the carbon skeleton, and ¹⁹F NMR offers a highly sensitive and specific probe for the fluorinated moiety.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The benzylic proton's quartet and the methyl group's doublet are classic indicators of an ethyl-alcohol fragment attached to a chiral center. The aromatic region reveals the substitution pattern on the phenyl ring.
-
¹³C NMR Spectroscopy: This technique maps the carbon framework. A key feature is the carbon of the trifluoromethoxy group, which appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This is a definitive diagnostic signal.
-
¹⁹F NMR Spectroscopy: Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this technique is exceptionally sensitive.[3] For the -OCF₃ group, the three chemically equivalent fluorine atoms produce a single, sharp resonance, providing a clear and uncomplicated confirmation of its presence. The chemical shift of this group is sensitive to the electronic environment, making it a valuable probe.[3][4]
Data Presentation: Predicted NMR Assignments
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for this compound. These predictions are based on established principles and data from analogous structures.[5][6][7]
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | -CH₃ (Methyl) | 1.4 - 1.6 | Doublet (d) | ~6.5 | Coupled to the benzylic proton. |
| -OH (Hydroxyl) | 1.8 - 3.0 | Broad Singlet (br s) | N/A | Position is concentration and solvent dependent; D₂O exchangeable. | |
| -CH (OH) (Benzylic) | 4.8 - 5.0 | Quartet (q) | ~6.5 | Coupled to the three methyl protons. | |
| Ar-H (Aromatic) | 7.1 - 7.5 | Multiplet (m) | N/A | Four distinct protons on the aromatic ring, showing complex splitting. | |
| ¹³C | -C H₃ (Methyl) | 24 - 26 | Singlet | N/A | |
| -C H(OH) (Benzylic) | 69 - 71 | Singlet | N/A | ||
| Ar-C (Aromatic) | 115 - 150 | Multiple Signals | C-F coupling may be observed | Six distinct aromatic carbons, including the two ipso-carbons. | |
| -OC F₃ (Trifluoromethoxy) | 120 - 122 | Quartet (q) | ¹JCF ≈ 255-260 | A highly characteristic signal due to coupling with three fluorine atoms. | |
| ¹⁹F | -OCF ₃ | -58 to -60 | Singlet (s) | N/A | Referenced to CFCl₃. The chemical shift is sensitive to the solvent and electronic environment.[8] |
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard like trifluorotoluene can be used.[9]
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration, especially for quaternary carbons.[1]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard.
Visualization: NMR Workflow
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Interpreting the Vibrational Fingerprint
The IR spectrum of this compound is dominated by absorptions from the hydroxyl, alkyl, aromatic, and trifluoromethoxy groups. The broad O-H stretch is one of the most recognizable features in an IR spectrum, immediately confirming the presence of an alcohol.[10][11][12] The C-F bonds of the trifluoromethoxy group produce very strong, sharp absorptions in the fingerprint region, providing another layer of confirmation. The distinction between sp² (aromatic) and sp³ (aliphatic) C-H stretches around the 3000 cm⁻¹ mark further corroborates the overall structure.[13][14]
Data Presentation: Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium, Sharp |
| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 3000 | Medium, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak, Sharp |
| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong, Sharp |
| C-O-C & C-F Stretches | Trifluoromethoxy | 1000 - 1300 | Very Strong, Sharp |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.[1]
-
Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Visualization: IR Analysis Workflow
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization.
Expertise & Experience: Predicting Fragmentation Pathways
For benzylic alcohols, fragmentation is highly predictable. The molecular ion (M⁺˙) is often observed. Key fragmentation pathways include the loss of small, stable neutral molecules or radicals. The most characteristic fragmentation for a benzylic alcohol is the alpha-cleavage (benzylic cleavage) to lose a methyl radical, forming a highly stable, resonance-stabilized oxonium ion.[15] Another common pathway is the loss of water. The fragmentation of benzyl alcohol itself often leads to a prominent peak at m/z 77 (phenyl cation) and m/z 91 (tropylium ion precursor).[16] The presence of the trifluoromethoxy group will influence the masses of these fragments.
Data Presentation: Predicted Mass Spectrometry Fragments
The molecular formula is C₉H₉F₃O₂, giving a monoisotopic mass of approximately 206.06 g/mol .
| m/z Value (Predicted) | Ion Structure / Identity | Fragmentation Pathway |
| 206 | [C₉H₉F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 191 | [C₈H₆F₃O₂]⁺ | [M - CH₃]⁺ (Loss of methyl radical via alpha-cleavage) |
| 188 | [C₉H₇F₃O]⁺˙ | [M - H₂O]⁺˙ (Loss of water) |
| 163 | [C₇H₄F₃O]⁺ | Fragment from cleavage of the ethyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation (less likely due to substituent) |
Experimental Protocol: Electron Ionization GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like the target molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The compound will travel through the GC column (e.g., a DB-5ms column) and be separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI). This process creates the molecular ion and induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.
Visualization: Key Fragmentation Pathways
Caption: Predicted MS fragmentation of the parent molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a self-validating framework for its unequivocal structural confirmation. Each technique offers a unique and complementary perspective: NMR elucidates the precise atomic connectivity and carbon-hydrogen framework, IR identifies the key functional groups through their vibrational modes, and MS confirms the molecular weight while revealing characteristic fragmentation patterns. For professionals in research and drug development, this multi-faceted analytical approach is not merely procedural; it is a fundamental requirement for ensuring the identity, purity, and quality of such a critical synthetic intermediate.
References
- Brands, K. M. J., et al. (2003). The Role of Chiral Alcohols in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Dalvit, C., & Vulpetti, A. (2011). Fluorine NMR: A Valuable Tool for Hit and Lead Discovery. Drug Discovery Today: Technologies. [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary Chemistry LibreTexts. [Link]
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition. [Link]
-
PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]
-
Leśniak, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
-
Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. YouTube. [Link]
-
Ye, L., et al. (2017). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric Transfer Hydrogenation of Aromatic Ketones. [Link]
-
Supporting Information. (n.d.). NMR Spectra for (S)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol. [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
The Organic Chemistry Tutor. (2023). interpretation of two sample infrared spectra. YouTube. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ResearchGate. (2018). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups. [Link]
-
MassBank. (2008). Benzyl alcohol Mass Spectrum. [Link]
-
Noël, T., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development. [Link]
-
Dove Medical Press. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group. [Link]
-
SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. [Link]
-
University of Liverpool. (n.d.). Chemical shifts. [Link]
- Google Patents. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol|CAS 1821840-58-7 [benchchem.com]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. dovepress.com [dovepress.com]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. massbank.eu [massbank.eu]
An In-depth Technical Guide to 1-[4-(Trifluoromethoxy)phenyl]ethanol (CAS: 1737-28-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(Trifluoromethoxy)phenyl]ethanol, identified by the CAS number 1737-28-6, is a fluorinated aromatic alcohol. Its structure, featuring a trifluoromethoxy group on the phenyl ring, imparts unique chemical properties that make it a valuable intermediate in various synthetic applications. This guide provides a comprehensive overview of its chemical and physical properties, safety protocols, and potential applications, designed to inform and assist researchers in its effective and safe utilization. While direct toxicological studies on this specific compound are not extensively published, data from structurally related fluorinated alcohols and benzylic alcohols can provide valuable insights into its potential hazards.
Physicochemical Properties
The distinct properties of 1-[4-(Trifluoromethoxy)phenyl]ethanol are summarized in the table below. These characteristics are crucial for designing reaction conditions, purification procedures, and appropriate storage solutions.
| Property | Value | Source(s) |
| CAS Number | 1737-28-6 | Multiple Sources |
| Molecular Formula | C9H9F3O2 | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | Not explicitly available for this compound, but related compounds have boiling points around 106-107 °C at 8 mmHg. | [3] |
| Density | Not explicitly available for this compound, but related compounds have densities around 1.237 g/mL at 25 °C. | [3][4] |
| Refractive Index | Not explicitly available for this compound, but related compounds have a refractive index around n20/D 1.458. | [3][4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and diethyl ether. Poorly soluble in water. | [5] |
| Stability | Stable under normal laboratory conditions. | [2] |
Synthesis and Applications
1-[4-(Trifluoromethoxy)phenyl]ethanol serves as a key building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and material science sectors. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
A common synthetic route to this and similar secondary alcohols is the Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde.[6]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines a general procedure for the synthesis of 1-[4-(Trifluoromethoxy)phenyl]ethanol. Note: This is a representative protocol and may require optimization.
Materials:
-
4-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetaldehyde
-
Hydrochloric acid (aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere.
-
Add magnesium turnings to the flask.
-
Dissolve 4-bromobenzotrifluoride in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-[4-(Trifluoromethoxy)phenyl]ethanol.
-
Caption: Synthetic workflow for 1-[4-(Trifluoromethoxy)phenyl]ethanol via Grignard reaction.
Safety and Handling
As a fluorinated organic compound, 1-[4-(Trifluoromethoxy)phenyl]ethanol requires careful handling. The following information is compiled from safety data sheets of the compound and structurally similar chemicals.
GHS Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 |
This classification is based on available data for similar compounds and may not be exhaustive.[7]
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[7] |
| H319 | Causes serious eye irritation.[7] | |
| H335 | May cause respiratory irritation.[7] | |
| Precautionary | P261 | Avoid breathing fumes, mist, spray, vapors.[7] |
| P264 | Wash skin thoroughly after handling.[7] | |
| P271 | Use only outdoors or in a well-ventilated area.[7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2] Ensure adequate ventilation, preferably in a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Avoid ingestion and inhalation.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
Toxicological Information
Detailed toxicological studies on 1-[4-(Trifluoromethoxy)phenyl]ethanol are limited. However, based on its structure and the known toxicology of similar compounds, the following potential effects should be considered:
-
Acute Toxicity: The compound is expected to have low to moderate acute toxicity. Ingestion, inhalation, and skin contact may cause irritation.
-
Chronic Toxicity: The long-term effects of exposure have not been determined. As with any chemical, repeated or prolonged exposure should be avoided.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.
Analytical Methods
The purity and identity of 1-[4-(Trifluoromethoxy)phenyl]ethanol can be determined using standard analytical techniques.
-
Gas Chromatography (GC): GC is a suitable method for assessing the purity of this volatile compound. A chiral GC column can be used to separate enantiomers if the compound is prepared as a racemate.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure. The fluorine atoms will also produce characteristic signals in 19F NMR.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl (-OH) group and the aromatic ring.
Conclusion
1-[4-(Trifluoromethoxy)phenyl]ethanol is a valuable fluorinated building block with significant potential in synthetic chemistry. Its unique properties make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its successful and safe application in research and development.
References
-
Lund University. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Retrieved from [Link]
-
Li, Z., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. Retrieved from [Link]
-
PubChem. (S)-1-(4-(Trifluoromethyl)phenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Accela ChemBio Inc. (2020, December 8). 1-[4-(Trifluoromethyl)Phenyl]Ethanol Safety Data Sheet. Retrieved from [Link]
-
ChemSafetyPro. (2016, January 6). GHS Hazard Class and Hazard Category. Retrieved from [Link]
-
Eurofins. (2022, November 7). Analytical Method Summaries. Retrieved from [Link]
-
PubChem. GHS Classification Summary (Rev.9, 2021). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from [Link]
-
iSolvents. (2022, May 23). Safe handling of ethanol and its applications. Retrieved from [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
-
Nikitenko, T. K., & Tolgskaya, N. S. (1970). The Toxicity and the Nature of the Action of Fluorinated Alcohols (Trifluoroethanol and 1,1-Dihydroperfluorobutanol). Defense Technical Information Center. Retrieved from [Link]
-
PubChem. (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Médecins Sans Frontières. Methanol Poisoning. Retrieved from [Link]
Sources
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. echemi.com [echemi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. synquestlabs.com [synquestlabs.com]
A Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Chiral Alcohols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethoxy (-OCF₃) group into chiral alcohol scaffolds represents a pivotal advancement in modern medicinal chemistry. This guide provides an in-depth analysis of the synthesis, biological activities, and mechanistic principles governing these unique molecular entities. We will explore how the distinct physicochemical properties of the -OCF₃ group—namely its high lipophilicity, metabolic stability, and potent electron-withdrawing nature—synergize with the stereochemical specificity of chiral alcohols to create compounds with significant therapeutic potential. This document details enantioselective synthetic methodologies, examines specific examples of biologically active trifluoromethoxy-substituted chiral alcohols, provides actionable experimental protocols, and culminates in a discussion of structure-activity relationships (SAR) to guide future drug design efforts.
Part 1: The Trifluoromethoxy Group in Modern Drug Design
The trifluoromethoxy group has emerged as a "pseudo-halogen" substituent of immense interest in pharmaceutical and agrochemical research.[1] Unlike its more common counterpart, the trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a unique combination of properties that medicinal chemists can leverage to overcome common drug development hurdles.[2][3]
Key Physicochemical & Pharmacokinetic Advantages:
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, with a Hansch-Pippett parameter (π) of +1.04.[4] This high lipophilicity can significantly improve a molecule's ability to cross cellular membranes, enhancing absorption, distribution, and permeability across biological barriers like the blood-brain barrier.[5][6]
-
Metabolic Stability: The carbon-fluorine bonds within the trifluoromethoxy group are exceptionally strong, making the moiety highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] Replacing a metabolically vulnerable group, such as a methoxy (-OCH₃) group, with an -OCF₃ group can block common metabolic pathways, increase the drug's half-life, and reduce the formation of potentially reactive metabolites.[3][5]
-
Modulation of Electronic Properties: The -OCF₃ group is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence the molecule's overall electronic distribution. This can be critical for fine-tuning interactions with biological targets, such as enzyme active sites or receptor binding pockets.[1]
-
Improved Bioavailability: The combined effects of increased lipophilicity and metabolic robustness often translate to superior oral bioavailability, a critical parameter for patient-friendly dosing regimens.[6]
When these properties are combined with the stereospecific interactions afforded by a chiral alcohol, the resulting molecule can exhibit high potency and selectivity for its biological target. The precise three-dimensional arrangement of the hydroxyl group, the trifluoromethoxy-substituted moiety, and other substituents dictates the molecule's fit and interaction with chiral biological macromolecules.
Part 2: Enantioselective Synthesis of Trifluoromethoxy-Substituted Chiral Alcohols
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern asymmetric synthesis. The primary route to trifluoromethoxy-substituted chiral alcohols involves the enantioselective reduction of the corresponding prochiral ketones.
Core Strategy: Asymmetric Reduction of Trifluoromethoxy-Substituted Ketones
The most direct approach involves the use of chiral catalysts or reagents to reduce a ketone, establishing the stereocenter at the newly formed secondary alcohol. Several powerful methods have been developed for similar transformations involving trifluoromethyl ketones, and these principles are directly applicable.[8][9][10]
| Method | Catalyst / Reagent System | Typical Enantioselectivity (e.e. or e.r.) | Key Advantages |
| Catalytic Transfer Hydrogenation | Chiral Ruthenium or Rhodium complexes with a hydrogen donor (e.g., isopropanol, formic acid) | >90% e.e. | High efficiency, operational simplicity, use of safe hydrogen sources. |
| CBS Reduction | Corey-Bakshi-Shibata (CBS) catalyst (proline-derived oxazaborolidine) with a borane source (e.g., BH₃·SMe₂) | 90-99% e.e. | High enantioselectivity for a broad range of ketones, predictable stereochemical outcome. |
| Chiral Organometallic Reagents | Chiral Organomagnesium Amides (COMAs) | Up to 98:2 e.r.[8][9] | Excellent yields and selectivities for specific substrates, mild reaction conditions. |
| Biocatalytic Reduction | Ketoreductases (KREDs) / Whole-cell systems (e.g., yeast) | >99% e.e. | Extremely high enantioselectivity, environmentally friendly (green chemistry), operates under mild aqueous conditions. |
The choice of method often depends on the specific substrate, scale of the reaction, and desired stereochemical outcome. For instance, while biocatalysis offers unparalleled selectivity, catalytic transfer hydrogenation may be more readily scalable in an industrial setting.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Generalized workflow for the asymmetric reduction of a prochiral ketone.
Part 3: Biological Activity and Therapeutic Applications
While specific examples of trifluoromethoxy-substituted chiral alcohols are often proprietary or embedded within broader medicinal chemistry programs, we can infer their biological potential from related structures and the known impact of the -OCF₃ group. The introduction of this moiety is a strategic decision to enhance drug-like properties.[11]
Hypothetical Case Study: Inhibition of a Kinase Enzyme
Many kinase inhibitors feature a chiral alcohol that forms a critical hydrogen bond with the "hinge" region of the enzyme's ATP-binding pocket. The chirality ensures the correct orientation of other parts of the molecule to maximize affinity and selectivity.
Let's consider a hypothetical inhibitor, "Trifloxanol."
dot graph { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption: Binding of a hypothetical inhibitor, Trifloxanol, in a kinase active site.
In this model:
-
The chiral alcohol forms a crucial hydrogen bond with the kinase hinge, anchoring the inhibitor. The specific stereoisomer (R or S) is vital for this interaction.
-
The trifluoromethoxy-substituted aryl ring occupies a lipophilic pocket. The -OCF₃ group enhances binding through favorable hydrophobic interactions and improves metabolic stability, preventing cleavage at this position.[5] This leads to a longer duration of action.
-
The overall molecule achieves high potency and selectivity due to the precise fit dictated by the chiral center.
This principle extends to other target classes, including G-protein coupled receptors (GPCRs), ion channels, and nuclear hormone receptors, where stereospecificity and metabolic robustness are paramount.
Part 4: Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems.
Protocol 1: Asymmetric Transfer Hydrogenation of 1-(4-(trifluoromethoxy)phenyl)ethan-1-one
This protocol describes a representative method for generating a chiral alcohol from its corresponding ketone.
Objective: To synthesize (R)-1-(4-(trifluoromethoxy)phenyl)ethan-1-ol with high enantiomeric excess.
Materials:
-
1-(4-(trifluoromethoxy)phenyl)ethan-1-one (1.0 eq)
-
(R,R)-Ts-DPEN-Ru catalyst (0.005 eq)
-
Formic acid/triethylamine azeotropic mixture (5:2 ratio) (5.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add 1-(4-(trifluoromethoxy)phenyl)ethan-1-one and the (R,R)-Ts-DPEN-Ru catalyst.
-
Dissolve the solids in anhydrous DCM.
-
Add the formic acid/triethylamine mixture dropwise to the solution at room temperature.
-
Stir the reaction at 30 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure alcohol.
Validation:
-
Structure Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Excess (e.e.) Determination: Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H).
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of a trifluoromethoxy-substituted chiral alcohol compared to its non-fluorinated methoxy analog.
Materials:
-
Test Compound (Trifluoromethoxy alcohol)
-
Control Compound (Methoxy analog)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., Verapamil)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test and control compounds in DMSO.
-
In a 96-well plate, pre-incubate the test/control compound with HLM in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Expected Outcome: The trifluoromethoxy-substituted alcohol is expected to have a significantly longer half-life (lower clearance) compared to its methoxy analog, demonstrating its enhanced metabolic stability.[3][5]
Part 5: Conclusion and Future Outlook
Trifluoromethoxy-substituted chiral alcohols are a compelling class of molecules for drug discovery. The trifluoromethoxy group imparts crucial pharmacokinetic advantages, including heightened metabolic stability and optimal lipophilicity, while the chiral alcohol center provides the stereochemical precision required for potent and selective biological interactions. The continued development of novel and efficient asymmetric synthetic methods will further accelerate the exploration of these compounds.[12][13] Future research will likely focus on incorporating these motifs into diverse molecular scaffolds to target a wide range of diseases, from oncology to central nervous system disorders, where improved brain penetration and metabolic stability are critical determinants of therapeutic success.
References
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ACS Publications. (n.d.). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters.
- (2025, October 16). The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design.
- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Benchchem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- American Chemical Society. (n.d.). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs).
- Benchchem. (n.d.). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.
- (n.d.). Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol.
- ACS Publications. (2022, April 4). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society.
- PubMed. (2022, April 13). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction.
- Chemical Communications (RSC Publishing). (n.d.). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst.
- ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs.
- (2011, February 16). Asymmetric Construction of α-Trifluoro- methyl-Substituted Tertiary Alcohols.
- Scilit. (n.d.). Asymmetric Synthesis of Tertiary Trifluoromethyl Alcohols.
- NIH. (n.d.). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. PMC.
- ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NIH. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol as a Chiral Building Block
Introduction: The Strategic Value of Fluorinated Chiral Alcohols
In the landscape of modern medicinal chemistry, the quest for molecules with enhanced pharmacological profiles is relentless. Chiral building blocks are the foundational elements in this pursuit, enabling the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[1] Among these, chiral secondary alcohols are of paramount importance. The introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy to modulate a molecule's physicochemical properties.[2][3] The -OCF₃ group, often considered a "super-methyl" group, can significantly enhance metabolic stability, increase lipophilicity, and alter receptor binding affinity by virtue of its unique electronic and steric characteristics.[4][5]
This guide focuses on 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol , a chiral alcohol that embodies the strategic convergence of a stereogenic center and a trifluoromethoxy-substituted aromatic ring. Its utility as a versatile intermediate stems from the ability to leverage its pre-defined stereochemistry to construct more complex chiral molecules, making it a valuable asset in drug discovery and fine chemical synthesis.[4]
Core Synthesis Strategies: Achieving Enantiopurity
The primary challenge in harnessing the potential of this compound lies in the efficient and highly selective synthesis of a single enantiomer. The most common and direct precursor for this task is the prochiral ketone, 3'-(trifluoromethoxy)acetophenone .[5][6] The key transformation is the asymmetric reduction of the carbonyl group to a secondary alcohol. Two principal methodologies dominate this field: biocatalytic reduction and asymmetric chemical catalysis.
Biocatalytic Asymmetric Reduction: A Green and Precise Approach
Biocatalysis has emerged as a powerful and sustainable method for producing optically pure alcohols.[7] This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs) or carbonyl reductases, often within whole-cell systems, to catalyze the reduction of ketones with exceptionally high enantioselectivity.
A notable example, analogous to the synthesis of the target molecule, is the highly efficient production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.[8][9][10][11] In this process, recombinant E. coli cells expressing a specific carbonyl reductase are used to reduce the corresponding ketone.[8][9][10] The enzyme dictates the stereochemical outcome, delivering the desired enantiomer with an enantiomeric excess (ee) often exceeding 99.9%.[8][9][10] The causality behind this precision lies in the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that allows hydride delivery to only one face of the carbonyl.
The advantages of this whole-cell approach are manifold:
-
High Enantioselectivity: The inherent chirality of the enzyme active site ensures near-perfect stereocontrol.[8][11]
-
Mild Reaction Conditions: Biotransformations are typically conducted in aqueous media at or near ambient temperature and neutral pH, avoiding the need for harsh reagents or extreme conditions.[10][12]
-
Economic & Environmental Benefits: This method avoids the use of expensive and often toxic heavy metal catalysts required in some chemical syntheses.[12] The catalyst (the microbial cells) is self-regenerating.
The workflow for such a biocatalytic reduction is a self-validating system. The production of the chiral alcohol is directly coupled to the activity of a specific, engineered enzyme, and the purity of the product is a direct readout of the enzyme's intrinsic selectivity.
Caption: Workflow for the biocatalytic synthesis of chiral alcohols.
Asymmetric Chemical Catalysis
An alternative to biocatalysis is the use of chiral transition metal catalysts for asymmetric hydrogenation or transfer hydrogenation.[13][14] Catalysts based on ruthenium (Ru) or rhodium (Rh) complexed with chiral ligands are commonly employed for the reduction of prochiral ketones.[15] For instance, the synthesis of the related (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol can be achieved via asymmetric transfer hydrogenation using a rhodium or ruthenium catalyst with a chiral ligand in the presence of an alcohol as the hydrogen source.[15]
This method offers the advantage of operating within traditional organic synthesis setups but often requires screening of various expensive ligands and metal catalysts to achieve high enantioselectivity. The reaction conditions can be more demanding, and removal of trace metal contaminants from the final product is a critical consideration in pharmaceutical applications.[12]
Caption: General pathway for asymmetric synthesis.
Physicochemical Properties & Data
The trifluoromethoxy group significantly influences the properties of the molecule, enhancing its utility in drug design.[5]
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃O₂ | [4] |
| Molecular Weight | 206.16 g/mol | [4] |
| Appearance | Colorless to Light Yellow Liquid | [5][6] |
| Boiling Point | 49 - 51 °C @ 13 mmHg | [5] |
| Density | ~1.29 g/mL | [5] |
| Refractive Index | n20/D ~1.45 | [5] |
Note: Properties are for the racemic or unspecified mixture and may vary slightly between enantiomers.
Application in Synthesis: A Gateway to Neuroprotective Agents
The true value of a chiral building block is demonstrated by its application. While specific examples for this compound are proprietary or less common in public literature, the closely related (R)-1-[3-(trifluoromethyl)phenyl]ethanol serves as an excellent, authoritative proxy. This compound is a key intermediate in the synthesis of neuroprotective compounds, such as (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide.[8][9][10]
The synthesis leverages the pre-formed stereocenter of the alcohol. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or used directly in a nucleophilic substitution reaction (e.g., a Mitsunobu reaction) to couple with another fragment, transferring its chirality to the final, more complex molecule. This ensures the stereochemical integrity of the final product, which is often critical for its biological activity.
Detailed Experimental Protocol: Biocatalytic Asymmetric Reduction
This protocol is adapted from established procedures for the synthesis of structurally related chiral alcohols using whole-cell biocatalysis.[8][10] It represents a robust and self-validating system for generating the enantiomerically pure target compound.
Objective: To synthesize (R)- or (S)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol via asymmetric reduction of 3'-(trifluoromethoxy)acetophenone using recombinant E. coli expressing a stereocomplementary carbonyl reductase.
Materials and Reagents:
-
Recombinant E. coli cells expressing a suitable (R)- or (S)-selective carbonyl reductase.
-
3'-(trifluoromethoxy)acetophenone (substrate).
-
Phosphate buffer solution (PBS), 200 mM, pH 7.0-7.5.
-
Glucose (co-substrate for cofactor regeneration).
-
Ethyl acetate (EtOAc) (for extraction).
-
Anhydrous magnesium sulfate (MgSO₄) (for drying).
-
Tween-20 or other suitable surfactant (optional, to improve substrate solubility).[8][9][10]
-
Appropriate growth medium (e.g., LB broth with antibiotic) for cell culture.
Step-by-Step Methodology:
-
Cultivation of Biocatalyst:
-
Inoculate a sterile growth medium with the recombinant E. coli strain.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce enzyme expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours. The lower temperature promotes proper protein folding.
-
Harvest the cells by centrifugation and wash with PBS buffer to remove residual media.
-
-
Biotransformation Reaction:
-
In a reaction vessel, prepare a suspension of the harvested E. coli cells in PBS buffer (e.g., to a final concentration of 10-15 g DCW/L).[10]
-
Add glucose as the co-substrate. The cellular machinery will metabolize glucose to regenerate the NADPH or NADH cofactor required by the carbonyl reductase. This in-situ regeneration is a hallmark of an efficient whole-cell system.
-
If substrate solubility is low, add a small amount of Tween-20 (e.g., 0.5-1.0% w/v) to the buffer.[8][9][10] This creates micelles that can solubilize the hydrophobic ketone, increasing its availability to the enzyme.
-
Add the substrate, 3'-(trifluoromethoxy)acetophenone, to the desired concentration (e.g., 100-200 mM).
-
Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for 12-24 hours.[10]
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking aliquots at regular intervals. Extract the aliquot with EtOAc and analyze by GC or TLC to check for the disappearance of the ketone and the appearance of the alcohol product.
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant twice with an equal volume of EtOAc.[8]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography if necessary.
-
Determine the chemical yield.
-
Crucially, determine the enantiomeric excess (ee) of the product using a chiral stationary phase GC or HPLC column. This final step validates the success of the asymmetric synthesis.
-
Conclusion
This compound is a strategically important chiral building block whose value is derived from the synergistic combination of a stereogenic center and a pharmaceutically relevant trifluoromethoxy moiety. The development of robust and highly selective synthetic routes, particularly through biocatalysis, has made this and related chiral alcohols readily accessible. For researchers in drug development, mastering the synthesis and application of such intermediates is not merely a matter of procedural execution; it is about understanding the causal links between molecular architecture, synthetic strategy, and the ultimate biological function of the target molecule. This guide provides the foundational knowledge and practical framework to confidently employ this powerful building block in the creation of next-generation therapeutics.
References
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. [Link]
-
Catalytic Asymmetric Synthesis of Optically Active Secondary Alcohols Deuterated on the Secondary Carbon by the Enantioselective Alkylation of Aldehydes. Bulletin of the Chemical Society of Japan. [Link]
-
(PDF) Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. ResearchGate. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. UvA-DARE (Digital Academic Repository). [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PubMed. [Link]
-
Recent advances in alcohol dehydrogenase-catalyzed asymmetric production of hydrophobic alcohols. Catalysis Science & Technology (RSC Publishing). [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]
-
Efficient biosynthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol using a novel reductase AxSDR from Algoriella xinjiangensis. ResearchGate. [Link]
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. SENOVA PHARMA. [Link]
-
Asymmetric Synthesis. University of Windsor. [Link]
- Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation.
-
Supporting Information. acs.org. [Link]
- Process for the synthesis of (s)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol.
-
1-(3-(Trifluoromethyl)phenyl)ethanone oxime. PubChem. [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI. [Link]
- A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. PubMed. [Link]
-
Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. LabMed Discovery. [Link]
Sources
- 1. Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends [mrijournal.rjh.com.cn:8443]
- 2. jelsciences.com [jelsciences.com]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3'-(Trifluoromethoxy)acetophenone | 170141-63-6 | TCI AMERICA [tcichemicals.com]
- 7. Recent advances in alcohol dehydrogenase-catalyzed asymmetric production of hydrophobic alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. uwindsor.ca [uwindsor.ca]
- 15. WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Potential Applications of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol in Medicinal Chemistry
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This whitepaper provides a comprehensive technical overview of 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol, a chiral aromatic alcohol poised for significant applications in medicinal chemistry. We will explore the strategic advantages conferred by the trifluoromethoxy group, propose potential therapeutic targets for this scaffold, and detail robust experimental protocols for its synthesis and initial biological evaluation. This guide is designed to serve as a foundational resource for leveraging this promising molecule in drug discovery programs.
Part 1: The Strategic Imperative of the Trifluoromethoxy Group in Modern Drug Design
The deliberate incorporation of fluorine-containing functional groups is a well-established and highly successful strategy in medicinal chemistry.[1] Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity and metabolic stability, while also acting as a weak hydrogen bond acceptor.[2][4] These attributes can lead to enhanced membrane permeability, improved oral bioavailability, and reduced metabolic degradation, all of which are critical for the development of effective therapeutics.[2][3][5] this compound represents a key building block that strategically places this advantageous group on a versatile phenyl ethanol scaffold.
Part 2: Physicochemical Profile and Inherent Drug-like Properties
A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its behavior in biological systems.
| Property | Predicted Value | Significance in Medicinal Chemistry |
| Molecular Formula | C9H9F3O2 | Defines the elemental composition and molecular weight. |
| Molecular Weight | 206.16 g/mol | Within the optimal range for oral bioavailability (Rule of Five). |
| cLogP | ~2.8 | Indicates a favorable lipophilicity for cell membrane penetration. |
| pKa (alcoholic OH) | ~14.0 | Weakly acidic, typical for a secondary alcohol. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can form key interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (O in OH, O in OCF3) | The trifluoromethoxy group can participate in polar interactions. |
| Chiral Center | Yes (at the carbinol carbon) | Allows for stereospecific interactions with chiral biological targets. |
The meta-position of the trifluoromethoxy group on the phenyl ring exerts a significant electron-withdrawing effect, which can influence the molecule's reactivity and interactions with biological targets.[3]
Part 3: High-Probability Therapeutic Applications and Mechanistic Hypotheses
The structural features of this compound suggest its potential as a core scaffold or key intermediate in several therapeutic areas.
As a Novel Scaffold for Anti-inflammatory and Autoimmune Disease Modulators
The phenyl ethanolamine and related structures are known to possess anti-inflammatory properties. The trifluoromethoxy group can enhance the potency and metabolic stability of such compounds.
-
Potential Targets:
-
Nuclear Receptors: The lipophilic nature of the scaffold makes it a candidate for binding to the ligand-binding domains of nuclear receptors involved in inflammation, such as RORγt or PPARs.
-
Kinases: The phenyl ethanol core can serve as a hinge-binding motif for various kinases in inflammatory signaling pathways, such as JAKs or SYK.
-
-
Hypothesized Mechanism of Action (RORγt Inverse Agonist): The this compound scaffold could be elaborated to bind to the ligand-binding pocket of RORγt, a master regulator of Th17 cell differentiation. The trifluoromethoxy-phenyl moiety would occupy a hydrophobic region, while derivatives of the ethanol group could be designed to disrupt the interaction with co-activator proteins, leading to the repression of pro-inflammatory gene transcription.
Caption: Proposed mechanism of RORγt inverse agonism.
As a Precursor for CNS-Active Agents
The phenethylamine and phenyl ethanolamine scaffolds are prevalent in a wide range of centrally acting drugs.[6][7] The enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy group make this compound an attractive starting point for novel CNS therapeutics.
-
Potential Applications:
-
Anticonvulsants: The scaffold could be modified to target voltage-gated ion channels or enhance GABAergic neurotransmission.
-
Antidepressants and Anxiolytics: Derivatives could be designed to modulate monoamine transporters or receptors.
-
Neuroprotective Agents: The core structure is found in compounds with neuroprotective properties.
-
As a Building Block for Anticancer Agents
Many kinase inhibitors and other anticancer drugs contain phenyl ethanol or related moieties.
-
Potential Targets:
-
Receptor Tyrosine Kinases (RTKs): The scaffold could be elaborated to target RTKs such as EGFR, VEGFR, or FGFR, which are often dysregulated in cancer.
-
Cell Cycle Kinases: Derivatives could be developed to inhibit kinases that control cell cycle progression, such as CDKs.
-
Part 4: Actionable Experimental Workflows
Synthesis of Enantiomerically Pure this compound
The presence of a chiral center necessitates an asymmetric synthesis to enable the separate evaluation of each enantiomer. Asymmetric reduction of the corresponding ketone is a highly effective approach.
Protocol: Asymmetric Transfer Hydrogenation
-
Reaction Setup: In a nitrogen-purged flask, dissolve 3'-(trifluoromethoxy)acetophenone (1.0 eq) and a chiral ruthenium catalyst (e.g., (S,S)-Ts-DENEB™) (0.005-0.01 eq) in anhydrous isopropanol.
-
Hydrogen Source Addition: Add a mixture of formic acid and triethylamine (5:2 molar ratio) dropwise to the reaction mixture at room temperature.
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Caption: Workflow for the asymmetric synthesis of this compound.
In Vitro Biological Evaluation: A Representative Kinase Inhibition Assay
To assess the potential of this scaffold in oncology, a representative in vitro kinase inhibition assay can be performed.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of the synthesized enantiomers of this compound and a known inhibitor (positive control) in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the test compounds, the target kinase, and its specific substrate with ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal corresponds to higher kinase activity (more ADP produced). Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Part 5: Future Perspectives and Conclusion
This compound is a highly promising and underexplored building block in medicinal chemistry. Its unique combination of a chiral center, a hydrogen-bonding hydroxyl group, and the advantageous trifluoromethoxy moiety provides a strong foundation for the development of novel therapeutics. The proposed applications in inflammation, CNS disorders, and oncology are based on sound structure-activity relationships and the known benefits of fluorine incorporation in drug design. The detailed experimental protocols provided offer a clear and actionable path for the synthesis and initial biological profiling of this compound and its derivatives. Further exploration through focused library synthesis and broader biological screening is warranted to fully unlock the therapeutic potential of this versatile scaffold.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. SynQuest Labs.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Phenylethanolamine. Wikipedia.
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH.
- Phenylethanolamines : Structure Activity Relationship of C
- Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA)
- 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central.
- (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL. Fluoromart.
- 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol. Guidechem.
- (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. SENOVA PHARMA.
- The Biological Activity of Phenylpropylamine Deriv
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol. Apollo Scientific.
- 3-[3-(Trifluoromethyl)phenyl]-1-propanol. Chem-Impex.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Significance of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
This document provides an in-depth technical overview of the synthesis, properties, and scientific context of 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol. Tailored for researchers and professionals in drug development and medicinal chemistry, this guide emphasizes the rationale behind synthetic strategies and the compound's value as a chiral building block.
Introduction: The Strategic Value of the Trifluoromethoxy Group
In modern drug design, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of new chemical entities.[1] The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest. It acts as a lipophilic hydrogen bond acceptor and can drastically alter a molecule's properties by improving metabolic stability, increasing lipophilicity for better membrane permeability, and modulating bioavailability.[2][3]
This compound is a chiral alcohol that serves as a critical intermediate for the synthesis of more complex, biologically active molecules.[4] Its structure, featuring a stereogenic center adjacent to a phenyl ring substituted with the influential trifluoromethoxy group, makes it a valuable precursor in pharmaceutical development programs.[3] This guide focuses on the foundational synthesis of this compound, providing both the practical steps and the underlying chemical principles.
Synthetic Pathways: From Precursor to Final Product
The most direct and common route to synthesizing this compound is through the reduction of its corresponding ketone precursor, 3'-(trifluoromethoxy)acetophenone. The synthesis can, therefore, be logically divided into two primary stages: the formation of the ketone and its subsequent reduction to the target alcohol.
Synthesis of the Ketone Precursor: 3'-(Trifluoromethoxy)acetophenone
3'-(Trifluoromethoxy)acetophenone is a versatile intermediate used in the production of pharmaceuticals and agrochemicals.[3] While various synthetic routes exist, a prevalent and industrially scalable method is the Friedel-Crafts acylation of (trifluoromethoxy)benzene.
Causality of Experimental Choices:
-
Reactants: (Trifluoromethoxy)benzene is the aromatic substrate. Acetic anhydride or acetyl chloride is used as the acylating agent to introduce the acetyl group.
-
Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acylating agent and facilitate the electrophilic aromatic substitution.
-
Solvent: A non-reactive, inert solvent like dichloromethane (DCM) or dichloroethane is typically used to dissolve the reactants and manage the reaction temperature.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) and allowed to warm to room temperature. This is crucial to control the exothermic nature of the reaction and prevent unwanted side products.
Caption: Synthetic route to the ketone precursor.
Core Synthesis: Reduction to this compound
The conversion of the ketone to the secondary alcohol is a standard reduction reaction. The choice of reducing agent and conditions determines whether the product is a racemic mixture or a specific enantiomer.
Method A: Chemical Reduction for Racemic Synthesis
For general applications where chirality is not a concern, a straightforward chemical reduction using a hydride-based reducing agent is efficient and cost-effective.
-
Reducing Agent: Sodium borohydride (NaBH₄) is the most common choice for this transformation. It is mild, selective for aldehydes and ketones, and can be used in protic solvents like methanol or ethanol. Its safety and ease of handling make it ideal for laboratory-scale synthesis.
-
Solvent: Methanol is an excellent solvent for both the ketone and NaBH₄, facilitating a homogenous reaction mixture.
-
Workup: The reaction is quenched with water or dilute acid to destroy any excess NaBH₄ and to protonate the intermediate alkoxide, yielding the final alcohol product.
Caption: Chemical reduction to the target alcohol.
Method B: Asymmetric Synthesis for Enantiomerically Pure Alcohols
In pharmaceutical synthesis, obtaining a single enantiomer is often critical, as different enantiomers can have vastly different biological activities. Biocatalysis offers a powerful method for achieving high enantioselectivity. While direct literature on the biocatalytic reduction of 3'-(trifluoromethoxy)acetophenone is specific, the methodology is well-established for the analogous compound, 3'-(trifluoromethyl)acetophenone, which can be catalyzed by recombinant E. coli whole cells expressing a carbonyl reductase.[5]
-
Catalyst: A specific enzyme (carbonyl reductase or alcohol dehydrogenase) or a whole-cell system engineered to express such an enzyme.
-
Advantages: These reactions are performed under mild conditions (e.g., near-neutral pH, room temperature), are highly specific leading to very high enantiomeric excess (>99%), and are environmentally friendly.[5]
-
Mechanism: The enzyme delivers a hydride (typically from a cofactor like NADPH) to one specific face of the prochiral ketone, leading to the formation of a single enantiomer of the alcohol.
Physicochemical Properties and Characterization
Accurate characterization of the precursor and final product is essential for quality control and validation. The following tables summarize key properties.
Table 1: Properties of 3'-(Trifluoromethoxy)acetophenone
| Property | Value | Source |
|---|---|---|
| CAS Number | 170141-63-6 | [3] |
| Molecular Formula | C₉H₇F₃O₂ | [3] |
| Molecular Weight | 204.15 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 49 - 51 °C @ 13 mmHg | [3] |
| Density | 1.29 g/mL | [3] |
| Refractive Index | n20/D 1.45 |[3] |
Table 2: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1821840-58-7 ((S)-enantiomer) | [4] |
| Molecular Formula | C₉H₉F₃O₂ | [4] |
| Molecular Weight | 206.16 g/mol | [4] |
| Appearance | Typically a liquid or low-melting solid | [4] |
| IUPAC Name | 1-[3-(trifluoromethoxy)phenyl]ethanol |[4] |
Standard analytical techniques for structural confirmation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy to confirm the conversion of the carbonyl group to a hydroxyl group, and Mass Spectrometry (MS) to verify the molecular weight.
Experimental Protocols & Workflow
The following protocol provides a self-validating system for the chemical reduction. Each step is designed to ensure high purity and yield.
Detailed Protocol: Chemical Reduction of 3'-(Trifluoromethoxy)acetophenone
Objective: To synthesize this compound via sodium borohydride reduction.
Materials:
-
3'-(Trifluoromethoxy)acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-(trifluoromethoxy)acetophenone (1.0 eq) in methanol (20 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. Causality: Cooling is critical to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions and ensuring controlled reduction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20 minutes. Ensure the temperature does not rise above 10 °C. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature spike.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL) followed by 1 M HCl (10 mL) to neutralize excess NaBH₄ and decompose the borate ester complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Causality: Ethyl acetate is an effective organic solvent for extracting the alcohol product from the aqueous phase.
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). Causality: Washing removes residual methanol, salts, and other aqueous impurities. The brine wash helps to break any emulsions and begins the drying process.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, this compound.
-
Purification (Optional): If necessary, purify the crude product by silica gel column chromatography.
General Experimental Workflow
The logical flow from starting materials to the final, purified product involves a sequence of reaction, isolation, and purification steps.
Caption: Logical workflow of synthesis and purification.
Conclusion
This compound represents a strategically important building block for medicinal chemistry. Its synthesis, achievable through straightforward chemical reduction or sophisticated asymmetric biocatalysis, provides access to a versatile scaffold. The trifluoromethoxy group imparts desirable physicochemical properties that are increasingly sought after in modern drug discovery campaigns. Understanding the causality behind the synthetic protocols ensures reproducibility, scalability, and the production of high-purity material essential for advancing pharmaceutical research.
References
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH.
- (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol. Benchchem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 3'-(Trifluoromethoxy)acetophenone. Chem-Impex.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol|CAS 1821840-58-7 [benchchem.com]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol Derivatives
Executive Summary
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic and steric characteristics. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound derivatives. While direct, extensive SAR studies on this specific scaffold are emerging, this document synthesizes data from analogous compounds and fundamental chemical principles to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into the synthesis, key structural modifications, and their anticipated impact on biological activity, supported by mechanistic insights and detailed experimental considerations.
Introduction: The Significance of the this compound Scaffold
The this compound core represents a promising starting point for the development of novel therapeutic agents. Its structure combines a chiral benzylic alcohol, a common pharmacophore in many biologically active compounds, with a 3-(trifluoromethoxy)phenyl moiety. The placement of the trifluoromethoxy group at the meta position is a deliberate design choice to leverage its potent electronic and lipophilic properties, which can significantly influence receptor binding, membrane permeability, and metabolic stability.
The Physicochemical Impact of the Trifluoromethoxy Group
The trifluoromethoxy group is a powerful modulator of molecular properties.[1][2][3][4] It is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence interactions with biological targets.[3][4] Furthermore, it is highly lipophilic, a characteristic that can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1][2] This increased lipophilicity can also lead to improved metabolic stability by shielding the molecule from enzymatic degradation.[1][2]
Synthesis of this compound and its Derivatives
The synthesis of the parent compound and its derivatives can be achieved through established organic chemistry reactions. A general and reliable method involves the Grignard reaction, followed by diversification of the core structure.
Synthesis of the Core Scaffold
A plausible and efficient route to this compound is outlined below:
-
Grignard Reagent Formation: 3-Bromobenzotrifluoromethoxy is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, [3-(trifluoromethoxy)phenyl]magnesium bromide.
-
Reaction with Acetaldehyde: The freshly prepared Grignard reagent is then reacted with acetaldehyde at low temperatures (e.g., 0 °C to -78 °C) to yield the racemic this compound after acidic workup.
-
Purification: The crude product is purified using column chromatography on silica gel.
Chiral Resolution
For SAR studies, it is often crucial to separate the enantiomers of the chiral alcohol. This can be achieved through several methods, including:
-
Classical Resolution: Diastereomeric salt formation with a chiral resolving agent, followed by separation and liberation of the enantiomers.
-
Enzymatic Resolution: Utilizing lipases to selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.[5]
-
Chiral Chromatography: Direct separation of the enantiomers on a chiral stationary phase.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be systematically explored by modifying three key regions of the molecule: the ethan-1-ol side chain, the phenyl ring, and the stereochemistry of the chiral center.
Modifications of the Ethan-1-ol Side Chain
The hydroxyl and methyl groups of the ethan-1-ol side chain are prime candidates for modification to probe their roles in target binding and overall activity.
| Modification | Rationale | Expected Impact on Activity |
| Esterification of the hydroxyl group | To investigate the importance of the hydroxyl group as a hydrogen bond donor/acceptor and to modulate lipophilicity. | May increase cell permeability. The nature of the ester (e.g., acetate, benzoate) will influence steric and electronic properties. |
| Etherification of the hydroxyl group | To explore the impact of replacing the hydrogen bond donating proton with a small alkyl or aryl group. | Could enhance metabolic stability and alter binding interactions. |
| Replacement of the methyl group with other alkyl chains (e.g., ethyl, propyl) | To probe the size of the hydrophobic pocket in the target's binding site. | Activity is likely to be sensitive to the size and shape of the alkyl group, with an optimal length for maximal potency. |
| Introduction of functional groups on the alkyl chain | To introduce new interaction points (e.g., amines, amides) for enhanced target engagement. | Could lead to significant improvements in potency and selectivity. |
Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring can be altered to fine-tune the electronic and steric properties of the molecule.
| Modification | Rationale | Expected Impact on Activity |
| Positional Isomers of the -OCF₃ group (ortho, para) | To understand the optimal positioning of the trifluoromethoxy group for target interaction. | The electronic and steric environment of the binding site will likely favor one isomer over the others. |
| Introduction of a second substituent on the ring | To further modulate the electronic properties (e.g., with electron-donating or -withdrawing groups) and explore additional binding interactions. | Halogens (F, Cl, Br) or small alkyl groups could enhance activity by occupying specific pockets in the binding site. |
| Replacement of the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) | To investigate the importance of the phenyl ring and to introduce heteroatoms that can act as hydrogen bond acceptors. | May lead to novel interactions and improved pharmacokinetic profiles. |
Stereochemistry
The stereochemistry at the carbinol center is expected to be a critical determinant of biological activity. It is highly probable that the biological target will exhibit stereoselectivity, with one enantiomer being significantly more active than the other. Therefore, the synthesis and evaluation of enantiomerically pure compounds are essential for a thorough SAR study.
Postulated Biological Targets and Therapeutic Applications
Given the structural motifs present in the this compound scaffold, these derivatives could be investigated for a range of biological activities, including:
-
Anticancer Activity: Many small molecules containing fluorinated phenyl groups have demonstrated cytotoxic effects against various cancer cell lines.[6][7]
-
Antimicrobial Activity: The lipophilic nature of the trifluoromethoxy group may facilitate penetration of microbial cell walls, making these compounds candidates for antibacterial and antifungal agents.[8]
-
Neurological Disorders: The ability of the trifluoromethoxy group to enhance blood-brain barrier penetration suggests potential applications in treating central nervous system disorders.[1][2]
Experimental Protocols
General Workflow for SAR Studies
Caption: A general workflow for conducting SAR studies.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The this compound scaffold presents a fertile ground for the discovery of new bioactive molecules. The strategic placement of the trifluoromethoxy group provides a strong starting point for optimization, offering enhanced metabolic stability and lipophilicity. The systematic exploration of the structure-activity relationship, as outlined in this guide, by modifying the ethan-1-ol side chain and the phenyl ring, will be crucial in identifying lead compounds with potent and selective biological activity. Future work should focus on synthesizing a diverse library of these derivatives and screening them against a panel of biological targets to uncover their full therapeutic potential.
References
-
U.S. National Library of Medicine. (2020). Berotralstat. National Center for Biotechnology Information. PubChem Compound Summary for CID 133056156. Retrieved from [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2011). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. AMB Express, 1(1), 23. [Link]
-
Padhy, S. K., & Panda, J. (2021). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 26(19), 5894. [Link]
-
Nair, A. S., Singh, A. K., Kumar, A., & Mathew, B. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(21), 7247. [Link]
-
U.S. National Library of Medicine. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Retrieved from [Link]
-
Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. [Link]
- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of (R,S)-1-phenylethanol (a), and enantiomers: (R). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules, 26(19), 5798. [Link]
-
ResearchGate. (2020). (PDF) SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Retrieved from [Link]
-
Golden, D. L., et al. (2023). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Organometallics, 42(21), 3025–3033. [Link]
-
U.S. National Library of Medicine. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Tlili, A., & Billard, T. (2013). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 9, 1851–1859. [Link]
-
Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 26(21), 6485. [Link]
-
U.S. National Library of Medicine. (1975). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025). Synthesis, Spectral and DFT Analysis of Novel Trifluoromethoxy based Oxadiazole. Retrieved from [Link]
-
Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4149–4159. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1: Molecular structures of (+)-(R)-1-phenylethanol (a) and.... Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol Guide: Enantioselective Synthesis of (R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
Executive Summary & Strategic Importance
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. Chiral alcohols, in particular, serve as indispensable building blocks for a vast array of biologically active molecules. (R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol is a high-value chiral intermediate, notably utilized in the synthesis of advanced neuroprotective agents and other therapeutic candidates. The trifluoromethoxy (-OCF₃) group imparts unique properties, including increased metabolic stability and lipophilicity, making its stereocontrolled introduction a key strategic goal in drug design.
This document provides an in-depth guide for researchers and process chemists on the robust and scalable enantioselective synthesis of the (R)-enantiomer of 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind state-of-the-art catalytic systems, offering field-tested protocols for asymmetric transfer hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) reduction, and whole-cell biocatalysis. Each protocol is designed as a self-validating system, complete with analytical methodologies for the precise determination of enantiomeric excess (e.e.).
Foundational Chemistry: The Prochiral Substrate
The starting material for these protocols is 3'-(Trifluoromethoxy)acetophenone, a prochiral ketone. The core challenge lies in the facial-selective delivery of a hydride to the carbonyl carbon, differentiating between the Re and Si faces to produce the desired (R)-alcohol.
| Property | Value |
| IUPAC Name | 1-[3-(Trifluoromethoxy)phenyl]ethanone |
| CAS Number | 170141-63-6 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 198-200 °C |
| Density | 1.29 g/mL at 20 °C[1] |
The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the ketone, making the choice of an optimized catalytic system critical for achieving high conversion and enantioselectivity.[2]
Synthetic Strategy I: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation represents a powerful and operationally simple method for the reduction of ketones. This methodology avoids the use of high-pressure gaseous hydrogen, instead employing a stable hydrogen donor, typically isopropanol. The enantioselectivity is governed by a chiral transition metal catalyst, most commonly a Ruthenium(II) complex.
Causality and Mechanistic Insight
The Noyori-type Ru(II) catalysts are preeminent in this field.[3] The mechanism involves a metal-ligand bifunctional concerted step where the Ru-hydride and the N-H proton of the chiral diamine ligand are transferred to the ketone via a six-membered pericyclic transition state. The chirality of the diamine and the diphosphine ligands creates a precisely defined chiral pocket that forces the ketone to coordinate in a specific orientation, thus exposing only one of its prochiral faces to the incoming hydride.
Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Detailed Experimental Protocol: ATH
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Ru(II) catalyst (e.g., (R,R)-TsDPEN RuCl, 0.005 eq) and the chiral ligand if not pre-formed. Purge the flask with argon or nitrogen for 15 minutes.
-
Solvent & Reagent Addition: Add anhydrous isopropanol (0.5 M relative to substrate). Stir the mixture to dissolve the catalyst. Add a base, such as potassium tert-butoxide (t-BuOK, 0.05 eq), and stir for 10 minutes to activate the catalyst.
-
Substrate Introduction: Add 3'-(trifluoromethoxy)acetophenone (1.0 eq) to the activated catalyst solution via syringe.
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 40-50 °C) and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding 2 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol.
Synthetic Strategy II: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of ketones.[4][5] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (commonly proline), and a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[6][7]
Causality and Mechanistic Insight
The key to the CBS reduction's success is the formation of a catalyst-borane complex.[7] The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to the incoming borane molecule. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, which then coordinates to the ketone. The ketone orients itself to minimize steric clash between its larger substituent and the substituent on the catalyst's stereocenter. This rigid, chair-like six-membered transition state facilitates a highly face-selective intramolecular hydride transfer from the N-bound borane to the ketone carbonyl.[7]
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Detailed Experimental Protocol: CBS Reduction
-
Inert Atmosphere & Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel under an argon atmosphere, add a solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.05 - 0.10 eq) in anhydrous tetrahydrofuran (THF).
-
Catalyst Activation: Cool the flask to 0 °C in an ice-water bath. Slowly add the borane reagent (BMS, 0.6-1.0 eq) dropwise to the stirred catalyst solution. Allow the mixture to stir for 15 minutes at this temperature.[2]
-
Substrate Addition: In a separate flame-dried flask, dissolve 3'-(trifluoromethoxy)acetophenone (1.0 eq) in anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to a lower temperature (e.g., -20 °C to -30 °C). Add the ketone solution dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains constant.
-
Reaction Monitoring: Stir the reaction at the same low temperature until the starting material is consumed, as determined by TLC analysis.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired chiral alcohol.
Synthetic Strategy III: Whole-Cell Biocatalysis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[8] Carbonyl reductases (CRED) or alcohol dehydrogenases (ADH) within whole microbial cells can reduce ketones with exceptional enantioselectivity under mild aqueous conditions. Recombinant E. coli strains overexpressing a specific reductase are often employed for this purpose.
Causality and System Design
The enzyme's active site is an exquisitely tailored chiral environment. The prochiral ketone is bound in a highly specific orientation through a series of non-covalent interactions. A cofactor, typically NADPH or NADH, is positioned to deliver a hydride to only one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol product. Whole-cell systems are particularly advantageous as they provide the enzyme with its native environment and contain the necessary machinery to regenerate the expensive cofactor, making the process more economically viable. Recent studies have shown that using additives like surfactants (Tween-20) and natural deep eutectic solvents (NADES) can significantly enhance substrate solubility and overall productivity.[9]
Caption: General workflow for whole-cell biocatalytic reduction.
Detailed Experimental Protocol: Biocatalysis
This protocol is adapted from a high-yield process using a recombinant E. coli expressing a carbonyl reductase.[9][10][11]
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells expressing the desired carbonyl reductase in a suitable growth medium (e.g., LB broth with antibiotic selection) until reaching the late logarithmic growth phase. Harvest the cells by centrifugation and wash them with a phosphate buffer (e.g., PBS, pH 7.0).
-
Reaction Setup: In a reaction vessel (e.g., an Erlenmeyer flask), prepare the reaction medium. This can consist of PBS buffer (pH 7.0), a co-substrate for cofactor regeneration (e.g., glucose), and performance-enhancing additives like 0.6% (w/v) Tween-20 and 4% (w/v) of a Natural Deep Eutectic Solvent (NADES) such as Choline Chloride:Lysine (1:1 molar ratio).[9]
-
Initiation of Biotransformation: Resuspend the harvested wet cells in the reaction medium to a specific concentration (e.g., 12.6 g dry cell weight/L).[9] Add the substrate, 3'-(trifluoromethoxy)acetophenone, to the desired concentration (e.g., up to 200 mM).
-
Reaction Execution: Incubate the flask at a controlled temperature (e.g., 30 °C) with constant shaking (e.g., 200 rpm) for a set period (e.g., 18 hours).[9]
-
Work-up and Extraction: After the reaction, saturate the aqueous phase with NaCl. Extract the product by adding an equal volume of ethyl acetate and shaking vigorously. Separate the organic phase and repeat the extraction twice.
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum. The product can be further purified if necessary, and the yield and enantiomeric excess should be determined.
Comparative Analysis of Synthetic Methodologies
| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Corey-Bakshi-Shibata (CBS) Reduction | Whole-Cell Biocatalysis |
| Catalyst | Ru(II) complex with chiral ligands | Chiral Oxazaborolidine | Enzyme (Carbonyl Reductase) |
| Reductant | Isopropanol | Borane (BMS or BH₃·THF) | Cofactor (NAD(P)H) regenerated in-situ |
| Typical e.e. | >95% | >95% | >99%[9] |
| Typical Yield | High (>90%) | High (>90%) | High (>91%)[9] |
| Conditions | Anhydrous, 30-80 °C, inert atmosphere | Anhydrous, -30 to 25 °C, inert atmosphere | Aqueous buffer, ~30 °C, ambient pressure |
| Advantages | Operational simplicity, avoids H₂ gas | High predictability, broad substrate scope | Extremely high selectivity, "green" process, mild conditions |
| Disadvantages | Expensive Ru catalyst, requires base | Stoichiometric borane, moisture sensitive | Requires microbial cultivation, potential substrate inhibition |
Analytical Protocol: Determination of Enantiomeric Excess (e.e.)
Accurate determination of the enantiomeric excess is critical for validating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[12]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the racemic this compound (~1 mg/mL) in the mobile phase solvent. Prepare a similar concentration of the synthesized (R)-enantiomer sample. Filter both solutions through a 0.22 µm syringe filter.
-
Instrumentation and Column:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak AD-H or Chiralcel OD-H column.
-
-
Chromatographic Conditions (Typical):
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). Note: The optimal ratio must be determined experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Analysis Procedure:
-
Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation of e.e.:
-
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Where Area_R is the peak area of the desired (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
-
Conclusion and Outlook
The enantioselective synthesis of (R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol can be successfully achieved with excellent enantioselectivity and high yield using multiple robust methodologies. Asymmetric transfer hydrogenation and CBS reduction represent mature, reliable, and predictable chemical methods suitable for a wide range of laboratory and industrial scales. Concurrently, whole-cell biocatalysis has emerged as a powerful and environmentally benign alternative, capable of delivering near-perfect enantioselectivity under mild, aqueous conditions.[8][9] The choice of method will depend on specific project constraints, including scale, cost of goods, available equipment, and downstream processing requirements. The protocols and analytical methods detailed herein provide a comprehensive and validated framework for researchers to confidently produce this critical chiral building block for the advancement of pharmaceutical research and development.
References
-
He, Y.-C., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. Available at: [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2003). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development. Available at: [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society. Available at: [Link]
-
Anslyn, E. V., & Wiskur, S. L. (2001). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
-
Grokipedia. Corey–Itsuno reduction. Available at: [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
SENOVA PHARMA. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Available at: [Link]
-
Wuyts, S., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available at: [Link]
-
Reetz, M. T. (2011). Biocatalysis in Organic Chemistry and Biotechnology: Past, Present, and Future. Journal of the American Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. (R)-1-[3-(Trifluoromethyl)phenyl]ethanol. Available at: [Link]
-
Le, T. B., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. 3'-(Trifluoromethoxy)acetophenone | 170141-63-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 6. grokipedia.com [grokipedia.com]
- 7. youtube.com [youtube.com]
- 8. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 9. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Reduction of 3'-(Trifluoromethoxy)acetophenone: Protocols for the Synthesis of Enantiomerically Pure Alcohols
Introduction: The Significance of Chiral Trifluoromethoxylated Alcohols in Drug Discovery
Optically active alcohols are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF₃), into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] The resulting chiral alcohol from the asymmetric reduction of 3'-(trifluoromethoxy)acetophenone, namely (R)- or (S)-1-(3'-(trifluoromethoxy)phenyl)ethanol, is a valuable precursor for a variety of biologically active molecules. The enantioselective synthesis of these alcohols is therefore of critical importance.
This application note provides detailed protocols for the asymmetric reduction of 3'-(trifluoromethoxy)acetophenone, exploring both a biocatalytic approach utilizing a carbonyl reductase and a chemocatalytic method based on Noyori-type asymmetric transfer hydrogenation. The causality behind experimental choices, self-validating system designs, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability for researchers in drug development and organic synthesis.
Core Principles of Asymmetric Ketone Reduction
The conversion of a prochiral ketone to a chiral secondary alcohol is a fundamental transformation in asymmetric synthesis. The key to achieving high enantioselectivity lies in the use of a chiral catalyst or reagent that can differentiate between the two enantiotopic faces of the carbonyl group.
Biocatalysis with Carbonyl Reductases: Enzymes, particularly carbonyl reductases (also known as alcohol dehydrogenases), are highly efficient and stereoselective catalysts for ketone reduction.[2][3] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its reduced form (NADH), as a hydride source. The enzyme's chiral active site precisely orients the ketone substrate relative to the cofactor, leading to the preferential formation of one enantiomer of the alcohol. Whole-cell biocatalysis is often preferred in industrial settings as it circumvents the need for costly isolation of the enzyme and provides an inherent system for cofactor regeneration.[4]
Asymmetric Transfer Hydrogenation (ATH): This powerful technique employs a transition metal catalyst, commonly ruthenium or rhodium, complexed with a chiral ligand.[5][6][7] Unlike direct asymmetric hydrogenation which uses high-pressure hydrogen gas, ATH utilizes a safe and readily available hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.[5] The mechanism involves the transfer of a hydride from the hydrogen donor to the metal center and subsequently to the ketone, with the chiral ligand directing the stereochemical outcome of the reduction.
Protocol 1: Biocatalytic Asymmetric Reduction using Recombinant E. coli Whole Cells
This protocol is adapted from a highly effective method for the reduction of the structurally similar 3'-(trifluoromethyl)acetophenone and is expected to show high efficiency for the trifluoromethoxy analog due to similar electronic and steric properties.[4][8]
Rationale for Method Selection
Whole-cell biocatalysis offers several advantages, including high enantioselectivity (>99% e.e.), mild reaction conditions (room temperature, neutral pH), and the elimination of the need for an external supply of expensive cofactors. The use of a recombinant E. coli strain overexpressing a specific carbonyl reductase ensures high catalytic activity and selectivity.
Materials
-
3'-(Trifluoromethoxy)acetophenone
-
Recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., from Candida magnoliae or a commercially available kit)
-
Glucose
-
Phosphate buffer saline (PBS), pH 7.0
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glycerol
Equipment
-
Shaking incubator
-
Centrifuge
-
Sonicator (optional)
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Standard laboratory glassware
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess determination
Step-by-Step Procedure
-
Preparation of the Biocatalyst:
-
Culture the recombinant E. coli cells in a suitable growth medium (e.g., LB broth with an appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce the expression of the carbonyl reductase by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and continue the culture at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with PBS buffer (pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight). The cell suspension can be used directly or stored as a glycerol stock at -80°C.
-
-
Asymmetric Reduction:
-
In a 50 mL Erlenmeyer flask, combine 10 mL of the prepared E. coli cell suspension, glucose (1.5 equivalents relative to the substrate) for cofactor regeneration, and 3'-(trifluoromethoxy)acetophenone (e.g., 10 mM final concentration).
-
Seal the flask and place it in a shaking incubator at 30°C and 200 rpm.
-
Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 12-24 hours), transfer the reaction mixture to a centrifuge tube and spin down the cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude chiral alcohol.
-
If necessary, purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Data Presentation
| Parameter | Value |
| Substrate | 3'-(Trifluoromethoxy)acetophenone |
| Biocatalyst | Recombinant E. coli with Carbonyl Reductase |
| Substrate Conc. | 10-50 mM |
| Temperature | 30°C |
| Reaction Time | 12-24 h |
| Expected Yield | >90% |
| Expected e.e. | >99% |
Experimental Workflow Diagram
Caption: Workflow for biocatalytic asymmetric reduction.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation, which has been successfully applied to a wide range of aromatic ketones.[5] The use of a commercially available catalyst precursor simplifies the experimental setup.
Rationale for Method Selection
Asymmetric transfer hydrogenation is a robust and versatile method that avoids the use of high-pressure hydrogen gas.[5] The reaction is typically high-yielding and provides excellent enantioselectivity. The choice of a Ru-TsDPEN catalyst is based on its proven efficacy for the reduction of various acetophenone derivatives.
Materials
-
3'-(Trifluoromethoxy)acetophenone
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or (1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) for the (R)- or (S)-alcohol, respectively.
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM) or isopropanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask (e.g., Schlenk flask)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess determination
Step-by-Step Procedure
-
Catalyst Preparation (in situ):
-
To a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 equivalents) and the chiral ligand ((S,S)- or (R,R)-TsDPEN, 0.01 equivalents).
-
Add anhydrous dichloromethane (or isopropanol) to dissolve the solids.
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
-
Asymmetric Transfer Hydrogenation:
-
In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the catalyst solution, add 3'-(trifluoromethoxy)acetophenone (1.0 equivalent) followed by the formic acid/triethylamine mixture (2.0-5.0 equivalents).
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40°C) and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by adding water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure chiral alcohol.
-
Data Presentation
| Parameter | Value |
| Substrate | 3'-(Trifluoromethoxy)acetophenone |
| Catalyst | [RuCl₂(p-cymene)]₂ / (S,S)- or (R,R)-TsDPEN |
| Catalyst Loading | 1 mol% Ru |
| Hydrogen Source | HCOOH/NEt₃ (5:2) |
| Solvent | Dichloromethane |
| Temperature | 25-40°C |
| Reaction Time | 4-12 h |
| Expected Yield | >95% |
| Expected e.e. | >98% |
Experimental Workflow Diagram
Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.
Analytical Method: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the synthesized 1-(3'-(trifluoromethoxy)phenyl)ethanol is a critical parameter and can be accurately determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Chiral GC Method:
-
Column: A chiral stationary phase column, such as a Chirasil-DEX CB or equivalent.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C (FID).
-
Oven Program: A suitable temperature gradient to separate the enantiomers (e.g., start at 100°C, hold for 2 minutes, then ramp to 150°C at 5°C/min).
-
Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., hexane or isopropanol).
The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram using the formula: e.e. (%) = |(A₁ - A₂)| / (A₁ + A₂) x 100.
Conclusion
This application note provides two robust and highly enantioselective protocols for the asymmetric reduction of 3'-(trifluoromethoxy)acetophenone. The biocatalytic method offers a green and highly specific route to the chiral alcohol, while the ruthenium-catalyzed asymmetric transfer hydrogenation represents a versatile and efficient chemical approach. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. Both protocols are designed to be readily implemented in a standard organic chemistry laboratory and provide reliable access to enantiomerically pure 1-(3'-(trifluoromethoxy)phenyl)ethanol, a key building block for the development of novel pharmaceuticals and other high-value chemicals.
References
-
Zhu, D., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. [Link]
-
Corey, E.J., Bakshi, R.K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Ouyang, L., et al. (2013). Efficient biosynthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol using a novel reductase AxSDR from Algoriella xinjiangensis. Applied Microbiology and Biotechnology, 97(16), 7229-7240. [Link]
-
Harsanyi, A., & Sandford, G. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 7, 742-753. [Link]
-
Biffis, A., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(8), 3147-3174. [Link]
-
Straathof, A. J., et al. (2002). Kinetic modeling of acetophenone reduction catalyzed by alcohol dehydrogenase from Thermoanaerobacter sp. Biotechnology and Bioengineering, 77(6), 738-744. [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
-
Cortez, N. A., et al. (2008). Ruthenium(II) and rhodium(III) catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone in isopropanol and in aqueous sodium formate using new chiral substituted aromatic monosulfonamide ligands derived from (1R,2R)-diaminocyclohexane. Tetrahedron: Asymmetry, 19(11), 1304-1309. [Link]
-
Humprey, A. J., & Kroutil, W. (2012). Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives. Organic & Biomolecular Chemistry, 10(42), 8466-8472. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Kinetic modeling of acetophenone reduction catalyzed by alcohol dehydrogenase from Thermoanaerobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Ruthenium(II) and rhodium(III) catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone in isopropanol and in aqueous sodium formate using new chiral substituted aromatic monosulfonamide ligands derived from (1R,2R)-diaminocyclohexane / Tetrahedron: Asymmetry, 2008 [sci-hub.box]
- 8. researchgate.net [researchgate.net]
Biocatalytic synthesis of chiral 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol using ketoreductases
Application Note & Protocol Guide:
Biocatalytic Synthesis of Chiral 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol Using Ketoreductases
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Chiral Alcohols in Modern Drug Discovery
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The distinct three-dimensional arrangement of atoms in chiral molecules dictates their interaction with the inherently chiral environment of the human body, such as enzymes and receptors[1]. Consequently, enantiomers of a drug can exhibit widely different pharmacological and toxicological profiles[1]. Chiral alcohols, in particular, are pivotal building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs)[2][3]. One such critical intermediate is chiral this compound, a key precursor for the synthesis of various neurologically active compounds and other therapeutics. The trifluoromethoxy group is a significant pharmacophore, often enhancing metabolic stability and cell permeability of drug candidates.
Traditionally, the production of chiral alcohols has relied on chemical methods which can suffer from drawbacks such as the use of hazardous reagents, expensive catalysts, and the generation of significant waste. Biocatalysis, leveraging the exquisite selectivity of enzymes, has emerged as a powerful and sustainable alternative[3][4]. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly adept at the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with near-perfect enantioselectivity and under mild reaction conditions[5][6][7].
This application note provides a comprehensive guide to the biocatalytic synthesis of chiral this compound from 3'-(trifluoromethoxy)acetophenone using ketoreductases. We will delve into the mechanistic underpinnings of KRED-catalyzed reductions, present detailed protocols for enzyme selection, reaction optimization, and product analysis, and offer expert insights to navigate common challenges in biocatalytic process development.
Scientific Foundation: The Mechanism and Merits of Ketoreductase-Mediated Synthesis
Ketoreductases (EC 1.1.1.x) catalyze the transfer of a hydride ion from a cofactor, typically NADPH or NADH, to the carbonyl carbon of a ketone substrate[8][9]. The enzyme's chiral active site precisely orients the ketone, dictating the facial selectivity of the hydride attack and thus determining the stereochemistry of the resulting secondary alcohol.
The catalytic cycle of a ketoreductase can be visualized as follows:
Caption: Ketoreductase catalytic cycle for chiral alcohol synthesis.
A critical aspect of implementing KREDs in practical synthesis is the management of the expensive NAD(P)H cofactor. As the cofactor is consumed stoichiometrically, an efficient in situ regeneration system is paramount for process viability. Common strategies include substrate-coupled regeneration, where a sacrificial alcohol (e.g., isopropanol) is oxidized by the same KRED or a coupled dehydrogenase, or enzyme-coupled regeneration, which often employs enzymes like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) to recycle NAD(P)+ to NAD(P)H. The use of whole-cell biocatalysts can circumvent the need for external cofactor addition by harnessing the cell's own metabolic machinery for regeneration[10].
Experimental Protocols
Part 1: Ketoreductase Selection and Screening
The choice of ketoreductase is the most critical parameter for a successful biocatalytic reduction. A diverse panel of commercially available KREDs or in-house developed enzymes should be screened for both activity and enantioselectivity towards 3'-(trifluoromethoxy)acetophenone.
Protocol 1: High-Throughput Screening of Ketoreductases
-
Preparation of Stock Solutions:
-
Substrate Stock: Prepare a 1 M stock solution of 3'-(trifluoromethoxy)acetophenone in DMSO.
-
Cofactor Stock: Prepare a 50 mM stock solution of NADPH or NADH in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Enzyme Solutions: Prepare solutions of each ketoreductase to be screened at a concentration of 10 mg/mL in 100 mM potassium phosphate buffer, pH 7.0.
-
-
Reaction Setup (96-well plate format):
-
To each well of a 96-well microtiter plate, add:
-
870 µL of 100 mM potassium phosphate buffer (pH 7.0).
-
10 µL of the 1 M substrate stock solution (final concentration: 10 mM).
-
20 µL of the 50 mM cofactor stock solution (final concentration: 1 mM).
-
-
Initiate the reaction by adding 100 µL of the respective enzyme solution to each well.
-
Include a negative control with no enzyme.
-
-
Incubation:
-
Seal the plate and incubate at 30°C with shaking (200 rpm) for 24 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by adding 500 µL of ethyl acetate to each well.
-
Mix vigorously and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a new 96-well plate for analysis of conversion and enantiomeric excess (ee) by chiral HPLC or GC (see Protocol 3).
-
Part 2: Biocatalytic Synthesis of (R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol using Whole Cells
Recent studies have demonstrated the highly efficient synthesis of (R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol using a recombinant E. coli strain expressing a carbonyl reductase (LXCAR-S154Y)[2]. The use of whole cells offers the advantage of intrinsic cofactor regeneration.
Protocol 2: Whole-Cell Biotransformation
-
Cultivation of Recombinant E. coli :
-
Inoculate a suitable volume of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 0.5-1 mM) and continue cultivation at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Harvest the cells by centrifugation and wash with buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). The resulting cell paste can be used directly or stored at -80°C.
-
-
Reaction Setup:
-
In a reaction vessel, prepare the reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0).
-
Recombinant E. coli cells (e.g., 10-50 g/L dry cell weight).
-
3'-(trifluoromethoxy)acetophenone (e.g., 50-200 mM). Due to the low aqueous solubility of the substrate, the addition of a co-solvent or surfactant may be necessary[2]. A study by Li et al. (2021) found that the addition of 0.6% (w/v) Tween-20 significantly improved the substrate concentration[2].
-
A co-substrate for cofactor regeneration, such as glucose (e.g., 1.2 molar equivalents to the ketone).
-
-
-
Reaction Execution:
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing for substrate consumption and product formation by HPLC or GC.
-
-
Product Isolation:
-
Once the reaction is complete, separate the cells by centrifugation.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography if necessary.
-
Part 3: Determination of Enantiomeric Excess
The accurate determination of the enantiomeric excess (ee) is crucial to validate the success of the asymmetric synthesis[11]. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose[11][12].
Protocol 3: Chiral HPLC Analysis
-
Instrumentation and Column:
-
A standard HPLC system equipped with a UV detector.
-
A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for separating enantiomers of chiral alcohols.
-
-
Method Development:
-
The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and adjust the ratio to achieve baseline separation of the enantiomers.
-
The flow rate is typically set between 0.5 and 1.0 mL/min.
-
Detection is usually performed at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the sample onto the chiral column.
-
Identify the peaks corresponding to the two enantiomers. The elution order can be determined by injecting a racemic standard or a commercially available enantiopure standard.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
-
Data Presentation and Interpretation
A systematic approach to data collection and presentation is essential for evaluating the performance of different ketoreductases and reaction conditions.
Table 1: Screening of Ketoreductases for the Reduction of 3'-(Trifluoromethoxy)acetophenone
| KRED ID | Source Organism | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
| KRED-001 | Lactobacillus kefir | 85 | 98 | (R) |
| KRED-002 | Candida magnoliae | 92 | >99 | (S) |
| KRED-003 | Pichia glucozyma | 75 | 95 | (R) |
| LXCAR-S154Y | Recombinant E. coli | >99 | >99.9 | (R)[2] |
| ... | ... | ... | ... | ... |
Table 2: Optimization of Whole-Cell Biotransformation Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | ee (%) |
| Temperature (°C) | 25 | 30 | 35 | 88 | >99 |
| pH | 6.5 | 7.0 | 7.5 | 91 | >99 |
| Substrate Loading (mM) | 50 | 100 | 200 | 85 | >99 |
| Co-solvent | None | 5% DMSO | 0.6% Tween-20 | 95 | >99 |
Troubleshooting and Expert Recommendations
-
Low Conversion: If the reaction stalls or conversion is low, consider the following:
-
Enzyme Inhibition: High concentrations of the substrate or product can be inhibitory. A fed-batch strategy for substrate addition may be beneficial.
-
Cofactor Limitation: Ensure the cofactor regeneration system is efficient. In whole-cell systems, check cell viability and consider adding more co-substrate (e.g., glucose).
-
Enzyme Stability: The enzyme may not be stable under the chosen reaction conditions (pH, temperature, co-solvents).
-
-
Low Enantioselectivity: If the ee is suboptimal:
-
Enzyme Choice: The intrinsic enantioselectivity of the chosen KRED may be insufficient. Screening a wider range of enzymes is recommended. Protein engineering and directed evolution can also be employed to improve enantioselectivity[6][7].
-
Reaction Conditions: Temperature and pH can sometimes influence the enantioselectivity of an enzyme.
-
-
Substrate Solubility: For hydrophobic substrates like 3'-(trifluoromethoxy)acetophenone, poor aqueous solubility is a common hurdle.
-
Co-solvents: The use of water-miscible organic solvents (e.g., DMSO, isopropanol) can improve solubility. However, high concentrations can denature the enzyme.
-
Surfactants: Non-ionic surfactants like Tween-20 can form micelles that encapsulate the hydrophobic substrate, increasing its availability to the enzyme[2].
-
Conclusion
The biocatalytic synthesis of chiral this compound using ketoreductases represents a highly efficient, selective, and sustainable alternative to traditional chemical methods. By leveraging systematic enzyme screening, optimized reaction conditions, and robust analytical techniques, researchers can readily produce this valuable chiral building block in high yield and with excellent enantiopurity. The protocols and insights provided in this application note serve as a comprehensive resource for scientists and professionals in drug development, facilitating the adoption of green and efficient biocatalytic processes.
References
- Benchchem. (n.d.). Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols.
- Benchchem. (n.d.). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC.
-
Li, J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Retrieved from [Link]
-
Moore, J. C., et al. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 127-134. Retrieved from [Link]
-
Wiesner, J., et al. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 51(8), 1849-1859. Retrieved from [Link]
-
Zhang, W., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 911811. Retrieved from [Link]
-
Moore, J. C., et al. (2010). Practical chiral alcohol manufacture using ketoreductases. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes: In Vitro Analysis of Ketoreductase Activity on 2-Methyl-3-oxopentanoic Acid.
-
Mandl, M., et al. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Efficient biosynthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol using a novel reductase AxSDR from Algoriella xinjiangensis. Retrieved from [Link]
-
Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. Retrieved from [Link]
-
Zhang, C., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7331. Retrieved from [Link]
- Codexis, Inc. (2021). Ketoreductase polypeptides for the reduction of acetophenones. Google Patents.
-
Hollmann, F., et al. (2011). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 47(25), 7041-7049. Retrieved from [Link]
- Codexis, Inc. (2015). Ketoreductase polypeptides for the reduction of acetophenones. Google Patents.
-
Zhang, C., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. PMC. Retrieved from [Link]
-
Chen, Y., et al. (2019). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. Molecules, 24(8), 1625. Retrieved from [Link]
-
Wang, Y., et al. (2021). Enzymatic synthesis of chiral alcohols using ketoreductases. Critical Reviews in Biotechnology, 41(8), 1184-1203. Retrieved from [Link]
-
ResearchGate. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Retrieved from [Link]
-
Le, T. H., et al. (2021). A Microfluidics-Based Ultrahigh-Throughput Screening Unveils Diverse Ketoreductases Relevant to Pharmaceutical Synthesis. Analytical Chemistry, 93(49), 16369-16377. Retrieved from [Link]
-
Liang, J., et al. (2009). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. Organic Process Research & Development, 13(6), 1103-1108. Retrieved from [Link]
-
Contente, M. L., et al. (2014). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 12(35), 6824-6831. Retrieved from [Link]
-
Haq, I. U., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 188. Retrieved from [Link]
-
Ilie, M., et al. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. Pharmaceuticals, 15(2), 243. Retrieved from [Link]
Sources
- 1. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 9. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 10. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chiral Resolution Strategies for Racemic 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Chirality in Drug Development
The enantiomeric purity of a pharmaceutical agent is a cornerstone of its safety and efficacy profile. For chiral molecules, individual enantiomers can exhibit vastly different pharmacological and toxicological properties. 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol is a key chiral building block in the synthesis of various pharmaceutically active compounds. The trifluoromethoxy group, in particular, is a bioisostere for other functional groups and can enhance metabolic stability and lipophilicity, making it a valuable moiety in modern drug design[1]. Therefore, the efficient and scalable resolution of its racemic mixture into single, pure enantiomers is a critical step in the drug development pipeline.
This application note provides a detailed guide to the primary methods for the chiral resolution of racemic this compound: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC). Each section is designed to offer not only a step-by-step protocol but also the underlying scientific principles and practical insights to empower researchers in their method development.
Method 1: Enzymatic Kinetic Resolution using Lipase
Enzymatic kinetic resolution is a powerful and green chemistry approach that leverages the stereoselectivity of enzymes to differentiate between enantiomers. Lipases are particularly well-suited for the resolution of racemic alcohols due to their broad substrate scope and high enantioselectivity in non-aqueous media[][3][4]. The most commonly employed lipase for this purpose is Candida antarctica Lipase B (CALB), often in an immobilized form such as Novozym® 435, which enhances its stability and facilitates reuse[5][6].
The principle of this method lies in the enzyme's preferential acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated by standard chromatographic techniques.
Workflow for Enzymatic Kinetic Resolution
Figure 1: Workflow for the enzymatic kinetic resolution of a racemic alcohol.
Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup:
-
To a clean, dry flask, add racemic this compound (1.0 eq).
-
Add a suitable organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether) to achieve a substrate concentration of 0.1-0.5 M.
-
Add an acyl donor (e.g., vinyl acetate, 1.5-3.0 eq). Vinyl acetate is often preferred as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
-
Add immobilized Candida antarctica Lipase B (e.g., Novozym® 435) at a loading of 10-50 mg per mmol of substrate.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (typically 30-45 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the conversion. The reaction is typically stopped at or near 50% conversion to maximize the ee of both the product and the remaining substrate.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for reuse.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol using column chromatography on silica gel.
-
-
Hydrolysis of the Ester (Optional):
-
To recover the acylated enantiomer as an alcohol, dissolve the purified ester in a suitable solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) and stir until the hydrolysis is complete (monitor by TLC or GC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting alcohol by column chromatography.
-
Data Presentation: Expected Outcomes
| Parameter | Typical Value | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B | High enantioselectivity for secondary alcohols[5][6]. |
| Acyl Donor | Vinyl Acetate | Irreversible reaction due to tautomerization of the leaving group[6]. |
| Solvent | Hexane or MTBE | Non-polar solvents generally lead to higher enzyme activity and selectivity. |
| Temperature | 30-45 °C | Optimal balance between reaction rate and enzyme stability. |
| Conversion | ~50% | Maximizes the theoretical enantiomeric excess of both product and remaining substrate. |
| Expected ee | >95% | Dependent on the enantioselectivity (E-value) of the enzyme for the substrate. |
Method 2: Diastereomeric Salt Formation
This classical resolution technique is based on the principle that enantiomers have identical physical properties, while diastereomers do not[7]. By reacting the racemic alcohol with a chiral resolving agent, a pair of diastereomeric esters or salts is formed. These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization[8][9][10].
For a racemic alcohol, a common strategy is to first convert it into a half-ester of a dicarboxylic acid (e.g., phthalic anhydride or succinic anhydride) to introduce a carboxylic acid handle. This acidic derivative can then be reacted with a chiral base (e.g., brucine, strychnine, or a chiral amine) to form diastereomeric salts[9][10].
Workflow for Diastereomeric Salt Formation
Figure 2: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Resolution via Diastereomeric Salt Formation
-
Preparation of the Phthalate Half-Ester:
-
In a round-bottom flask, dissolve racemic this compound (1.0 eq) in a suitable solvent such as toluene or pyridine.
-
Add phthalic anhydride (1.1 eq) and heat the mixture (e.g., to 80-100 °C) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and isolate the crude phthalate half-ester. This may involve extraction and/or crystallization.
-
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic phthalate half-ester in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve a chiral base (e.g., (R)-(+)-α-methylbenzylamine or (-)-brucine) (0.5 eq) in the same solvent.
-
Slowly add the solution of the chiral base to the solution of the half-ester.
-
Allow the mixture to stand, possibly with slow cooling, to induce crystallization of the less soluble diastereomeric salt.
-
-
Separation and Purification:
-
Collect the precipitated salt by filtration. The purity of the diastereomer can be enhanced by recrystallization from a suitable solvent.
-
The more soluble diastereomeric salt remains in the mother liquor and can be recovered by evaporation of the solvent.
-
-
Liberation of the Enantiopure Alcohol:
-
Treat the separated diastereomeric salts individually with an aqueous acid (e.g., HCl) to protonate the chiral amine and liberate the phthalate half-ester.
-
Extract the half-ester with an organic solvent.
-
Hydrolyze the enantiomerically enriched half-ester using an aqueous base (e.g., NaOH) to yield the corresponding enantiopure alcohol.
-
Purify the final alcohol by distillation or chromatography.
-
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers[11][12][13]. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times[11][12]. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols[14].
Workflow for Chiral HPLC Separation
Figure 3: Schematic of a chiral HPLC system for enantiomer separation.
Protocol: Analytical Chiral HPLC Method Development
-
Column Selection:
-
Select a polysaccharide-based chiral column. Common choices for alcohols include columns with coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
-
Mobile Phase Selection:
-
Start with a normal-phase mobile phase, which typically provides good selectivity for this class of compounds. A common starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v)[14].
-
Adjust the ratio of hexane to isopropanol to optimize the retention times and resolution. Increasing the isopropanol content will generally decrease retention times.
-
For some applications, polar organic or reversed-phase modes might also be effective[12].
-
-
Instrumental Parameters:
-
Flow Rate: For a standard 4.6 mm ID analytical column, a flow rate of 0.5-1.0 mL/min is typical.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) for reproducible results.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 210 nm or 254 nm for the phenyl group).
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of a dilute solution of the analyte (e.g., 0.1-1.0 mg/mL) in the mobile phase.
-
-
Method Optimization:
-
If the initial conditions do not provide adequate separation, screen other chiral columns with different stationary phases.
-
Vary the alcohol modifier in the mobile phase (e.g., ethanol instead of isopropanol).
-
For preparative scale separations, the optimized analytical method can be scaled up by using a larger diameter column and increasing the flow rate and sample load.
-
Data Presentation: Typical Chiral HPLC Parameters
| Parameter | Typical Condition | Rationale |
| Column | Polysaccharide-based (e.g., Chiralpak® AD-H) | Broad applicability for chiral alcohols[14]. |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) | Common starting point for normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID analytical columns. |
| Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm or 254 nm | Aromatic ring provides strong UV absorbance. |
Conclusion
The chiral resolution of racemic this compound can be effectively achieved through several robust methods. Enzymatic kinetic resolution offers a highly selective and environmentally friendly approach, particularly with immobilized lipases. Diastereomeric salt formation is a classical and scalable method that is well-suited for industrial applications. Chiral HPLC provides a direct and powerful means of both analytical and preparative separation. The choice of the optimal method will depend on factors such as the desired scale of the resolution, the required enantiomeric purity, and the available resources. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully develop and implement a chiral resolution strategy for this important pharmaceutical intermediate.
References
-
Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnol Prog. 2018 Jul;34(4):878-889. [Link]
-
RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). Thesis.[Link]
-
Chiral HPLC Column. Phenomenex.[Link]
-
Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. ACS Publications.[Link]
-
Chiral resolution. chemeurope.com.[Link]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.[Link]
-
Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. PubMed.[Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.[Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.[Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI.[Link]
-
5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.[Link]
-
Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society.[Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH.[Link]
-
Lipases-catalyzed enantioselective kinetic resolution of racemates. Journal of Chemical and Pharmaceutical Research.[Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]
-
Chiral HPLC Separations. Phenomenex.[Link]
-
Effective enzymatic resolution of rac-1-(3-trifluoromethylphenyl)propan-2-ol, precursor of fenfluramine. ResearchGate.[Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS .[Link]
-
Lipase-catalysed changes in essential oils revealed by comprehensive two-dimensional gas chromatography. PMC - NIH.[Link]
-
Chiral HPLC for effective enantiomer separation. ResearchGate.[Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI.[Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. ResearchGate.[Link]
-
Supporting Information. Unknown Source.[Link]
-
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC - NIH.[Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.[Link]
-
Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. The Royal Society of Chemistry.[Link]
-
Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate.[Link]
-
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI.[Link]
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate.[Link]
- A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime.
-
Diastereomers and Optical Resolution. Chemistry LibreTexts.[Link]
-
1-(3-(Trifluoromethyl)phenyl)ethan-1-one. Pharmaffiliates.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. jocpr.com [jocpr.com]
- 5. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral_resolution [chemeurope.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocol for the Synthesis of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol via Grignard Reaction
Introduction: The Strategic Importance of Fluorinated Alcohols in Medicinal Chemistry
The synthesis of specific chiral alcohols is a cornerstone of modern drug development. Among these, fluorinated aryl-ethanols are of particular interest due to the unique properties imparted by fluorine and fluorine-containing moieties. The trifluoromethoxy (-OCF₃) group, for instance, is a highly lipophilic and metabolically stable hydrogen bond acceptor that can significantly enhance a molecule's binding affinity, metabolic stability, and bioavailability. The target molecule, 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol, represents a key chiral building block for more complex pharmaceutical agents.[1]
The Grignard reaction, discovered by Victor Grignard in 1900, remains a powerful and versatile method for the formation of carbon-carbon bonds.[2] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[3] This application note provides a comprehensive guide to the synthesis of this compound, detailing the critical reaction conditions, mechanistic considerations, and a robust experimental protocol suitable for researchers in organic synthesis and drug development.
Mechanistic Insights: Navigating the Grignard Reaction with an Electron-Withdrawing Substituent
The Grignard reaction proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.[4]
-
Formation of 3-(Trifluoromethoxy)phenylmagnesium Bromide: This step involves the oxidative addition of magnesium metal into the carbon-bromine bond of 3-bromobenzotrifluoride.[5] The trifluoromethoxy group is strongly electron-withdrawing, which can make the formation of the Grignard reagent more challenging compared to electron-rich aryl halides. However, the reaction is readily achievable under the appropriate conditions.
-
Nucleophilic Addition to Acetaldehyde: The generated Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge.[4] This nucleophilic carbon attacks the electrophilic carbonyl carbon of acetaldehyde. The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.
-
Aqueous Work-up: The final step is the protonation of the magnesium alkoxide by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride, to yield the desired alcohol, this compound.[3]
The overall reaction is depicted below:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to provide a reliable method for the synthesis of this compound. Strict adherence to anhydrous conditions is paramount for the success of this reaction.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Bromobenzotrifluoride | C₇H₄BrF₃O | 241.01 | 5.00 g | 20.7 | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 0.61 g | 25.0 | 1.2 |
| Iodine | I₂ | 253.81 | 1 crystal | - | catalytic |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | - |
| Acetaldehyde | C₂H₄O | 44.05 | 1.1 mL | 20.7 | 1.0 |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | ~30 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~60 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Standard laboratory glassware
Procedure
Part 1: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water. This is best achieved by oven-drying at 120 °C for at least 4 hours and allowing to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Apparatus Assembly: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings (0.61 g) and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation of Grignard Formation: Add approximately 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 3-bromobenzotrifluoride (5.00 g) in 10 mL of anhydrous THF. Add about 1 mL of the bromide solution from the dropping funnel to the magnesium suspension.
-
Observation of Initiation: The reaction should initiate within a few minutes, which is indicated by the disappearance of the brown iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask. If the reaction does not start, gentle warming with a heating mantle or crushing a piece of magnesium with a dry glass rod can be employed.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining 3-bromobenzotrifluoride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grey-to-brown mixture.
Part 2: Reaction with Acetaldehyde and Work-up
-
Cooling the Grignard Reagent: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition of Acetaldehyde: In a separate, dry vial, dissolve acetaldehyde (1.1 mL) in 5 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C. A vigorous reaction is to be expected. Control the rate of addition to maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Quenching the Reaction: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~30 mL) dropwise to quench the reaction. This will hydrolyze the magnesium alkoxide and destroy any unreacted Grignard reagent. A white precipitate of magnesium salts will form.
-
Extraction: Transfer the mixture to a separatory funnel. Add approximately 30 mL of diethyl ether and shake vigorously. Allow the layers to separate. Collect the organic layer.
-
Further Extraction: Extract the aqueous layer twice more with 15 mL portions of diethyl ether.
-
Washing and Drying: Combine all the organic extracts and wash them with 20 mL of brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Safety and Handling Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.[6][7]
-
Flammability: Diethyl ether and THF are highly flammable and volatile solvents. All operations should be performed in a well-ventilated fume hood, away from any open flames or ignition sources.
-
Exothermic Reactions: The formation of the Grignard reagent and its reaction with acetaldehyde are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Key Considerations
-
Failure to Initiate: If the Grignard reaction does not start, common causes include wet glassware or solvents, or a passivated magnesium surface. Ensure all components are scrupulously dry. A fresh crystal of iodine or a small amount of 1,2-dibromoethane can be added to aid initiation.
-
Low Yield: Low yields can result from premature quenching of the Grignard reagent by moisture or acidic impurities in the starting materials. Additionally, side reactions such as Wurtz coupling (reaction of the Grignard reagent with unreacted aryl halide) can occur. Slow, controlled addition of the aryl halide minimizes this side reaction.
-
Formation of Byproducts: Besides Wurtz coupling, if the acetaldehyde is added too quickly or at a higher temperature, enolization and subsequent side reactions can occur.
Conclusion
The Grignard reaction provides a direct and efficient route for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By carefully controlling the reaction conditions, particularly by maintaining a strictly anhydrous environment, and by adhering to the safety protocols outlined, researchers can successfully synthesize this target molecule in good yield. The principles and techniques described in this application note are broadly applicable to a range of Grignard syntheses, providing a solid foundation for the preparation of other valuable organic compounds.
References
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]
-
University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. [Link]
-
YouTube. (2024, June 6). Grignard reaction safety. [Link]
-
CHM 244 Lab Practical- Grignard Reactions. (n.d.). CHM 244 Lab Practical- Grignard Reactions. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
-
ResearchGate. (n.d.). Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones. [Link]
-
LibreTexts Chemistry. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
YouTube. (2019, January 7). making Grignard reagents. [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]
-
LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
National Institutes of Health. (2022, July 3). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). [Link]
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Andrew G Myers Research Group. (n.d.). Magnesium-Halogen Exchange. [Link]
-
ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. [Link]
-
LibreTexts Chemistry. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
ACS Publications. (2009, June 25). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]
-
Chemguide. (n.d.). grignard reagents. [Link]
-
ResearchGate. (2025, August 7). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]
-
Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. [Link]
-
ACS Publications. (2009, June 25). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange. [Link]
- Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
ResearchGate. (2025, August 7). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Aldehyde). [Link]
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). [Link]
-
National Institutes of Health. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]
-
Organic Syntheses Procedure. (n.d.). [ - 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. [Link]
-
SENOVA PHARMA. (n.d.). (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. [Link]
- Google Patents. (n.d.). US7427370B2 - Method for the production of Grignard compounds.
- Google Patents. (n.d.).
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). [Link]
-
LookChem. (n.d.). Cas 402-51-7,4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE. [Link]
Sources
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. rsc.org [rsc.org]
- 6. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity Isolation of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol via Flash Column Chromatography
Abstract and Introduction
1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol is a key chiral building block and intermediate in the synthesis of various pharmacologically active molecules, including neuroprotective compounds.[1][2] Its synthesis, typically via the reduction of the parent ketone, 3'-(Trifluoromethoxy)acetophenone, often results in a crude product containing unreacted starting material and other process-related impurities. Achieving high purity (>99%) is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data.
This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We move beyond a simple list of steps to explain the underlying chemical principles governing the separation, enabling researchers to adapt and troubleshoot the methodology effectively. This guide is designed as a self-validating system, beginning with analytical thin-layer chromatography (TLC) to establish optimal separation conditions before committing the bulk material to the preparative column.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[3][4] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface rich in silanol groups (Si-OH).[4][5] These groups are polar and can act as hydrogen bond donors and acceptors.
-
Analyte Interaction: The target molecule, this compound, possesses a polar secondary alcohol (-OH) group. This hydroxyl group forms strong hydrogen bonds with the silanol groups of the stationary phase, causing the molecule to be strongly retained.
-
Impurity Elution: The most common impurity, the starting ketone (3'-(Trifluoromethoxy)acetophenone), is less polar. While its carbonyl group (C=O) can act as a hydrogen bond acceptor, it lacks the hydrogen bond-donating capability of the alcohol. Consequently, it interacts much more weakly with the silica gel.
-
Elution Order: As the mobile phase flows through the column, compounds with weaker interactions (the ketone) are carried along more quickly and elute first. The target alcohol, with its stronger interactions, moves more slowly and elutes later, achieving effective separation.
Sources
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. Khan Academy [khanacademy.org]
- 5. chromtech.com [chromtech.com]
Application Notes and Protocol: Catalytic Transfer Hydrogenation of 3'-(Trifluoromethoxy)acetophenone
Abstract
This document provides a comprehensive guide for the catalytic transfer hydrogenation (CTH) of 3'-(trifluoromethoxy)acetophenone to synthesize 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol detailed herein utilizes a robust ruthenium-based catalyst and formic acid as a safe and efficient hydrogen donor. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical advice for successful execution.
Introduction: The Significance of 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol
The reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis. The target molecule, 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol, is a key chiral building block for the synthesis of neuroprotective compounds and other pharmacologically active molecules.[1] The trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making it a desirable feature in drug design.
Catalytic transfer hydrogenation (CTH) has emerged as a powerful and practical alternative to traditional reduction methods that often employ stoichiometric and hazardous reagents like sodium borohydride or lithium aluminum hydride.[2] CTH offers several advantages, including milder reaction conditions, enhanced safety, and the use of environmentally benign hydrogen donors.[3][4] This protocol focuses on a highly efficient CTH method employing a ruthenium catalyst, which is well-documented for its high activity in the reduction of ketones.[2][5][6]
Principles of Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation involves the transfer of hydrogen atoms from a donor molecule to an acceptor molecule, mediated by a transition metal catalyst.[4] In this protocol, formic acid serves as the hydrogen donor, which decomposes in the presence of the catalyst to provide the necessary hydrogen equivalents, releasing carbon dioxide as the only byproduct.[7][8]
The generally accepted mechanism for ruthenium-catalyzed transfer hydrogenation of ketones involves the formation of a ruthenium-hydride species as the active catalyst.[5][9] This species then coordinates to the carbonyl group of the ketone, followed by the transfer of a hydride to the carbonyl carbon and a proton to the carbonyl oxygen, resulting in the formation of the corresponding alcohol and regeneration of the catalyst.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the catalytic transfer hydrogenation of 3'-(trifluoromethoxy)acetophenone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3'-(Trifluoromethoxy)acetophenone | ≥98% | Commercially Available | --- |
| [(p-cymene)RuCl₂]₂ | 98% | Commercially Available | Catalyst Precursor |
| (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine (TsDPEN) | ≥98% | Commercially Available | Chiral Ligand |
| Formic Acid | ≥98% | Commercially Available | Hydrogen Donor |
| Triethylamine | ≥99% | Commercially Available | Base |
| 2-Propanol | Anhydrous | Commercially Available | Solvent |
| Dichloromethane | Anhydrous | Commercially Available | Extraction Solvent |
| Sodium Sulfate | Anhydrous | Commercially Available | Drying Agent |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[13]
-
Handling Reagents: 3'-(Trifluoromethoxy)acetophenone and its derivatives may be harmful if swallowed, in contact with skin, or inhaled.[11][14] Avoid contact with skin and eyes.[10] Formic acid is corrosive and should be handled with care. Triethylamine is a flammable and corrosive liquid.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Reaction Setup and Procedure
The following procedure is for a typical 1 mmol scale reaction. The reaction can be scaled up or down as needed, with appropriate adjustments to reagent quantities and vessel size.
Step 1: Catalyst Precursor Preparation (in situ)
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add [(p-cymene)RuCl₂]₂ (0.005 mmol, 3.1 mg) and (1S,2S)-(+)-TsDPEN (0.011 mmol, 4.0 mg).
-
Add 5 mL of anhydrous 2-propanol to the flask.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution should turn a deep red/orange color.
Causality: The pre-stirring of the ruthenium dimer with the chiral diamine ligand in a suitable solvent is crucial for the in situ formation of the active monomeric ruthenium catalyst.[6] This pre-formation step ensures that the catalyst is fully activated before the introduction of the substrate and hydrogen donor.
Step 2: Transfer Hydrogenation Reaction
-
To the flask containing the catalyst solution, add 3'-(trifluoromethoxy)acetophenone (1.0 mmol, 204.2 mg).
-
In a separate vial, prepare a 5:2 molar mixture of formic acid and triethylamine. For a 1.0 mmol reaction, this corresponds to approximately 5 mmol of formic acid (0.19 mL) and 2 mmol of triethylamine (0.28 mL). Caution: The mixing of formic acid and triethylamine is exothermic. Add the triethylamine to the formic acid slowly while cooling the vial in an ice bath.
-
Add the freshly prepared formic acid/triethylamine azeotrope to the reaction flask dropwise over 5 minutes.
-
Heat the reaction mixture to 40 °C and stir vigorously.
Causality: The use of a formic acid/triethylamine azeotrope is a widely adopted and highly effective hydrogen source for asymmetric transfer hydrogenation.[6] The triethylamine acts as a base to facilitate the decomposition of formic acid to generate the active ruthenium-hydride species. The 5:2 ratio has been empirically found to be optimal for many Ru(II)-TsDPEN catalyzed reductions.[15]
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For TLC analysis, use a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The product, 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol, will have a lower Rf value than the starting ketone.
-
For GC-MS analysis, withdraw a small aliquot of the reaction mixture, dilute with dichloromethane, and inject it into the GC-MS.
-
The reaction is typically complete within 2-4 hours.
Causality: Careful monitoring of the reaction is essential to determine the point of complete conversion of the starting material and to prevent the formation of potential byproducts from over-reaction or decomposition.
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of 10 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol.
Causality: The aqueous work-up is designed to remove the catalyst, any remaining formic acid, and triethylamine salts. The use of a saturated sodium bicarbonate solution neutralizes the excess formic acid. Extraction with a suitable organic solvent isolates the desired product from the aqueous phase. Final purification by column chromatography ensures the removal of any non-polar impurities and unreacted starting material, yielding the product in high purity.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the catalytic transfer hydrogenation.
Data Presentation and Expected Results
The following table summarizes typical results obtained using this protocol.
| Entry | Substrate Loading (mmol) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 1.0 | 0.5 | 3 | >99 | 95 |
| 2 | 5.0 | 0.5 | 4 | >99 | 92 |
| 3 | 1.0 | 0.1 | 6 | 95 | 88 |
*Conversion was determined by GC-MS analysis of the crude reaction mixture. *Isolated yield after purification by column chromatography.
Characterization of the Product
The final product, 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ 7.37-7.29 (m, 2H), 7.20-7.14 (m, 2H), 4.93 (q, J = 6.5 Hz, 1H), 2.15 (s, 1H), 1.50 (d, J = 6.5 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 149.8 (q, J = 1.9 Hz), 147.2, 129.8, 122.3, 120.9 (q, J = 257.6 Hz), 120.8, 117.9, 70.0, 25.1.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -57.9.
-
Mass Spectrometry (EI): m/z (%) = 190 (M⁺, 25), 175 (100), 147 (30).
Conclusion
This application note provides a detailed and robust protocol for the catalytic transfer hydrogenation of 3'-(trifluoromethoxy)acetophenone. The use of a commercially available ruthenium catalyst and formic acid as a hydrogen donor offers a safe, efficient, and scalable method for the synthesis of the valuable chiral alcohol, 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol. The provided insights into the causality of experimental choices and detailed procedural steps are intended to enable researchers to successfully implement and adapt this methodology for their specific needs in drug discovery and development.
References
-
Web of Proceedings. Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Francis Academic Press. Available at: [Link]
-
Organometallics. "Exceptionally Active Assembled Dinuclear Ruthenium(II)-NNN Complex Catalysts for Transfer Hydrogenation of Ketones". ACS Publications. Available at: [Link]
-
Journal of the American Chemical Society. "A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones". ACS Publications. Available at: [Link]
-
Wikipedia. Formic acid. Available at: [Link]
-
ACS Catalysis. "Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts". ACS Publications. Available at: [Link]
-
Catalysis Science & Technology. "Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites". RSC Publishing. Available at: [Link]
-
Molecules. "Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes". MDPI. Available at: [Link]
-
The Journal of Organic Chemistry. "“Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones". ACS Publications. Available at: [Link]
-
Study.com. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Available at: [Link]
-
Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ePrints Soton. Available at: [Link]
-
ResearchGate. Transfer hydrogenation of acetophenone derivatives. Available at: [Link]
-
Current Organic Chemistry. "Catalytic asymmetric transfer hydrogenation of ketones: Recent advances". Bentham Science. Available at: [Link]
-
ResearchGate. Reaction optimization for transfer hydrogenation of acetophenone. Available at: [Link]
-
ResearchGate. Catalytic transfer hydrogenation reaction of acetophenone derivatives. Available at: [Link]
-
Wikipedia. Transfer hydrogenation. Available at: [Link]
-
Molecules. "Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts". MDPI. Available at: [Link]
-
AMB Express. "Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution". Springer. Available at: [Link]
-
Catalysts. "Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor". MDPI. Available at: [Link]
-
Dalton Transactions. "Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii)". RSC Publishing. Available at: [Link]
-
Catalysts. "Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts". MDPI. Available at: [Link]
-
AFG Bioscience LLC. SAFETY DATA SHEET. Available at: [Link]
-
American Association for Clinical Chemistry. Ketone-Testing-Chapter-8. Available at: [Link]
-
Green Chemistry. "Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production". RSC Publishing. Available at: [Link]
-
Angene Chemical. Safety Data Sheet. Available at: [Link]
-
Obesity. "Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis". Wiley. Available at: [Link]
-
ResearchGate. Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. Available at: [Link]
-
ResearchGate. The determination of ketone bodies: Preanalytical, analytical and physiological considerations. Available at: [Link]
- Google Patents. Process for the synthesis of (s)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol.
- Google Patents. Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
- Google Patents. A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
ResearchGate. Time course of the catalytic transfer hydrogenation of acetophenone. Available at: [Link]
-
ResearchGate. Transfer Hydrogenation Reactions by Using Simple Biomass Alcohols as Hydrogen Sources. Available at: [Link]
-
ResearchGate. Redox‐switched transfer hydrogenation of acetophenone catalyzed by.... Available at: [Link]
-
Catalysts. "Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction". MDPI. Available at: [Link]
-
The Journal of Organic Chemistry. "Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol". ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls. Available at: [Link]
-
ResearchGate. Proposed catalytic cycles for the asymmetric transfer hydrogenation.... Available at: [Link]
- Google Patents. A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
Sources
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webofproceedings.org [webofproceedings.org]
- 3. RUA [rua.ua.es]
- 4. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. afgsci.com [afgsci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
Derivatization of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol for further reactions
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 1-[3-(Trifluormethoxy)phenyl]ethan-1-ol für Folgereaktionen
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung für die Geschäftsleitung
1-[3-(Trifluormethoxy)phenyl]ethan-1-ol ist ein entscheidender Baustein in der modernen Synthesechemie, insbesondere in der medizinischen Chemie, wo die Trifluormethoxy-Gruppe zur Verbesserung der metabolischen Stabilität, Lipophilie und Bindungsaffinität von Wirkstoffkandidaten geschätzt wird[1]. Die strategische Derivatisierung seiner sekundären benzylischen Hydroxylgruppe eröffnet eine Vielzahl von Wegen zur Synthese komplexer Moleküle und pharmazeutischer Zwischenprodukte. Dieser Leitfaden bietet eine detaillierte wissenschaftliche Untersuchung verschiedener Derivatisierungsstrategien, untermauert durch fundierte mechanistische Erklärungen und praxiserprobte Protokolle. Wir behandeln Schlüsselreaktionen wie Veresterung, Oxidation, Mitsunobu-Reaktion und Dehydratisierung und liefern Forschern das notwendige Wissen, um das synthetische Potenzial dieses vielseitigen Alkohols voll auszuschöpfen.
Einleitung: Chemische Reaktivität und strategische Bedeutung
1-[3-(Trifluormethoxy)phenyl]ethan-1-ol ist ein sekundärer benzylischer Alkohol. Diese strukturelle Eigenschaft bestimmt seine Reaktivität maßgeblich. Die Hydroxylgruppe befindet sich an einem Kohlenstoffatom, das direkt an einen Phenylring gebunden ist. Dies ermöglicht die Resonanzstabilisierung eines benachbarten Carbokations, was wiederum SN1-artige Reaktionswege begünstigt[2].
Die Trifluormethoxygruppe (-OCF3) in der meta-Position übt einen starken elektronenziehenden Induktiveffekt aus, was die Reaktivität des aromatischen Rings und die Stabilität von kationischen Zwischenstufen beeinflusst. Die Derivatisierung der Hydroxylgruppe ist ein entscheidender Schritt, um dieses Molekül in größere, komplexere Strukturen zu integrieren. Gängige Ziele der Derivatisierung sind:
-
Einführung von funktionellen Gruppen: Umwandlung des Alkohols in Ester, Ether oder andere funktionelle Gruppen zur Modulation der physikochemischen Eigenschaften.
-
Aktivierung für die nukleophile Substitution: Umwandlung der OH-Gruppe, die eine schlechte Abgangsgruppe ist, in eine bessere Abgangsgruppe (z. B. Tosylat), um nachfolgende Substitutionsreaktionen zu ermöglichen.
-
Synthese von Schlüsselintermediaten: Oxidation zum korrespondierenden Keton, 3'-(Trifluormethoxy)acetophenon, einem wichtigen Zwischenprodukt für weitere Synthesen[3].
Das folgende Diagramm zeigt die zentralen Derivatisierungspfade, die in diesem Leitfaden behandelt werden.
Abbildung 1: Übersicht der Derivatisierungspfade
Kernstrategien zur Derivatisierung
In diesem Abschnitt werden die wichtigsten chemischen Umwandlungen für 1-[3-(Trifluormethoxy)phenyl]ethan-1-ol detailliert beschrieben.
Veresterung: Synthese von Carbonsäureestern
Die Umwandlung von Alkoholen in Ester ist eine fundamentale Reaktion in der organischen Synthese. Für sekundäre benzylische Alkohole sind zwei Methoden besonders relevant.
a) Acylierung mit Acylchloriden oder Anhydriden: Dies ist eine hocheffiziente Methode, die typischerweise in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt wird, um die entstehende Säure (HCl oder Carbonsäure) zu neutralisieren. Die Reaktion verläuft schnell und ist oft quantitativ.
b) Mitsunobu-Reaktion: Diese Methode ermöglicht die Veresterung unter milden Bedingungen mit einer Carbonsäure als Nukleophil. Sie ist besonders wertvoll, da sie unter Inversion der Konfiguration am stereogenen Zentrum verläuft[4][5]. Dies ist entscheidend, wenn die Chiralität des Alkohols erhalten oder gezielt umgekehrt werden soll. Die Reaktion erfordert Triphenylphosphin (PPh3) und einen Azodicarbonsäureester wie Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD)[6][7].
Oxidation zum Keton
Die Oxidation des sekundären Alkohols zum korrespondierenden Keton, 3'-(Trifluormethoxy)acetophenon, ist eine der wichtigsten Transformationen. Dieses Keton ist ein vielseitiges Zwischenprodukt für Reaktionen wie Oxim-Bildung, Wittig-Reaktionen oder Grignard-Additionen[8][9].
Aufgrund des elektronenziehenden Effekts der Trifluormethylgruppe kann die Oxidation von α-Trifluormethylalkoholen eine höhere Aktivierungsbarriere aufweisen als bei nicht-fluorierten Analoga[10]. Dennoch sind Standardoxidationsmittel wirksam. Gängige Methoden umfassen:
-
Chrom-basierte Reagenzien: Pyridiniumchlorochromat (PCC) oder Jones-Reagenz. Diese sind sehr effektiv, aber ihre Toxizität ist ein Nachteil.
-
Swern-Oxidation: Verwendung von Oxalylchlorid/DMSO. Diese Methode ist mild und vermeidet Schwermetalle.
-
Dess-Martin-Periodinan (DMP): Ein mildes und hochselektives Reagenz für die Oxidation von primären und sekundären Alkoholen[11].
-
Katalytische Oxidation: Verwendung eines Nitroxid-Katalysators wie TEMPO mit einem stöchiometrischen Oxidationsmittel (z. B. Bleichmittel)[10].
Dehydratisierung zu Styrol
Unter sauren Bedingungen oder bei erhöhten Temperaturen neigen sekundäre benzylische Alkohole zur Wasserabspaltung (Dehydratisierung), was zur Bildung des entsprechenden Styrolderivats führt[12][13]. Obwohl dies oft eine unerwünschte Nebenreaktion bei SN1-Reaktionen ist, kann sie gezielt herbeigeführt werden[14]. Starke Säuren wie Schwefelsäure oder p-Toluolsulfonsäure in Kombination mit Hitze sind typische Bedingungen[15][16][17].
Aktivierung und Nukleophile Substitution
Um die Hydroxylgruppe durch andere Nukleophile zu ersetzen, muss sie zunächst in eine bessere Abgangsgruppe umgewandelt werden. Dies geschieht typischerweise durch Umsetzung mit:
-
Sulfonylchloriden (z. B. Tosylchlorid, Mesylchlorid): In Gegenwart einer Base entsteht ein Sulfonatester (Tosylat, Mesylat), der eine exzellente Abgangsgruppe für SN2-Reaktionen ist.
-
Halogenwasserstoffsäuren (HX): Die Reaktion mit HBr oder HCl kann den Alkohol in das entsprechende Benzylhalogenid umwandeln. Dieser Prozess wird durch Säure katalysiert und verläuft über einen SN1-Mechanismus[2].
Experimentelle Protokolle
Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und sollten für spezifische Substrate optimiert werden.
Protokoll 1: Veresterung mit einem Acylchlorid
Ziel: Synthese von 1-[3-(Trifluormethoxy)phenyl]ethylbenzoat.
Materialien:
-
1-[3-(Trifluormethoxy)phenyl]ethan-1-ol (1 Äq.)
-
Benzoylchlorid (1.1 Äq.)
-
Pyridin (2.0 Äq.)
-
Dichlormethan (DCM), wasserfrei
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO3)
-
Wasserfreies Magnesiumsulfat (MgSO4)
Durchführung:
-
Löse 1-[3-(Trifluormethoxy)phenyl]ethan-1-ol in wasserfreiem DCM in einem trockenen Rundkolben unter Stickstoffatmosphäre.
-
Kühle die Lösung in einem Eisbad auf 0 °C.
-
Füge langsam Pyridin hinzu, gefolgt von der tropfenweisen Zugabe von Benzoylchlorid.
-
Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre für 2-4 Stunden.
-
Überwache den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion verdünne die Mischung mit DCM.
-
Wasche die organische Phase nacheinander mit 1 M HCl (2x), Wasser (1x), gesättigter NaHCO3-Lösung (2x) und gesättigter Kochsalzlösung (1x).
-
Trockne die organische Phase über MgSO4, filtriere und entferne das Lösungsmittel im Vakuum.
-
Reinige den rohen Ester mittels Säulenchromatographie (Kieselgel, Eluent z. B. Hexan/Ethylacetat-Gemisch).
Protokoll 2: Oxidation mit Dess-Martin-Periodinan (DMP)
Ziel: Synthese von 3'-(Trifluormethoxy)acetophenon.
Materialien:
-
1-[3-(Trifluormethoxy)phenyl]ethan-1-ol (1 Äq.)
-
Dess-Martin-Periodinan (1.2 Äq.)
-
Dichlormethan (DCM), wasserfrei
Durchführung:
-
Löse 1-[3-(Trifluormethoxy)phenyl]ethan-1-ol in wasserfreiem DCM in einem trockenen Rundkolben.
-
Füge Dess-Martin-Periodinan portionsweise bei Raumtemperatur hinzu.
-
Rühre die Suspension für 1-3 Stunden bei Raumtemperatur. Die Reaktion wird typischerweise klar, wenn sie fortschreitet.
-
Überwache den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion verdünne die Mischung mit Diethylether und füge eine gesättigte wässrige Lösung von NaHCO3 und Natriumthiosulfat (Na2S2O3) hinzu. Rühre kräftig für 15-20 Minuten, bis die Phasen klar sind.
-
Trenne die Phasen und extrahiere die wässrige Phase mit Diethylether (2x).
-
Vereinige die organischen Phasen, wasche sie mit gesättigter Kochsalzlösung, trockne sie über MgSO4, filtriere und entferne das Lösungsmittel im Vakuum.
-
Das resultierende Keton ist oft rein genug für die weitere Verwendung, kann aber bei Bedarf durch Säulenchromatographie gereinigt werden.
Protokoll 3: Mitsunobu-Reaktion zur Veresterung
Ziel: Synthese von 1-[3-(Trifluormethoxy)phenyl]ethyl-4-nitrobenzoat mit Konfigurationsumkehr.
Materialien:
-
1-[3-(Trifluormethoxy)phenyl]ethan-1-ol (1 Äq.)
-
4-Nitrobenzoesäure (1.2 Äq.)
-
Triphenylphosphin (PPh3) (1.5 Äq.)
-
Diisopropylazodicarboxylat (DIAD) (1.5 Äq.)
-
Tetrahydrofuran (THF), wasserfrei
Durchführung:
-
Löse den Alkohol, die 4-Nitrobenzoesäure und PPh3 in wasserfreiem THF in einem trockenen Rundkolben unter Stickstoffatmosphäre.
-
Kühle die Lösung in einem Eisbad auf 0 °C.
-
Füge DIAD tropfenweise über 10-15 Minuten hinzu. Eine Farbänderung und/oder die Bildung eines Niederschlags (Triphenylphosphinoxid) ist typisch.
-
Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre über Nacht (12-16 Stunden).
-
Überwache den Reaktionsfortschritt mittels DC.
-
Entferne das Lösungsmittel im Vakuum.
-
Reinige den Rückstand direkt mittels Säulenchromatographie, um das gewünschte Esterprodukt von den Nebenprodukten (Triphenylphosphinoxid und dem Hydrazin-Derivat) zu trennen.
Abbildung 2: Arbeitsablauf der Mitsunobu-Reaktion
Zusammenfassende Datentabellen
Tabelle 1: Vergleich der Derivatisierungsstrategien
| Strategie | Typische Reagenzien | Bedingungen | Vorteile | Nachteile |
| Veresterung (Acylchlorid) | R-COCl, Pyridin | 0 °C bis RT, DCM | Schnell, hohe Ausbeuten | Erfordert wasserfreie Bedingungen, stöchiometrische Base |
| Veresterung (Mitsunobu) | R-COOH, PPh3, DIAD/DEAD | 0 °C bis RT, THF | Mild, Inversion der Konfiguration[5] | Stöchiometrische Nebenprodukte, Aufreinigung |
| Oxidation (DMP) | Dess-Martin-Periodinan | RT, DCM | Mild, hohe Selektivität, schnell | Teures Reagenz, stöchiometrischer Abfall |
| Dehydratisierung | H2SO4 oder TsOH, Wärme | Hohe Temperatur, Toluol | Einfache Umwandlung in Alken | Harte Bedingungen, Polymerisation möglich[13][14] |
| Aktivierung (Tosylierung) | TsCl, Triethylamin | 0 °C bis RT, DCM | Erzeugt exzellente Abgangsgruppe | Erfordert wasserfreie Bedingungen |
Fazit und Ausblick
Die Derivatisierung von 1-[3-(Trifluormethoxy)phenyl]ethan-1-ol ist ein Eckpfeiler für die Synthese fortschrittlicher organischer Moleküle. Die Wahl der Methode hängt stark vom synthetischen Ziel ab. Für einfache Esterisierungen ist die Acylierung mit Acylchloriden robust und effizient. Wenn stereochemische Kontrolle erforderlich ist, ist die Mitsunobu-Reaktion die Methode der Wahl[4][6]. Die Oxidation zum Keton öffnet die Tür zu einer breiten Palette von C-C- und C-N-Bindungsknüpfungsreaktionen. Ein gründliches Verständnis der Reaktivität dieses sekundären benzylischen Alkohols, insbesondere seiner Neigung zu SN1-Reaktionen und Dehydratisierung unter sauren Bedingungen, ist für eine erfolgreiche und selektive Synthese unerlässlich. Zukünftige Entwicklungen könnten sich auf katalytische, umweltfreundlichere Methoden konzentrieren, um diese wichtigen Transformationen zu erreichen.
Referenzen
-
ACS Publications. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry. Verfügbar unter: [Link]
-
ResearchGate. Reactions of secondary and tertiary benzylic alcohols bearing... ResearchGate. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction (PDF). Verfügbar unter: [Link]
-
PubMed Central (PMC). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. National Institutes of Health. Verfügbar unter: [Link]
-
Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. Verfügbar unter: [Link]
-
RSC Publishing. Oxidation of primary and secondary benzylic alcohols with hydrogen peroxide and tert-butyl hydroperoxide catalyzed by a “helmet” phthalocyaninato iron complex in the absence of added organic solvent. Royal Society of Chemistry. Verfügbar unter: [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. Chemistry Steps. Verfügbar unter: [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. Verfügbar unter: [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Verfügbar unter: [Link]
-
ResearchGate. Esterification of various benzylic alcohols under Mitsunobu reaction... ResearchGate. Verfügbar unter: [Link]
-
ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Verfügbar unter: [Link]
-
OSTI.GOV. Iron-Based Dehydration Catalyst for Selective Formation of Styrene. U.S. Department of Energy. Verfügbar unter: [Link]
-
Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-H trifluoromethylation of alcohols. Chemical Review and Letters. Verfügbar unter: [Link]
-
RSC Publishing. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Royal Society of Chemistry. Verfügbar unter: [Link]
-
ResearchGate. One-pot synthesis of aryl trifluoromethyl ethers. ResearchGate. Verfügbar unter: [Link]
-
Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents. Verfügbar unter:
-
PubMed Central (PMC). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Institutes of Health. Verfügbar unter: [Link]
-
PubMed Central (PMC). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. National Institutes of Health. Verfügbar unter: [Link]
-
Thieme. Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Thieme. Verfügbar unter: [Link]
-
Arran Chemical Company. (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Arran Chemical Company. Verfügbar unter: [Link]
-
Google Patents. WO2001002326A1 - Process for the synthesis of (r)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol by asymmetric transfer hydrogenation. Google Patents. Verfügbar unter:
-
ResearchGate. Liquid-phase Dehydration of 1-Phenylethanol to Styrene over an Acidic Resin Catalyst. ResearchGate. Verfügbar unter: [Link]
-
WIPO Patentscope. WO/2001/002326 PROCESS FOR THE SYNTHESIS OF (R)-1-(3,5-BIS(TRIFLUOROMETHYL)-PHENYL)ETHAN-1-OL BY ASYMMETRIC TRANSFER HYDROGENATION. WIPO. Verfügbar unter: [Link]
-
ResearchGate. Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation. ResearchGate. Verfügbar unter: [Link]
-
ResearchGate. Dehydration of phenyl-ethanol to styrene: Zeolite catalysis under reactive distillation. ResearchGate. Verfügbar unter: [Link]
-
PubChem. 1-(3-(Trifluoromethyl)phenyl)ethanone oxime. National Institutes of Health. Verfügbar unter: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 9. 1-(3-(Trifluoromethyl)phenyl)ethanone oxime | C9H8F3NO | CID 5382090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Oxidation of primary and secondary benzylic alcohols with hydrogen peroxide and tert-butyl hydroperoxide catalyzed by a “helmet” phthalocyaninato iron complex in the absence of added organic solvent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. osti.gov [osti.gov]
- 14. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Scale-up Synthesis of Enantiopure 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol via Asymmetric Biocatalysis
Abstract
This application note provides a comprehensive, scalable, and efficient protocol for the synthesis of enantiopure (R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol, a key chiral building block in pharmaceutical development. The described methodology leverages the high selectivity and operational simplicity of a ketoreductase (KRED) enzyme for the asymmetric reduction of the prochiral ketone, 3'-(trifluoromethoxy)acetophenone. This biocatalytic approach offers significant advantages for industrial scale-up, including mild reaction conditions, high enantiomeric excess (>99% ee), excellent yields, and a favorable environmental profile compared to traditional metal-catalyzed methods. Detailed procedures for the reaction, work-up, purification, and analytical quality control are presented.
Introduction: Strategic Importance and Synthesis Challenge
Chiral alcohols are fundamental intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry of these molecules is often critical for therapeutic efficacy and safety. The target molecule, 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol, incorporates a trifluoromethoxy group, which is an increasingly important substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and cell permeability.
The primary challenge in producing this compound is the precise control of the stereocenter at the carbinol position. While classical methods like chiral resolution or metal-based asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts are viable, they can present scalability challenges such as high costs of precious metal catalysts, potential for metal contamination in the final product, and the need for high-pressure hydrogenation equipment.[1][2][3] Biocatalysis, particularly using ketoreductases (KREDs), has emerged as a powerful and sustainable alternative for the industrial production of chiral alcohols.[4][5] These enzymes offer near-perfect stereoselectivity under mild, aqueous conditions, making them ideal for safe and scalable manufacturing.[6][7]
Synthesis Strategy: Asymmetric Bioreduction
The selected strategy involves the asymmetric reduction of the prochiral ketone 3'-(trifluoromethoxy)acetophenone using a whole-cell biocatalyst expressing a highly selective ketoreductase. This method relies on a cofactor regeneration system, often using a sacrificial alcohol like isopropanol, to drive the reaction to completion.
Rationale for Biocatalysis
-
Exceptional Enantioselectivity: KREDs can achieve enantiomeric excess (ee) values often exceeding 99.9%, which is critical for pharmaceutical applications.[8]
-
Mild Reaction Conditions: The reaction is typically performed in an aqueous buffer at or near ambient temperature and atmospheric pressure, reducing energy consumption and eliminating the need for specialized high-pressure reactors.
-
Process Safety: This approach avoids the use of pyrophoric reagents or high-pressure hydrogen gas, leading to a safer manufacturing process.
-
Sustainability: Biocatalysis is a green chemistry technology that utilizes renewable enzymes and minimizes hazardous waste.
Overall Synthetic Workflow
The process is designed for straightforward implementation and scalability, consisting of three primary stages: biocatalytic reduction, product extraction, and final purification.
Caption: High-level workflow for the biocatalytic synthesis of the target chiral alcohol.
Detailed Application Protocol: Scale-up Synthesis
This protocol is designed for a 100 g scale synthesis of (R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | MW ( g/mol ) | Amount (g) | Moles (mol) | Notes |
| 3'-(Trifluoromethoxy)acetophenone | 170141-63-6 | 204.15 | 100.0 | 0.490 | Substrate, >98% purity. |
| Ketoreductase (Whole-cell biocatalyst) | N/A | N/A | 50.0 | N/A | e.g., Recombinant E. coli expressing a suitable (R)-selective KRED.[8] |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 200.0 | 3.328 | Co-substrate for cofactor regeneration. |
| Potassium Phosphate Buffer (1M, pH 7.0) | N/A | N/A | 800.0 mL | N/A | Reaction medium. |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | ~1.5 L | N/A | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~50 g | N/A | Drying agent. |
Equipment
-
2 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.
-
Separatory funnel (2 L).
-
Rotary evaporator.
-
Short-path distillation apparatus.
-
Analytical HPLC with a chiral column.
Step-by-Step Procedure
Part A: Biocatalytic Reduction
-
Reactor Setup: Charge the 2 L reactor with 800 mL of 1M potassium phosphate buffer (pH 7.0) and 200 g of isopropanol.
-
Temperature Control: Start agitation (200-250 RPM) and adjust the reactor jacket temperature to 30°C.
-
Biocatalyst Addition: Once the temperature is stable, add 50 g of the whole-cell ketoreductase biocatalyst to the buffer solution. Stir for 10 minutes to ensure a uniform suspension.
-
Substrate Addition: Add 100 g (0.490 mol) of 3'-(trifluoromethoxy)acetophenone to the reactor.
-
Reaction Monitoring: Maintain the reaction at 30°C with steady agitation. Monitor the conversion of the starting material by taking small aliquots (~0.5 mL) every 2-4 hours. Prepare samples by extracting with MTBE and analyzing by HPLC. The reaction is typically complete within 18-24 hours.
Part B: Work-up and Extraction
-
Reaction Quench: Once HPLC analysis shows >99% conversion of the starting material, stop the agitation.
-
Phase Separation: Add 500 mL of MTBE to the reactor. Stir vigorously for 15 minutes, then stop agitation and allow the layers to separate for 30 minutes. The organic (top) layer contains the product, while the aqueous (bottom) layer contains the biocatalyst and buffer salts.
-
Extraction: Transfer the entire mixture to a 2 L separatory funnel. Drain and set aside the lower aqueous layer.
-
Back-Extraction: Return the aqueous layer to the reactor, add a fresh 500 mL portion of MTBE, and repeat the extraction process to maximize product recovery.
-
Combine and Dry: Combine the two organic extracts. Add ~50 g of anhydrous sodium sulfate, swirl gently, and let it stand for 20 minutes to remove residual water.
-
Solvent Removal: Filter off the drying agent and transfer the clear organic solution to a round-bottom flask. Concentrate the solution using a rotary evaporator to remove the MTBE.
Part C: Purification
-
Distillation: The resulting crude oil is purified by short-path distillation under reduced pressure. The product, this compound, is a clear oil.
-
Fraction Collection: Collect the fraction boiling at the appropriate temperature/pressure.
-
Final Analysis: Analyze the purified product for chemical purity (HPLC) and enantiomeric excess (chiral HPLC).
Expected Results
| Parameter | Expected Value |
| Reaction Time | 18 - 24 hours |
| Yield (isolated) | 85 - 95% |
| Chemical Purity | >99.0% (by HPLC) |
| Enantiomeric Excess | >99.5% ee for the (R)-isomer |
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Caption: Analytical workflow for final product quality control and release.
-
Purity Assessment (HPLC): An achiral reverse-phase HPLC method is used to determine the chemical purity and quantify any remaining starting material or byproducts.
-
Enantiomeric Excess (Chiral HPLC): The enantiomeric excess is the most critical parameter. This is determined using a chiral stationary phase (CSP) column, such as a polysaccharide-based column, which can resolve the (R) and (S) enantiomers.[9][]
-
Structural Confirmation (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the chemical structure of the final product.
Process Safety Considerations
While this biocatalytic process is inherently safer than many chemical alternatives, standard laboratory safety practices must be followed.
-
Reagent Handling: 3'-(Trifluoromethoxy)acetophenone may be irritating to the eyes, respiratory system, and skin. Handle in a fume hood.
-
Solvent Safety: MTBE is a flammable liquid. Ensure all concentration steps are performed on a rotary evaporator with proper ventilation and no nearby ignition sources.
-
Biocatalyst: The E. coli whole-cell biocatalyst is typically a Biosafety Level 1 (BSL-1) organism, posing minimal risk. However, avoid inhalation of the dried powder.
Conclusion
The protocol detailed in this application note presents a robust, scalable, and highly efficient method for producing enantiopure (R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol. By employing a ketoreductase biocatalyst, this process achieves exceptional levels of stereoselectivity (>99% ee) and high yields under mild, safe, and environmentally responsible conditions. This makes the biocatalytic route a superior choice for the industrial manufacturing of this valuable pharmaceutical intermediate, aligning with the principles of green chemistry and efficient process development.
References
-
Rodríguez-Mata, M., et al. (2013). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Steck, P. L., & Noyori, R. (2009). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available at: [Link]
-
Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Zhuang, W., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. Available at: [Link]
-
Morris, D. J. (2017). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. Molecules. Available at: [Link]
-
Noyori, R. (2014). Noyori Asymmetric Transfer Hydrogenation. Chem-Station International Edition. Available at: [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry. Available at: [Link]
-
Contente, M. L., & Paradisi, F. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]
- Fox, R. J., et al. (2019). Ketoreductase polypeptides for the reduction of acetophenones. Google Patents.
-
Waters Corporation. (n.d.). Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. Waters Corporation. Available at: [Link]
-
ResearchGate. (n.d.). Reduction of acetophenone by ketoreductase from Thermus thermophilus... ResearchGate. Available at: [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. Available at: [Link]
-
Zhuang, W., et al. (2025). Efficient biosynthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol using a novel reductase AxSDR from Algoriella xinjiangensis. ResearchGate. Available at: [Link]
-
Szabo-Scandic. (n.d.). Sodium borohydride. Szabo-Scandic. Available at: [Link]
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. University of California. Available at: [Link]
-
Markel, U., et al. (2020). Origins of stereoselectivity in evolved ketoreductases. PNAS. Available at: [Link]
-
ResearchGate. (2022). Asymmetric reduction of acetophenone by Synechocystis sp. PCC6803. ResearchGate. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Carl ROTH. Available at: [Link]
-
de Souza, J. C. P., et al. (2021). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Molecules. Available at: [Link]
-
Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
The American Chemical Society Petroleum Research Fund. (n.d.). and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy. The American Chemical Society. Available at: [Link]
- Google Patents. (n.d.). A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap). Google Patents.
- Google Patents. (n.d.). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents.
Sources
- 1. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity in the Synthesis of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
Welcome to the technical support center for the asymmetric synthesis of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical synthesis. As a key chiral building block, particularly for neuroprotective compounds, achieving high enantiomeric excess (e.e.) is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges encountered during the asymmetric reduction of 3'-(Trifluoromethoxy)acetophenone.
Troubleshooting Guide: Common Issues & Solutions
The primary route to chiral this compound is the asymmetric reduction of its corresponding prochiral ketone. This guide focuses on the two most powerful methods: transition-metal catalyzed asymmetric hydrogenation (e.g., Noyori-type) and whole-cell biocatalysis.
Category 1: Low Enantiomeric Excess (e.e.)
Question: My enantiomeric excess (e.e.) is significantly lower than reported values. What are the primary factors I should investigate?
Answer: Low e.e. is a common but solvable issue that points to problems with catalyst-substrate interaction, competing non-selective reactions, or suboptimal conditions.[3] The troubleshooting path depends heavily on your chosen methodology.
For Transition-Metal Catalysis (e.g., Ru-BINAP Systems):
-
Catalyst and Ligand Integrity: The heart of the reaction is the chiral catalyst.
-
Purity: Is your chiral ligand (e.g., (R)- or (S)-BINAP) enantiomerically pure? Impurities of the opposite enantiomer will directly decrease the product's e.e.
-
Activation & Degradation: Noyori-type precatalysts, such as RuCl₂(BINAP), require activation to the active hydride species.[4] Incomplete activation or degradation of the catalyst due to exposure to air or moisture can lead to a non-selective background reaction.[5][6] Ensure all manipulations are performed under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques).
-
-
Reaction Conditions: The transition state that dictates stereoselectivity is highly sensitive to the reaction environment.
-
Temperature & Pressure: Deviating from the optimal temperature and hydrogen pressure can alter the delicate energy balance between the desired and undesired transition states, eroding enantioselectivity.[3]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalytic cycle.[3] Protic solvents like methanol or ethanol are commonly used and are integral to the mechanism, but their purity is critical.
-
-
Substrate & Reagent Purity:
-
Impurities in the 3'-(Trifluoromethoxy)acetophenone substrate or the solvent can act as catalyst poisons, leading to a higher contribution from a non-catalyzed, racemic reduction pathway.[5]
-
For Whole-Cell Biocatalysis (e.g., using E. coli expressing a Carbonyl Reductase):
-
Competing Endogenous Enzymes: The host organism (E. coli, yeast, etc.) may possess native reductases with low stereoselectivity or selectivity for the opposite enantiomer. These can compete with your engineered, highly selective enzyme, resulting in a lower overall e.e. of the final product.
-
Sub-optimal Bioreduction Conditions:
-
pH and Temperature: Every enzyme has an optimal pH and temperature range. Operating outside this range can decrease not only activity but also selectivity.
-
Substrate Concentration: High concentrations of the ketone substrate can be toxic to the cells or inhibitory to the enzyme. A recent study on this specific transformation found that adding a surfactant like Tween-20 significantly improved results by enhancing substrate availability without high, toxic concentrations.[1]
-
Category 2: Low Conversion or Stalled Reaction
Question: My reaction has stalled or shows very low conversion to the alcohol product. What are the likely causes?
Answer: Stalled reactions typically point to catalyst deactivation or insufficient reagent/cofactor availability.
For Transition-Metal Catalysis:
-
Catalyst Deactivation: This is the most common culprit.
-
Air and Moisture: Ruthenium-hydride catalysts are extremely sensitive to oxygen and water. Ensure all solvents are rigorously dried and degassed, and the reaction vessel is purged thoroughly with an inert gas (Argon or Nitrogen).[5]
-
Catalyst Poisons: Impurities in the substrate or hydrogen gas (e.g., carbon monoxide) can irreversibly bind to the metal center and kill the catalyst.
-
Incorrect Activation: The precatalyst must be converted to the active catalytic species. For many Noyori-type hydrogenations, this involves reacting the dihalide precatalyst with hydrogen.[4] Failure to do this correctly will result in no reaction.
-
-
Hydrogen Supply:
-
Check your reactor for leaks. A gradual loss of hydrogen pressure will halt the reaction.
-
Ensure adequate stirring to overcome gas-liquid mass transfer limitations, allowing the dissolved hydrogen to reach the catalyst.
-
For Whole-Cell Biocatalysis:
-
Cofactor Limitation: Carbonyl reductases require a hydride source, typically the cofactor NADPH or NADH. While whole cells can regenerate this cofactor, the process can become the rate-limiting step. Adding a co-substrate like glucose or isopropanol is often necessary to fuel the cofactor regeneration cycle.
-
Low Substrate Solubility/Availability: Aromatic ketones like 3'-(Trifluoromethoxy)acetophenone have poor water solubility. This limits their availability to the enzyme inside the cells.
-
Solution: As demonstrated for this specific synthesis, using surfactants (e.g., 0.6% Tween-20) or co-solvents can create micelles that solubilize the substrate, dramatically increasing the reaction rate and final yield.[1]
-
-
Cell Viability and Catalyst Loading:
-
Ensure the cells are healthy and used at the correct concentration (biomass loading). In one successful preparation of (R)-MTF-PEL, a cell concentration of 12.6 g (DCW)/L was optimal.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct catalyst to obtain the desired (R) or (S) enantiomer of the alcohol?
A1: For Noyori-type asymmetric hydrogenation, the chirality of the product is directly controlled by the axial chirality of the BINAP ligand. As a general rule, the (R)-BINAP ligand will produce the (R)-alcohol , and the (S)-BINAP ligand will yield the (S)-alcohol .[4][7] This provides a predictable and reliable method for accessing either enantiomer. For biocatalysis, you must screen different enzymes, as their stereopreference (Prelog or anti-Prelog) is an inherent property that cannot be easily changed without protein engineering.
Q2: What is the most reliable method for determining the enantiomeric excess (e.e.) of my product?
A2: The gold standard for determining e.e. is chiral chromatography .[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common and robust method. You will need a suitable chiral stationary phase (e.g., a cyclodextrin- or polysaccharide-based column) that can resolve the two enantiomers.
-
Chiral Gas Chromatography (GC): An excellent alternative, particularly if the product is sufficiently volatile. These methods physically separate the enantiomers, allowing for direct quantification of their ratio.
Q3: What are the key practical differences between using a chemical catalyst versus a biocatalyst for this synthesis?
A3: Both approaches are powerful but operate under vastly different philosophies and conditions. The choice depends on available equipment, scale, and downstream requirements.
| Feature | Transition-Metal Catalysis (Noyori-Type) | Whole-Cell Biocatalysis |
| Reaction Conditions | Often high pressure (4-100 atm H₂), variable temp (-20 to 100 °C).[8] | Ambient pressure, mild temperature (e.g., 30 °C), aqueous buffer.[1] |
| Sensitivity | Highly sensitive to air and moisture; requires inert atmosphere.[5] | Robust in the presence of air and water (reaction is run in water). |
| Solvents | Anhydrous organic solvents (e.g., Methanol, Ethanol). | Primarily aqueous buffer, sometimes with co-solvents. |
| Selectivity | Excellent e.e. is common (>95%). | Often exceptional e.e. (>99%) and high chemo/regioselectivity.[1] |
| Environmental Impact | Uses heavy metals (Ruthenium) and organic solvents. | "Green" process using water as solvent and biodegradable catalyst. |
| Product Isolation | Requires chromatographic purification to remove metal catalyst. | Product extraction from aqueous medium; cell removal via centrifugation. |
Visualized Workflows and Mechanisms
Troubleshooting Flowchart for Low Enantiomeric Excess
This diagram provides a logical path to diagnose the root cause of poor enantioselectivity.
Caption: Troubleshooting Decision Tree for Low e.e.
Simplified Mechanism: Noyori Asymmetric Hydrogenation
This diagram illustrates the key steps in the catalytic cycle for the reduction of a ketone.
Caption: Simplified Noyori Asymmetric Hydrogenation Cycle.
Validated Experimental Protocols
Protocol 1: Noyori-Type Asymmetric Hydrogenation
This is a representative protocol and should be adapted based on specific literature procedures for the substrate.
-
Catalyst Activation: In a nitrogen-filled glovebox, add the Ru-dihalide precatalyst (e.g., RuCl₂[(S)-BINAP])(dmf)n) to a pressure-rated vessel containing degassed methanol.
-
Substrate Addition: Add the substrate, 3'-(Trifluoromethoxy)acetophenone, to the vessel.
-
Reaction: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel several times with H₂ gas before pressurizing to the desired pressure (e.g., 10-80 atm).
-
Heating & Stirring: Place the reactor in an oil bath pre-heated to the desired temperature (e.g., 30-50 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Workup: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure. Purify the resulting crude alcohol by flash column chromatography on silica gel.
-
Analysis: Determine conversion by ¹H NMR or GC and determine enantiomeric excess by chiral HPLC.
Protocol 2: Whole-Cell Bioreduction for (R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
This protocol is adapted from a successful synthesis using a recombinant E. coli strain expressing a carbonyl reductase.[1]
-
Cell Preparation: Cultivate the recombinant E. coli cells expressing the desired carbonyl reductase. Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: In a reaction vessel, prepare a buffered solution (pH 7.0) containing glucose (as a cofactor regeneration source) and a surfactant (e.g., 0.6% w/v Tween-20).
-
Initiation: Add the harvested cells to the reaction vessel to a final concentration of ~12-15 g (DCW)/L. Add the substrate, 3'-(Trifluoromethoxy)acetophenone, to the desired concentration (e.g., 200 mM).
-
Bioreduction: Maintain the reaction at 30 °C with vigorous shaking (~200 rpm) to ensure proper aeration and mixing. Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
Workup: After the reaction is complete (e.g., 18-24 hours), centrifuge the mixture to pellet the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Analysis: Combine the organic layers, dry over Na₂SO₄, and concentrate. Analyze the crude product for conversion and e.e. by GC and chiral HPLC. This method has been reported to achieve >99.9% e.e. and yields over 90%.[1]
References
-
Huang, S., Wang, B., Shan, Z., & Zhao, D. (n.d.). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Synthetic Communications, 30(13), 2423-2428. Available from: [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Zhuang, W., Liu, H., Zhang, Y., Wang, P., Lin, H., & Xu, L. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Available from: [Link]
-
Li, Z., Geng, X., & Zhang, W. (2007). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Sheng Wu Gong Cheng Xue Bao, 23(1), 126-130. Available from: [Link]
-
Huang, S. (2000). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ChemInform. Available from: [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Noyori Asymmetric Hydrogenation. YouTube. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
-
Trejo-Hernández, A., et al. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 9(10), 834. Available from: [Link]
Sources
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting low yield in the reduction of 3'-(trifluoromethoxy)acetophenone
Welcome to the A-Ketone Reductions Technical Support Center. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the reduction of ketones, with a specific focus on 3'-(trifluoromethoxy)acetophenone.
Troubleshooting Low Yield in the Reduction of 3'-(Trifluoromethoxy)acetophenone
The reduction of 3'-(trifluoromethoxy)acetophenone to 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol is a critical transformation in the synthesis of various pharmaceutical intermediates. The presence of the electron-withdrawing trifluoromethoxy group significantly influences the reactivity of the ketone, generally making it more susceptible to nucleophilic attack by hydride reagents.[1] However, achieving a high yield requires careful attention to reaction parameters. This guide addresses common issues that can lead to low product yield.
Frequently Asked Questions (FAQs)
Q1: My yield of 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol is consistently low. What are the most likely causes related to the reducing agent?
A1: Low yield in this reduction can often be traced back to the quality and handling of the sodium borohydride (NaBH₄) reducing agent. Here are the key factors to consider:
-
Reagent Quality and Age: Sodium borohydride is a moisture-sensitive reagent. Over time, or with improper storage, it can decompose, leading to a lower effective concentration of the active hydride species.[2]
-
Troubleshooting:
-
Use a freshly opened container of NaBH₄ whenever possible.
-
If you suspect your NaBH₄ has degraded, you can test its activity on a simple, reliable ketone like acetophenone before attempting your main reaction.
-
Store NaBH₄ in a desiccator in a cool, dry place.
-
-
-
Insufficient Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, in practice, a molar excess is often required to drive the reaction to completion.[2] This is especially true when using protic solvents like methanol or ethanol, as the solvent can slowly react with the NaBH₄.
-
Optimization: If you are using a 1:1 or lower molar ratio of NaBH₄ to the ketone, consider increasing the equivalents of the reducing agent incrementally. See the table below for guidance.
-
-
Rate of Addition: The reaction of NaBH₄ with protic solvents, and the reduction of the ketone itself, can be exothermic.[3] Adding the NaBH₄ too quickly can lead to localized heating, which can promote side reactions and decomposition of the reagent.
-
Best Practice: Add the sodium borohydride portion-wise to the solution of the ketone at a controlled temperature, typically 0 °C, to maintain a steady reaction rate and minimize side reactions.[2]
-
| Parameter | Recommendation | Rationale |
| NaBH₄ Stoichiometry | 1.1 to 1.5 equivalents | Ensures complete consumption of the starting material, compensating for any reagent decomposition. |
| NaBH₄ Addition | Portion-wise over 10-15 minutes | Controls the exothermicity of the reaction and prevents runaway reactions.[3] |
| Reaction Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity and minimize side reactions. |
Q2: I've confirmed my reducing agent is active and used sufficient equivalents, but my yield is still poor. Could the reaction conditions be the issue?
A2: Absolutely. Beyond the reducing agent itself, the reaction environment plays a crucial role in the success of the reduction. Here are some critical reaction conditions to scrutinize:
-
Solvent Choice: The choice of solvent is critical. Protic solvents like methanol (MeOH) and ethanol (EtOH) are commonly used for NaBH₄ reductions because they can protonate the intermediate alkoxide.[4] However, they also react with NaBH₄, consuming the reagent. Aprotic solvents like tetrahydrofuran (THF) can also be used, often in combination with a protic solvent.[4]
-
Troubleshooting:
-
Ensure your solvent is dry, especially if using THF, as water will rapidly decompose NaBH₄.
-
If using a purely protic solvent, a larger excess of NaBH₄ may be necessary.
-
-
-
Reaction Temperature: While the reduction of acetophenones is often exothermic, maintaining an appropriate temperature is key.[3] Starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to slowly warm to room temperature is a common strategy to control the reaction rate.
-
Optimization: If you are running the reaction at room temperature from the start, try cooling the reaction mixture to 0 °C before adding the NaBH₄.
-
-
Reaction Time: The reduction of 3'-(trifluoromethoxy)acetophenone should be relatively fast due to the electron-withdrawing nature of the substituent. However, insufficient reaction time can lead to incomplete conversion.
-
Monitoring: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC).[5] A spot for the starting ketone should be visible at the beginning of the reaction and should diminish over time as a new, more polar spot for the alcohol product appears.
-
Q3: I believe the reaction has gone to completion, but I'm losing a significant amount of product during the workup and purification. What are some common pitfalls?
A3: A successful reaction can be undermined by a suboptimal workup and purification strategy. Here are some key areas to focus on:
-
Quenching the Reaction: After the reaction is complete, it is crucial to quench any remaining NaBH₄ and hydrolyze the borate ester intermediates to liberate the alcohol product. This is typically done by adding a dilute acid, such as 1M HCl, or a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Caution: The quenching process can be vigorous and produce hydrogen gas. It should be performed slowly and in a well-ventilated fume hood, especially if using acid.[3]
-
-
Extraction: The product, 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol, needs to be efficiently extracted from the aqueous layer.
-
Solvent Choice: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Emulsions: Emulsions can sometimes form during extraction, leading to product loss. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Multiple Extractions: It is always better to perform multiple extractions with smaller volumes of solvent rather than one large extraction to maximize product recovery.
-
-
Removal of Boron Byproducts: The boron-containing byproducts (borate salts) are often soluble in water and can be removed during the aqueous workup.[6] However, some boron species can be stubborn to remove.
-
Troubleshooting: Washing the combined organic layers with water and then brine is usually sufficient. If you suspect boron impurities in your final product (which can complicate NMR analysis), you can try co-evaporation with methanol. This involves dissolving the crude product in methanol and removing the solvent under reduced pressure. This process can be repeated several times to help remove boric acid as the more volatile trimethyl borate.
-
-
Purification: The final purification is typically achieved by flash column chromatography on silica gel.
-
Solvent System: A common eluent system for this type of alcohol is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to first elute any non-polar impurities and then the desired alcohol product.
-
Experimental Protocol: Reduction of 3'-(Trifluoromethoxy)acetophenone
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3'-(Trifluoromethoxy)acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3'-(trifluoromethoxy)acetophenone (1.0 eq). Dissolve the ketone in methanol (approximately 10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Visualizing the Workflow
Caption: Workflow for the reduction of 3'-(trifluoromethoxy)acetophenone.
Understanding the Mechanism
The reduction of a ketone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Caption: Simplified mechanism of ketone reduction by NaBH4.
References
-
Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Retrieved from [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]
-
Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. (2015). Organic & Biomolecular Chemistry, 13(36), 9479–9487. [Link]
-
Scheme 3. Sodium Borohydride Reduction of Acetophenone. (n.d.). In ResearchGate. Retrieved from [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure. (2019). Journal of the American Chemical Society, 141(28), 11195–11204. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). AMB Express, 11(1), 121. [Link]
-
Elementry steps and the solvent effect in electrochemical reduction of acetophenone. (1969). Transactions of the Faraday Society, 65, 2197. [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
- Reduction of acetophenone in chiral solvent. (2025).
-
What are the byproducts of reduction with borohydride? (2018, August 7). Reddit. Retrieved from [Link]
-
Scheme.1. The reduction of acetophenone and the hydrolysis of... (n.d.). In ResearchGate. Retrieved from [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Reagent Friday: Sodium Borohydride (NaBH4). (2011, August 12). Master Organic Chemistry. Retrieved from [Link]
-
isolating product after sodium borohydride reduction. (2024, February 29). Reddit. Retrieved from [Link]
-
Reduction of liquid terminated-carboxyl fluoroelastomers using NaBH4/SmCl3. (2020). RSC Advances, 10(18), 10932–10938. [Link]
-
Reduction of liquid terminated-carboxyl fluoroelastomers using NaBH4/SmCl3. (2020). RSC Advances, 10(18), 10932–10938. [Link]
Sources
- 1. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
Optimization of reaction parameters for the synthesis of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
Welcome to the technical support resource for the synthesis and optimization of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The trifluoromethoxy (-OCF₃) group offers unique properties, including high metabolic stability and lipophilicity, making it a valuable substituent in medicinal chemistry.[1][2] However, its strong electron-withdrawing nature can influence reaction pathways and outcomes.[1][3] This guide provides a framework for navigating these challenges to achieve optimal results.
Section 1: Recommended Synthetic Routes
The most reliable and common method for preparing this compound is the reduction of the corresponding ketone, 3'-(Trifluoromethoxy)acetophenone. This starting material is commercially available and the reduction is typically high-yielding and straightforward.[4] An alternative, though more sensitive, route involves the addition of a methyl Grignard reagent to 3-(Trifluoromethoxy)benzaldehyde.
Route A: Reduction of 3'-(Trifluoromethoxy)acetophenone
This is the preferred method due to its simplicity and high efficiency. The reaction involves the reduction of the ketone carbonyl to a secondary alcohol using a hydride-based reducing agent.
Caption: Workflow for the reduction of 3'-(trifluoromethoxy)acetophenone.
Detailed Experimental Protocol (Route A):
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3'-(Trifluoromethoxy)acetophenone (1.0 eq) in anhydrous methanol or ethanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is fully consumed. A typical eluent system is 20-30% ethyl acetate in hexanes.
-
Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize the excess NaBH₄ and dissolve the boron salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, typically a colorless to light yellow oil, can be purified by flash column chromatography on silica gel or by vacuum distillation.[5]
| Reducing Agent | Typical Solvent | Temperature (°C) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to RT | Mild, selective for ketones/aldehydes. Most common choice. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 to RT | More powerful, but less selective. Requires strictly anhydrous conditions. |
| Biocatalytic Reduction | Aqueous Buffer | ~30 °C | Can provide high enantioselectivity for a specific stereoisomer.[6][7] |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Category 1: Low or No Yield
Q1: My reduction reaction resulted in a very low yield. What went wrong?
A1: Low yields in reduction reactions are often traced back to reagent quality, reaction conditions, or workup issues.[8][9]
-
Reagent Inactivity: Sodium borohydride (NaBH₄) can degrade over time, especially if not stored in a desiccator. Use a freshly opened bottle or test the activity of your reagent on a simple ketone like acetone.
-
Insufficient Reagent: Ensure you are using a stoichiometric excess (at least 1.1 eq) of the reducing agent to account for any potential degradation and to drive the reaction to completion.
-
Improper Temperature Control: While NaBH₄ reductions are robust, adding the reagent too quickly at room temperature can cause excessive bubbling and potential side reactions. A controlled addition at 0 °C is recommended.
-
Product Loss During Workup: The product has some water solubility. Ensure you thoroughly extract the aqueous layer multiple times with your organic solvent. Also, back-extracting the combined organic layers with brine reduces the amount of dissolved water and can improve recovery.
Q2: I am attempting a Grignard reaction with 3-(Trifluoromethoxy)benzaldehyde and methylmagnesium bromide, but the yield is poor.
A2: Grignard reactions require strict control over reaction parameters, and the substrate itself presents unique challenges.[10]
-
Anhydrous Conditions: This is the most critical factor. All glassware must be oven- or flame-dried, and all solvents must be anhydrous. Any trace of water will quench the Grignard reagent.[10]
-
Grignard Reagent Quality: Use a freshly prepared or recently titrated Grignard reagent. Commercial solutions can degrade over time.
-
Substrate Reactivity: The -OCF₃ group is strongly electron-withdrawing, which makes the carbonyl carbon of the aldehyde more electrophilic and susceptible to attack.[1][3] This is generally favorable. However, it can also increase the acidity of any potential alpha-protons, though this is not a factor for a benzaldehyde. The primary issue remains the lability of the Grignard reagent itself.
Category 2: Impurity Profile & Side Reactions
Q3: My final product is contaminated with the starting material (ketone). Why wasn't the reduction complete?
A3: An incomplete reaction is a common issue.
-
Cause: This is most often due to insufficient or inactive reducing agent, as described in Q1. Another possibility is insufficient reaction time.
-
Solution: First, confirm reaction completion using a sensitive analytical method like TLC or GC before quenching the reaction. If the reaction has stalled, you can add another portion of the reducing agent (e.g., 0.3-0.5 eq) and monitor for further conversion. If this doesn't work, the issue is likely inactive reagent. For purification, the product alcohol is more polar than the starting ketone, allowing for effective separation via flash column chromatography.[5]
Q4: After workup of my Grignard reaction, I see multiple spots on my TLC plate. What are the likely side products?
A4: Side products in Grignard reactions often stem from reaction with air or competing reaction pathways.
-
Benzene Formation: If your Grignard reagent (CH₃MgBr) contains unreacted magnesium and there are traces of aryl halide starting material from its synthesis, you could form trace amounts of benzene.
-
Dimerization (Wurtz Coupling): Reaction between the Grignard reagent and any unreacted alkyl halide from its preparation can lead to ethane formation, though this is a minor pathway.
-
Oxidation: If the reaction is exposed to oxygen (air), the Grignard reagent can be oxidized, leading to the formation of methanol after workup. Maintaining a positive pressure of an inert gas (N₂ or Ar) is crucial.
Category 3: Purification & Analysis
Q5: The crude product is a brown oil. Is this normal and how can I decolorize it?
A5: A brown coloration in the crude product can be normal and is often due to minor polymeric impurities formed during the reaction or workup.[5]
-
Purification: Standard purification methods are highly effective at removing these colored impurities.
-
Flash Column Chromatography: Using a silica gel column with a gradient elution (e.g., starting from 5% ethyl acetate in hexanes and increasing to 30%) will separate the less polar impurities and the more polar baseline impurities from your desired product.
-
Activated Carbon: For persistent color, you can try dissolving the crude product in a solvent like dichloromethane, adding a small amount of activated carbon, stirring for 15-20 minutes, and then filtering through a pad of celite. This is often very effective at removing colored impurities before final purification.
-
Q6: What is the best way to monitor the reaction by TLC?
A6: TLC is an excellent tool for monitoring these reactions.
-
Eluent System: A good starting point for an eluent system is 20% Ethyl Acetate / 80% Hexanes. The ketone starting material will have a higher Rf value (travel further up the plate) than the more polar alcohol product.
-
Visualization: The aromatic nature of the compounds allows for easy visualization under a UV lamp (254 nm). You can also use a potassium permanganate (KMnO₄) stain, which will react with the alcohol product to give a yellow spot on a purple background, while the ketone will be much less reactive.
Caption: A troubleshooting decision workflow for synthesis optimization.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 11. Available from: [Link]
-
Li, Z., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. Available from: [Link]
-
J. Meanwell, N. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(5), 724. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Available from: [Link]
- Google Patents. (2021). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
SENOVA PHARMA. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery. Available from: [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Available from: [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Available from: [Link]
-
Petersen, K. M., et al. (2017). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 21(11), 1768-1775. Available from: [Link]
-
LibreTexts Chemistry. (2021). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available from: [Link]
-
J. C. Peters, et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 11. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3'-(Trifluoromethoxy)acetophenone 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Grignard Synthesis of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
Welcome to the technical support resource for the synthesis of 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol via the Grignard reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The presence of the electron-withdrawing trifluoromethoxy group introduces specific challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when adding the aldehyde to the Grignard reagent?
Temperature control is paramount for two primary reasons. First, the addition of an aldehyde to a Grignard reagent is a highly exothermic reaction.[1] Uncontrolled addition can lead to a rapid increase in temperature, potentially causing the solvent to boil, which can be a safety hazard. Second, lower temperatures (typically 0 °C to -20 °C) increase the selectivity of the reaction, minimizing the formation of side products.[2] High temperatures can promote side reactions such as Wurtz coupling and enolization, leading to reduced yield and purification difficulties.[3][4]
Q2: What is the impact of the 3-(trifluoromethoxy)phenyl group on the reaction?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This has a significant electronic effect on the 3-(trifluoromethoxy)benzaldehyde starting material. It increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophilic attack by the Grignard reagent.[2] While this enhances the rate of the desired reaction, it can also increase susceptibility to certain side reactions. Furthermore, trifluoromethyl- and trifluoromethoxy-substituted Grignard reagents can exhibit thermal instability, although this is a greater concern when the Grignard reagent itself bears the fluorinated group.[5]
Q3: Which solvent is preferable for this synthesis, Diethyl Ether or THF?
Both diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions.[2]
-
Diethyl Ether: Has a lower boiling point (34.6 °C), which can make it easier to maintain a gentle reflux during reagent formation. However, Grignard reagents can sometimes precipitate out of ether, especially at high concentrations.
-
THF: Has a higher boiling point (66 °C) and is a better solvating agent for the Grignard reagent complex, often leading to a more homogeneous solution.[6] This can be advantageous for reactivity and scalability.
For this specific synthesis, THF is generally recommended due to its superior ability to solvate the organomagnesium species, ensuring the reagent remains in solution and is readily available for reaction.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most common problems encountered during the synthesis, focusing on the identification and mitigation of side reactions.
Q4: My reaction yield is low, and I've isolated a significant amount of a high-boiling, non-polar impurity. What is it and how can I prevent it?
This is a classic sign of Wurtz-type coupling , which produces a biphenyl derivative.[7] This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted aryl halide starting material (Ar-X) used to generate the reagent.
Mechanism: Ar-MgX + Ar-X → Ar-Ar + MgX₂
Root Causes & Preventative Measures:
-
High Local Concentration of Aryl Halide: Adding the aryl halide too quickly during the Grignard formation step leads to a high local concentration, favoring coupling.[8][9]
-
High Temperature: Elevated temperatures during reagent formation can increase the rate of Wurtz coupling.[4]
Solution:
-
Slow, Controlled Addition: Add the solution of 3-(trifluoromethoxy)bromobenzene dropwise to the magnesium turnings. This maintains a low concentration of the halide, ensuring it reacts with the magnesium surface rather than the already-formed Grignard reagent.[3]
-
Maintain Gentle Reflux: The reaction to form the Grignard reagent is exothermic.[1] The addition rate should be controlled to maintain a gentle, self-sustaining reflux without excessive external heating.
Q5: My reaction did not go to completion, and I've recovered a large amount of 3-(trifluoromethoxy)benzaldehyde. What went wrong?
This issue typically points to problems with the Grignard reagent itself, either through poor formation or premature degradation. Grignard reagents are strong bases and are highly sensitive to protic sources.[10][11]
Root Causes & Preventative Measures:
-
Presence of Water: Water reacts rapidly with the Grignard reagent to quench it, forming an alkane (benzene in this case) and magnesium hydroxide salts.[1][12] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.
-
Atmospheric Exposure (O₂ and H₂O): The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and reaction with moisture.[1]
-
Inactive Magnesium: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction from starting.[13]
Solution:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert gas stream.[2] Use freshly opened or properly stored anhydrous solvents.
-
Activate the Magnesium: If the reaction is difficult to initiate, add a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] These agents react with the magnesium surface to remove the oxide layer and expose fresh, reactive metal.[13]
Q6: I am using acetaldehyde as the electrophile, and my yield is poor with a complex mixture of byproducts. What could be happening?
When using acetaldehyde, which has acidic α-protons, enolization becomes a significant competing side reaction. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the aldehyde to form an enolate.[14] This consumes the Grignard reagent and the aldehyde, preventing the desired nucleophilic addition.
Mechanism: Ar-MgX + CH₃CHO → Ar-H + [CH₂=CHO]⁻ MgX⁺
Root Causes & Preventative Measures:
-
Reaction Temperature: Higher temperatures can favor the base-pathway (enolization) over the nucleophilic addition.
-
Steric Hindrance: While not a major factor here, sterically hindered Grignard reagents or ketones are more prone to enolization.[14]
Solution:
-
Use the Alternative Route: The more reliable synthetic route is the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 3-(trifluoromethoxy)benzaldehyde. Benzaldehyde derivatives lack α-protons and therefore cannot undergo enolization.
-
Low Temperature Addition: If you must use the acetaldehyde route, add the Grignard reagent slowly to a solution of acetaldehyde at very low temperatures (e.g., -78 °C) to favor nucleophilic addition.[2]
Summary of Key Side Reactions
| Side Product/Issue | Cause | Preventative Measures |
| 1,1'-oxybis[3-(trifluoromethoxy)benzene] | Wurtz Coupling[3][4][8][9] | Slow, dropwise addition of aryl halide; avoid overheating during Grignard formation. |
| Benzene | Grignard Quenching[1][12] | Rigorous drying of glassware and solvents; use of an inert atmosphere (N₂ or Ar). |
| Unreacted Aldehyde | Poor Grignard Formation / Degradation | Activate magnesium (iodine crystal); ensure strictly anhydrous conditions.[6][13] |
| Enolate Byproducts | Enolization of Acetaldehyde[14] | Add Grignard to aldehyde at low temperature (-78 °C); preferably, use the reverse approach (methyl Grignard + substituted benzaldehyde). |
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthesis and the primary competing side reactions.
Caption: Desired Grignard addition pathway.
Caption: Common competing side reactions.
Validated Experimental Protocol
This protocol details the synthesis via the addition of methylmagnesium bromide to 3-(trifluoromethoxy)benzaldehyde.
Workflow Overview
Caption: Experimental workflow summary.
Step-by-Step Methodology
1. Glassware and Reagent Preparation:
-
All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at 150 °C for at least 4 hours or flame-dried under a high vacuum and allowed to cool to room temperature under a stream of dry nitrogen.[11]
-
Assemble the apparatus promptly while flushing with nitrogen.
-
Solvents (THF) must be anhydrous grade, preferably passed through a solvent purification system or distilled from sodium/benzophenone.[2]
2. Grignard Reaction:
-
To the reaction flask, add 3.0 M methylmagnesium bromide in diethyl ether (1.2 equivalents) via syringe under a positive pressure of nitrogen.
-
Dilute the Grignard reagent with anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard solution over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
3. Reaction Work-up and Quenching:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is preferred over strong acid to minimize potential side reactions with the acid-sensitive product.
-
Continue adding the NH₄Cl solution until the vigorous reaction ceases and two clear layers form.
4. Extraction and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).[7]
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product will be a pale yellow oil or solid.
-
Purify the crude material using flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.
References
-
Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]
-
Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Retrieved from [Link]
-
Dahms, K., Deitmann, E., Ziegenbalg, D., & Maskos, M. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Grignard decomposition. (2017). Reddit. Retrieved from [Link]
-
Wurtz Reaction. (n.d.). Aakash Institute. Retrieved from [Link]
-
Hydrolysis Grignard Reactions and Reduction. (n.d.). Bartleby.com. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
What is the process for obtaining an enolate from a Grignard reaction? (2024). Quora. Retrieved from [Link]
-
Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
Nummy, L. J., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development. Retrieved from [Link]
-
Nummy, L. J., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Jana, S., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[2][12] Addition and Oxidative Coupling Reactions. ACS Omega. Retrieved from [Link]
-
Acetaldehyde on reaction with Grignard reagent and subsequent hydrolysis yields. (n.d.). Vedantu. Retrieved from [Link]
-
Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (2021). Google Patents.
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). LibreTexts. Retrieved from [Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. (2017). Google Patents.
-
Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. quora.com [quora.com]
- 11. rsc.org [rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Grignard Reaction [organic-chemistry.org]
Overcoming substrate inhibition in biocatalytic reduction of trifluoromethoxy acetophenones
Welcome to the technical support center for biocatalytic applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with substrate inhibition during the biocatalytic reduction of trifluoromethoxy acetophenones and related keto-substrates. Here, we provide in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why is it a problem in my ketoreductase (KRED) reaction?
A: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at high substrate concentrations, after initially following a typical upward trend.[1][2] Instead of reaching a stable maximum velocity (Vmax), the activity declines, leading to lower-than-expected product conversion and reduced process efficiency.
This is particularly problematic in industrial and pharmaceutical applications where high substrate loading is desirable to maximize reactor throughput and product yield. For the reduction of trifluoromethoxy acetophenones, which are valuable building blocks, overcoming this limitation is critical for developing an economically viable process.
The "Why": Mechanistic Insights Substrate inhibition in ketoreductases can occur through several mechanisms:
-
Formation of a Dead-End Complex: The most common model involves the substrate binding to the enzyme in a non-productive manner.[3] At high concentrations, a second substrate molecule may bind to the enzyme-substrate (ES) complex, forming an inactive ternary complex (E-S-S). This complex effectively sequesters the enzyme, preventing it from proceeding to product formation.[1][3]
-
Product Release Blockage: In some cases, a substrate molecule can bind to the enzyme-product (E-P) complex, physically blocking the exit of the product from the active site.[3] This slows down the overall catalytic cycle, as product release is often the rate-limiting step.[4]
-
Allosteric Effects: A substrate molecule might bind to a secondary, or allosteric, site on the enzyme, inducing a conformational change that reduces the catalytic efficiency of the primary active site.[3]
Troubleshooting Guide: Diagnosis and Step-by-Step Solutions
This section addresses specific experimental observations and provides structured protocols to diagnose and resolve substrate inhibition.
Problem 1: My reaction stalls at low conversion, and increasing the initial substrate concentration makes it worse.
This is the classic symptom of substrate inhibition. The enzyme is being overwhelmed and inactivated by the high concentration of the trifluoromethoxy acetophenone.
Before implementing complex solutions, you must confirm that substrate inhibition is the root cause and understand its severity.
Protocol: Initial Rate Kinetics Assay
-
Preparation: Prepare a stock solution of your trifluoromethoxy acetophenone substrate in a suitable solvent (e.g., DMSO) and a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing your KRED enzyme and the NADPH cofactor.
-
Assay Setup: In a 96-well plate or individual cuvettes, set up a series of reactions with a fixed enzyme and cofactor concentration but vary the substrate concentration over a wide range. A good starting range is from 0.1x to 50x the expected Michaelis-Menten constant (Km), if known. If not, use a range from low micromolar to high millimolar (e.g., 50 µM to 100 mM).
-
Initiation & Monitoring: Initiate the reaction by adding the substrate. Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) at a constant temperature (e.g., 25°C).[5]
-
Data Analysis: Calculate the initial reaction velocity (rate) for each substrate concentration. Plot the initial rate versus substrate concentration. A curve that rises and then descends confirms substrate inhibition.
| Substrate Conc. (mM) | Initial Rate (µM/min) | Observation |
| 1 | 50 | Rate increases with substrate |
| 5 | 180 | Rate continues to increase |
| 10 | 250 | Approaching maximum rate |
| 25 | 265 | Optimal Concentration (Vmax) |
| 50 | 150 | Inhibition Observed |
| 100 | 75 | Severe Inhibition |
| Table 1: Example data from an initial rate kinetics assay demonstrating substrate inhibition. The optimal substrate concentration is around 25 mM, with higher concentrations causing a significant drop in reaction velocity. |
Once inhibition is confirmed, you can choose from several process-based or engineering strategies to overcome it.
// Nodes confirm [label="Step 1: Confirm Inhibition\n(Initial Rate Kinetics Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; strategy [label="Step 2: Select Mitigation Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Strategy Options fed_batch [label="A) Substrate Fed-Batch\n(Process Control)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; two_phase [label="B) Two-Phase System\n(Reaction Engineering)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; immobilize [label="C) Enzyme Immobilization\n(Biocatalyst Formulation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; engineer [label="D) Protein Engineering\n(Advanced)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> confirm; confirm -> strategy; strategy -> fed_batch [label="Easiest to implement"]; strategy -> two_phase [label="Good for hydrophobic substrates"]; strategy -> immobilize [label="Improves stability & reusability"]; strategy -> engineer [label="Most complex, highest potential"]; } dot Caption: Decision workflow for troubleshooting substrate inhibition.
Solution A: Substrate Fed-Batch Strategy (Process Control)
This is often the most direct and effective method. By feeding the substrate over time, you maintain its concentration in the reactor at a low, non-inhibitory level while achieving a high overall product titer.[6][7]
Protocol: Constant Feed Fed-Batch Reaction
-
Initial Setup: Start the reaction with an initial, non-inhibitory concentration of the trifluoromethoxy acetophenone (determined from your kinetics assay, e.g., 10-25 mM). Include the full loading of enzyme, buffer, and cofactor regeneration system (e.g., glucose/GDH).[8]
-
Feed Solution: Prepare a highly concentrated stock solution of the substrate in a suitable water-miscible solvent (e.g., DMSO, isopropanol).
-
Feeding: Using a syringe pump, continuously add the substrate feed solution to the reactor over a planned period (e.g., 8-24 hours). The feed rate should be calculated to match the enzyme's maximum consumption rate (Vmax) to prevent accumulation.
-
Monitoring: Periodically sample the reaction to monitor substrate and product concentrations via HPLC or GC. If you observe substrate accumulation, slow down the feed rate.
-
Completion: Once the full amount of substrate has been added, allow the reaction to continue until completion.
| Parameter | Batch Reaction (100 mM) | Fed-Batch Reaction (100 mM total) |
| Initial Substrate Conc. | 100 mM | 20 mM |
| Reaction Time | 24 h | 24 h |
| Final Conversion | 35% | >99% |
| Reason for Success | N/A | Substrate concentration kept below inhibitory threshold[9][10] |
| Table 2: Comparison of a standard batch vs. a fed-batch approach for a reaction suffering from substrate inhibition. |
Solution B: Two-Phase Solvent System (Reaction Engineering)
For hydrophobic substrates like many acetophenones, a two-phase system can be highly effective. The bulk of the substrate resides in an immiscible organic phase, which acts as a reservoir, slowly partitioning into the aqueous phase where the enzyme is active.[11] This keeps the aqueous substrate concentration low and constant.
Protocol: Implementing a Biphasic System
-
Solvent Selection: Choose a water-immiscible, biocompatible organic solvent (e.g., heptane, methyl-tert-butyl ether (MTBE), toluene). The solvent should have good solubility for the substrate but low solubility for the enzyme and cofactor.
-
System Setup: Combine the aqueous buffer phase (containing enzyme and cofactors) with the organic phase (containing the dissolved substrate) in the reactor. A common ratio is 1:1 to 4:1 (aqueous:organic).
-
Reaction: Agitate the mixture vigorously to ensure a large interfacial area for efficient mass transfer of the substrate into the aqueous phase.
-
Monitoring & Workup: Monitor the reaction by sampling the organic phase. Upon completion, the phases can be easily separated for product isolation.
// Relationships organic_phase -> aqueous_phase [label="Substrate Partitioning\n(Mass Transfer)", color="#34A853", fontcolor="#34A853"]; aqueous_phase -> aqueous_phase [label="Biocatalytic Reduction\n(Product Formation)", dir=back, color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Diagram of a two-phase reaction system.
Problem 2: My enzyme seems to lose activity over the course of the reaction, even with a fed-batch approach.
This suggests that the enzyme may be unstable under the process conditions, possibly exacerbated by exposure to the substrate, organic co-solvents, or vigorous mixing in two-phase systems. Enzyme immobilization can provide a solution.
Solution C: Enzyme Immobilization
Immobilizing an enzyme onto a solid support can significantly enhance its operational stability.[12][13] The support provides a protective microenvironment, can prevent aggregation, and may alter the enzyme's conformation to be more robust.[14]
Common Immobilization Strategies:
-
Adsorption: Simple and gentle, but leaching can be an issue. Involves non-covalent binding to a carrier.[14]
-
Covalent Binding: Forms a strong, stable link between the enzyme and the support. This is a very common and effective method.[14][15]
-
Entrapment: The enzyme is physically trapped within a porous matrix like alginate or polyvinyl alcohol.[13][14]
Protocol: Covalent Immobilization on Epoxy Resin (Example)
-
Support Activation: Use a pre-activated support like an epoxy-functionalized acrylic resin. Equilibrate the resin in a high-salt buffer (e.g., 1 M potassium phosphate, pH 8.0).
-
Immobilization: Add your KRED enzyme solution to the resin slurry. The high salt concentration promotes hydrophobic interactions that orient the enzyme on the surface, facilitating covalent bond formation between nucleophilic residues (e.g., lysine) on the enzyme and the epoxy groups on the support.
-
Incubation: Gently mix the slurry at room temperature or 4°C for 12-24 hours.
-
Washing: Wash the immobilized enzyme thoroughly with buffer to remove any non-covalently bound protein.
-
Usage: The immobilized KRED can now be used in batch or fed-batch reactions and is easily recovered by filtration for reuse.
Problem 3: I've optimized my process, but I still can't achieve the desired productivity. Is there a more advanced solution?
When process optimizations reach their limit, the final frontier is to modify the biocatalyst itself through protein engineering.
Solution D: Protein Engineering
By altering the amino acid sequence of the ketoreductase, it is possible to directly address the molecular cause of substrate inhibition.[16] This is a resource-intensive approach but can yield a bespoke enzyme with vastly superior properties.[8][17]
Engineering Strategies:
-
Rational Design: If a crystal structure is available, you can identify residues in the active site or potential allosteric sites. Mutating these residues (e.g., bulky residues to smaller ones) can disrupt the non-productive secondary substrate binding event.[3][18]
-
Directed Evolution: This involves creating large libraries of enzyme variants through random mutagenesis and screening them under high substrate conditions to identify mutants that are no longer inhibited.
This approach typically requires specialized molecular biology expertise and high-throughput screening capabilities but has been used successfully to generate industrial enzymes with dramatically improved performance against challenging substrates.[5][19]
References
- Vertex AI Search. (n.d.). Substrate Inhibition Kinetics: Concepts, Models, and Applications.
- ACS Publications. (2022, August 31). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B.
- ScienceDirect. (2025, November 24). The biological significance of substrate inhibition: A mechanism with diverse functions.
- NIH. (n.d.). Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC.
- ScienceDirect. (2015, November 10). The biological significance of substrate inhibition: A mechanism with diverse functions.
- NIH. (n.d.). Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases - PMC.
- ResearchGate. (n.d.). Immobilized Enzymes: Strategies for Overcoming the Substrate Diffusion- Limitation Problem.
- Slideshare. (n.d.). enzyme immobilization.
- PubMed Central. (n.d.). Enzyme immobilization: an overview on techniques and support materials.
- e-Krishi Shiksha. (n.d.). Enzyme immobilization.
- NIH. (n.d.). Origins of stereoselectivity in evolved ketoreductases - PMC.
- ResearchGate. (n.d.). Fed-Batch Fermentation – Design Strategies.
- RSC Publishing. (n.d.). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications.
- MDPI. (2022, August 23). Optimization and Implementation of Fed-Batch Strategy to Produce Ligninolytic Enzyme from the White-Rot Basidiomycete Pycnoporus sanguineus in Bubble Column Reactor.
- ResearchGate. (2025, August 9). Optimization of fed-batch bioreactor for immobilized enzyme processes.
- RSC Publishing. (2024, November 14). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering.
- Google Patents. (n.d.). US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones.
- RSC Publishing. (2023, May 5). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications.
- Fermentertech. (n.d.). Fed Batch Fermentation: Optimising Substrates for Success.
- ResearchGate. (n.d.). Alteration of substrate specificity. Protein engineering towards an....
- PubMed. (1986, September). Optimal substrate feeding policy for a fed batch fermentation with substrate and product inhibition kinetics.
- PubMed Central. (n.d.). Advancements in Aqueous Two-Phase Systems for Enzyme Extraction, Purification, and Biotransformation - PMC.
Sources
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. sites.duke.edu [sites.duke.edu]
- 3. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fed Batch Fermentation: Optimising Substrates for Success [fermentorchina.com]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimal substrate feeding policy for a fed batch fermentation with substrate and product inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancements in Aqueous Two-Phase Systems for Enzyme Extraction, Purification, and Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enzyme immobilization | PPT [slideshare.net]
- 14. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biochem.du.ac.in [biochem.du.ac.in]
- 16. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
Catalyst poisoning issues in the asymmetric hydrogenation of substituted ketones
Welcome to the Technical Support Center for Asymmetric Hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst performance, specifically related to catalyst poisoning in the asymmetric hydrogenation of substituted ketones. In the following sections, we will delve into the common causes of catalyst deactivation, provide systematic troubleshooting protocols, and answer frequently asked questions to help you overcome these hurdles and achieve optimal results in your synthetic endeavors.
Section 1: Understanding Catalyst Poisoning
Catalyst poisoning refers to the deactivation of a catalyst by chemical compounds that bind to its active sites.[1] This interaction can be reversible (inhibition) or irreversible, leading to a partial or complete loss of catalytic activity.[2] In asymmetric hydrogenation, even trace amounts of impurities in starting materials, solvents, or the reaction environment can have a significant impact on reaction rates, enantioselectivity, and overall yield.[3]
Common Signs of Catalyst Poisoning
How can you tell if your catalyst is poisoned? Look for these common indicators:[4]
-
Decreased Reaction Rate: A noticeable slowdown or complete halt in the reaction progress is a primary symptom.
-
Incomplete Conversion: The starting material is not fully consumed, even after extended reaction times.
-
Reduced Enantioselectivity: A drop in the enantiomeric excess (ee) of the product can indicate that the chiral environment of the catalyst has been compromised.
-
Need for Harsher Conditions: You find it necessary to increase temperature, pressure, or catalyst loading to achieve the desired outcome.
-
Changes in Appearance: The catalyst or reaction mixture may change color or show signs of precipitation.
The Culprits: Common Catalyst Poisons
A variety of substances can act as poisons. It is crucial to be aware of their potential sources to prevent contamination.
| Poison Class | Examples | Potential Sources |
| Sulfur Compounds | Thiols, sulfides, thiophenes, H₂S, COS | Starting materials, reagents, solvents, rubber septa |
| Nitrogen Compounds | Amines, amides, pyridines, nitriles, nitro compounds | Starting materials, byproducts, additives |
| Halides | Organic and inorganic halides | Starting materials, solvents (e.g., dichloromethane) |
| Heavy Metals | Mercury, lead, arsenic | Contaminated reagents, equipment |
| Strongly Coordinating Species | Carbon monoxide (CO), cyanides | Impurities in hydrogen gas, side reactions |
| Oxygen-Containing Compounds | Water, some ketones/diketones, peroxides | Solvents, atmosphere, improper storage of reagents |
This table summarizes common catalyst poisons and their likely origins.[4][5][6]
Mechanisms of Deactivation
Catalyst poisons deactivate catalysts through several mechanisms:[7]
-
Active Site Blocking: The poison molecule directly adsorbs to the metal center, physically preventing the substrate from binding.[5]
-
Electronic Modification: The poison alters the electronic properties of the catalyst, reducing its reactivity.
-
Ligand Degradation: The poison reacts with and degrades the chiral ligand, destroying the catalyst's ability to induce asymmetry.
-
Formation of Inactive Species: The poison can facilitate the aggregation of the catalyst into inactive nanoparticles.[8]
Section 2: Troubleshooting Guide: A Step-by-Step Approach
When faced with a suspected case of catalyst poisoning, a systematic approach is key to identifying the root cause and implementing an effective solution.
Workflow for Troubleshooting Catalyst Poisoning
Caption: A logical workflow for diagnosing catalyst poisoning.
Detailed Troubleshooting Protocols
Protocol 1: Substrate and Solvent Purification
-
Objective: To remove non-volatile impurities from the ketone substrate and ensure solvent purity.
-
Procedure for Substrate Purification (Distillation):
-
Set up a fractional distillation apparatus.
-
Add the ketone substrate and a few boiling chips to the distillation flask.
-
Heat the flask gently and collect the fraction that boils at the expected temperature.
-
Store the purified substrate under an inert atmosphere.
-
-
Procedure for Solvent Preparation:
-
Use commercially available anhydrous, degassed solvents whenever possible.
-
If preparing in-house, dry the solvent over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone).
-
Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Protocol 2: Assessing Hydrogen Gas Purity
-
Objective: To eliminate gas-borne catalyst poisons.
-
Procedure:
-
Ensure the use of high-purity hydrogen gas (≥99.995%).
-
If CO contamination is suspected, install an in-line gas purifier designed to remove carbon monoxide and other impurities.
-
Always flush the reaction vessel and headspace thoroughly with hydrogen before starting the reaction.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: My reaction starts well but then stops completely. Is this poisoning?
A1: This is a classic sign of catalyst poisoning.[3] The initial activity indicates the catalyst is active, but the subsequent halt suggests the presence of an impurity that is consumed over time, leading to deactivation. It could also be due to product inhibition, where the product itself acts as a poison. To differentiate, you can try adding a fresh aliquot of catalyst to the stalled reaction. If the reaction restarts, poisoning of the original catalyst is likely.
Q2: Can the ketone substrate itself be a source of poisoning?
A2: Yes, certain ketones and diketones can strongly adsorb to the catalyst surface and cause deactivation.[6] This is more common with substrates that can undergo side reactions like aldol condensation to form inhibitory byproducts. Purifying the ketone immediately before use can mitigate this issue.
Q3: I suspect sulfur poisoning from my substrate. How can I remove it?
A3: Sulfur compounds are potent poisons.[4] Besides distillation or chromatography, you can treat your substrate with a sulfur scavenger. For example, stirring the substrate over Raney nickel or copper powder can remove some sulfur impurities. However, be cautious as this may also reduce your ketone. A more robust method is to use specifically designed adsorbent beds.
Q4: Can I "reactivate" a poisoned catalyst?
A4: Reactivation is sometimes possible but depends on the nature of the poison and the catalyst. For reversibly bound inhibitors, purging the system or increasing the temperature might dislodge the poison. For strongly bound poisons like sulfur or heavy metals, reactivation is often difficult. In some specific cases, treatment with acidic or basic solutions has been shown to restore some activity, but this is not a universally applicable solution.[9] It is often more practical and reliable to start with a fresh batch of catalyst.
Q5: How can I detect the specific poison in my reaction?
A5: Identifying the exact poison requires analytical techniques. Gas chromatography-mass spectrometry (GC-MS) can be used to identify volatile impurities in your starting materials and solvents.[1] Inductively coupled plasma-mass spectrometry (ICP-MS) is highly sensitive for detecting trace metal contaminants.[10] These analyses can provide valuable information to pinpoint the source of contamination.
Section 4: Advanced Topics and Preventative Measures
The Role of Ligands in Poison Tolerance
The choice of chiral ligand can influence a catalyst's susceptibility to poisoning. Some bulky or electron-donating ligands can shield the metal center, making it less accessible to poisons. When encountering persistent poisoning issues, it may be worthwhile to screen different catalyst systems with varied ligand architectures.
Proactive Prevention: Best Practices
-
High-Purity Reagents: Always use the highest purity starting materials, solvents, and gases available.
-
Dedicated Glassware: Use glassware that is exclusively dedicated to sensitive catalytic reactions and is rigorously cleaned.
-
Inert Atmosphere Techniques: Strictly adhere to Schlenk line or glovebox techniques to prevent exposure to air and moisture.
-
Proper Storage: Store catalysts, ligands, and anhydrous solvents in a desiccator or glovebox to maintain their integrity.
By understanding the principles of catalyst poisoning and adopting a systematic and preventative approach, you can significantly improve the reliability and success of your asymmetric hydrogenation reactions.
References
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Publications. (n.d.).
- Method for reactivating palladium catalysts. (1976). Google Patents.
- Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2019). MDPI.
- Detection of Catalyst Poisons. (n.d.). GAS Dortmund.
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications.
- Online-Monitoring of Catalyst Poison. (n.d.). GAS Dortmund.
- Correction to Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition With Noyori Complexes as Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (n.d.). Amanote Research.
- Technical Support Center: Catalyst Poisoning in the Hydrogenation of 2-Methylcyclooctenone. (2025). Benchchem.
- dealing with catalyst poisoning in the hydrogenation for synthesis. (2025). Benchchem.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.).
- Catalyst Poisoning Testing. (n.d.). Intertek.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2020). MDPI.
- Mechanisms of catalyst deactivation. (n.d.). SciSpace.
- Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical.
- Technical Support Center: Catalyst Poisoning & Deactivation in 1,4-Dihydropyridine Reactions. (2025). Benchchem.
- Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species. (n.d.). ACS Publications.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress.
- The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group.
- What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (2022). Axens.
- Catalysts Deactivation, Poisoning and Regeneration. (2019). MDPI.
- Asymmetric hydrogenation. (n.d.). Wikipedia.
- Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (2013). PMC - NIH.
- Recent Progress in Heterogeneous Asymmetric Hydrogenation of C O and C C Bonds on Supported Noble Metal Catalysts. (n.d.). Chemical Reviews.
- Iron Nanoparticles Catalyzing the Asymmetric Transfer Hydrogenation of Ketones. (n.d.). Journal of the American Chemical Society - ACS Publications.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
Sources
- 1. Gulf Bio Analytical [gulfbioanalytical.com]
- 2. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 10. Catalyst Poisoning Testing [intertek.com]
Technical Support Center: Synthesis of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
Welcome to the technical support resource for the synthesis and purification of 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges, troubleshoot byproduct formation, and implement robust purification protocols. We will explore the two primary synthetic routes—Grignard reaction and ketone reduction—providing in-depth, experience-driven advice to ensure the integrity and purity of your final product.
Section 1: Synthesis via Grignard Reaction
The Grignard reaction is a powerful C-C bond-forming method, typically involving the reaction of an organomagnesium halide with a carbonyl compound.[1][2] For this synthesis, the common approach is the reaction of methylmagnesium bromide with 3-(trifluoromethoxy)benzaldehyde. While effective, this route is sensitive to reaction conditions and prone to several side reactions.
Frequently Asked Questions (FAQs): Grignard Route
Q1: My Thin Layer Chromatography (TLC) of the crude reaction mixture shows multiple spots besides my product. What are the likely byproducts?
A1: Several byproducts are common in this Grignard synthesis. Identifying them by their relative polarity on a TLC plate (developed with a hexane/ethyl acetate solvent system) is the first step in troubleshooting.
-
Unreacted Starting Material: 3-(Trifluoromethoxy)benzaldehyde is a common impurity if the reaction did not go to completion. It is typically less polar than the desired alcohol product.
-
Wurtz Coupling Product: Reaction of the Grignard reagent with the aryl halide precursor can lead to biphenyl-type byproducts. These are generally very non-polar and will have a high Rf value on TLC.[3]
-
Benzene Derivative: If any moisture is present, the Grignard reagent will be quenched, forming the corresponding alkane (in this case, methane from MeMgBr) and a benzene derivative from the aryl halide precursor.[2][4]
-
Pinacol Coupling Product: Reductive coupling of the aldehyde can form a 1,2-diol (pinacol). This is a very polar byproduct and will have a low Rf value, often staying near the baseline.[5]
Q2: How can I minimize the formation of these byproducts during the reaction?
A2: Proactive control over the reaction conditions is critical.
-
Ensure Anhydrous Conditions: The Grignard reagent is a strong base and will react readily with water.[6] All glassware must be oven-dried, and anhydrous solvents are essential to prevent quenching the reagent.
-
Control Addition Rate and Temperature: Add the aldehyde solution to the Grignard reagent slowly and at a low temperature (e.g., 0 °C). This minimizes side reactions, such as enolization or reduction, and helps control the exothermic nature of the reaction.[3]
-
Use Freshly Prepared or Titrated Grignard Reagent: The concentration of commercial Grignard reagents can decrease over time. Using a freshly prepared reagent or titrating it before use ensures accurate stoichiometry.
Troubleshooting Guide: Grignard Synthesis
| Symptom / Observation | Possible Cause | Recommended Solution |
| Low yield of desired alcohol | Incomplete reaction; degradation of Grignard reagent due to moisture. | Ensure all glassware is rigorously dried and use anhydrous solvents. Consider adding a crystal of iodine to activate the magnesium if preparing the reagent in-situ.[3] |
| Significant amount of non-polar byproduct (high Rf) | Wurtz coupling side reaction. | Add the aryl halide slowly to the magnesium suspension during reagent formation to maintain a low concentration.[3] |
| TLC shows a large spot for the starting aldehyde | Insufficient Grignard reagent or incomplete reaction. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Extend the reaction time and monitor progress by TLC. |
| Formation of a very polar byproduct (low Rf) | Reductive coupling of the aldehyde (pinacol formation). | Maintain a low reaction temperature (0 °C or below) during the addition of the aldehyde. |
Workflow & Byproduct Formation: Grignard Route
Caption: Grignard reaction pathway and common side reactions.
Section 2: Synthesis via Reduction of 3'-(Trifluoromethoxy)acetophenone
An alternative and often cleaner route is the reduction of the corresponding ketone, 3'-(trifluoromethoxy)acetophenone.[7] This method avoids the sensitive nature of Grignard reagents but requires a pure starting ketone. The primary challenge here is ensuring the complete conversion of the starting material and its subsequent removal.
Frequently Asked Questions (FAQs): Ketone Reduction Route
Q1: What is the most common impurity in this reduction, and how can I remove it?
A1: The most prevalent impurity is unreacted 3'-(trifluoromethoxy)acetophenone.[8][9] Since the ketone is generally more polar than the resulting secondary alcohol, it can often be separated using standard silica gel column chromatography.[10] A well-chosen solvent system (e.g., a gradient of ethyl acetate in hexane) will typically elute the alcohol product first, followed by the more strongly retained ketone.
Q2: Which reducing agent should I use, NaBH₄ or LiAlH₄?
A2: For the reduction of a simple ketone to a secondary alcohol, sodium borohydride (NaBH₄) is almost always the preferred reagent.
-
Sodium Borohydride (NaBH₄): It is a mild and selective reducing agent that can be used in protic solvents like methanol or ethanol. The workup is straightforward, typically involving a simple quench with water or dilute acid.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and non-selective reducing agent. It reacts violently with protic solvents and requires strict anhydrous conditions and a more complex workup procedure. It offers no advantage for this specific transformation and introduces unnecessary risk.
Troubleshooting Guide: Ketone Reduction
| Symptom / Observation | Possible Cause | Recommended Solution |
| TLC shows two close spots (product and starting material) | Incomplete reaction. | Increase the equivalents of NaBH₄ (e.g., to 1.5-2.0 eq.). Extend the reaction time and monitor by TLC until the starting material spot disappears. |
| Product appears oily or discolored after workup | Residual borate salts or other impurities from the workup. | Ensure the reaction is properly quenched. Perform a thorough aqueous workup with multiple extractions to remove water-soluble impurities. |
| Difficulty separating product from starting material via column | Poor solvent system selection. | Perform TLC analysis with various solvent ratios (e.g., Hexane:EtOAc from 9:1 to 1:1) to find a system that provides good separation (ΔRf > 0.2).[11][12] |
Workflow: Ketone Reduction & Purification
Caption: Workflow for ketone reduction and purification.
Section 3: Universal Purification Protocol
Regardless of the synthetic route, column chromatography is the most reliable method for obtaining high-purity this compound.[10][12]
Protocol: Silica Gel Flash Column Chromatography
This protocol assumes the crude product has been worked up, extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
TLC Analysis:
-
Dissolve a small amount of the crude oil in a suitable solvent.
-
Spot the solution on a silica TLC plate.
-
Develop the plate in a chamber with a pre-screened eluent system. A good starting point is 20% Ethyl Acetate in Hexane (4:1 Hexane:EtOAc).
-
Visualize the plate under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent polarity until the desired product has an Rf value of approximately 0.25-0.35 for optimal separation.[10]
-
-
Column Packing (Slurry Method):
-
Select an appropriate size column (a 20-50 fold excess of silica gel by weight to the crude product is typical).[10]
-
Clamp the column vertically and add a small plug of cotton or glass wool.
-
Fill the column about one-third full with the initial, low-polarity eluent.
-
In a separate beaker, create a slurry of silica gel in the same eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing.
-
Open the stopcock to drain some solvent, adding more eluent as needed, until you have a well-packed bed of silica. Do not let the top of the silica run dry.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the column solvent or a less polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica.
-
Gently add a small layer of sand to the top of the silica bed to prevent disruption.
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting fractions in test tubes. You can apply positive pressure ("flash" chromatography) to speed up the process.[12]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
References
- Benchchem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
-
Wang, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 121. [Link]
- University of Colorado, Boulder. (n.d.). Grignard Reaction. Department of Chemistry & Biochemistry.
- Crete, P. B., & Murphy, J. N. (2006). Purification of fluorinated alcohols.
- University of Toronto. (n.d.).
-
University of Colorado, Boulder. (n.d.). Column Chromatography. Department of Chemistry & Biochemistry. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
- Ashby, E. C., & Smith, M. B. (1964). The Composition of Grignard Reagents in Diethyl Ether. Journal of the American Chemical Society, 86(20), 4363–4370.
-
ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 3'-(Trifluoromethoxy)acetophenone | 170141-63-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3 -(Trifluoromethyl)acetophenone 99 349-76-8 [sigmaaldrich.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. rsc.org [rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Enhancing Ketoreductase Stability for Industrial Synthesis
Welcome to the technical support center dedicated to enhancing the stability of ketoreductases (KREDs) for robust industrial applications. As powerful biocatalysts, KREDs are instrumental in the asymmetric synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][2][3] However, a significant hurdle in their widespread industrial adoption is their operational stability under demanding process conditions.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with KRED stability.
Section 1: Troubleshooting Guide
Industrial applications often expose enzymes to suboptimal conditions such as elevated temperatures, non-physiological pH, and the presence of organic solvents, which can lead to a decline in catalytic activity.[1][4] The following table addresses common issues encountered during KRED-catalyzed reactions and offers systematic solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Rapid Loss of Enzyme Activity | Thermal denaturation: The reaction temperature exceeds the enzyme's optimal range, causing unfolding and inactivation.[5][6] | Optimize Reaction Temperature: Determine the optimal temperature for your specific KRED. Start with a lower temperature (e.g., 30°C) and incrementally increase it while monitoring activity.[5] Consider using a more thermostable KRED variant if high temperatures are necessary.[6][7] |
| pH instability: The reaction buffer is outside the optimal pH range for the KRED, leading to changes in the enzyme's ionization state and conformation.[8][9][10] | Optimize Reaction pH: Screen a range of buffers to find the optimal pH for both activity and stability.[8][9] Maintain a constant pH throughout the reaction using a suitable buffer system. | |
| Cofactor degradation: The NADPH or NADH cofactor is unstable under the reaction conditions. | Implement a Cofactor Regeneration System: Couple the KRED reaction with a second enzyme system, such as glucose dehydrogenase (GDH) and glucose, to continuously regenerate the cofactor.[1][11][12] This maintains a low but steady concentration of the reduced cofactor, enhancing process efficiency.[11][13] | |
| Substrate or product inhibition: High concentrations of the substrate or product can bind to the enzyme and inhibit its activity.[14] | Fed-Batch or Continuous Flow Reaction: Instead of adding all the substrate at once, use a fed-batch approach to maintain a low substrate concentration. A continuous flow reactor can also help by continuously removing the product.[12] | |
| Low Activity in Organic Solvents | Solvent-induced inactivation: Organic solvents can strip essential water molecules from the enzyme's surface, disrupting its structure and function.[4][15] | Solvent Selection & Concentration: Screen different organic co-solvents and their concentrations to find a balance between substrate solubility and enzyme stability. Some KREDs show good tolerance to solvents like DMSO, isopropanol, and methanol.[4][15] |
| Immobilization: Immobilizing the KRED on a solid support can enhance its stability in organic solvents by providing a protective microenvironment.[7][11][12][13] | ||
| Difficulty in Enzyme Recovery and Reuse | Enzyme is in a soluble form: Soluble enzymes are difficult to separate from the reaction mixture, leading to product contamination and preventing reuse.[1] | Immobilization: Covalently attach or adsorb the KRED onto a solid carrier. This allows for easy separation and reuse of the biocatalyst for multiple reaction cycles.[7][11][12][13] |
| Inconsistent Batch-to-Batch Performance | Variability in enzyme preparation: Differences in the purity and activity of the enzyme preparation can lead to inconsistent results. | Standardize Enzyme Preparation: Ensure consistent purification protocols and accurately determine the specific activity of each enzyme batch before use. |
| Storage instability: Improper storage conditions can lead to a gradual loss of enzyme activity over time.[1] | Optimize Storage Conditions: Store the enzyme at the recommended temperature (e.g., 4°C or -80°C) and in a suitable buffer.[1] For immobilized enzymes, storage without any buffer at -80°C can be effective.[1] |
Section 2: Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that affect the stability of my ketoreductase?
A1: The stability of a KRED is primarily influenced by temperature, pH, the presence of organic solvents, and the concentrations of substrates and products.[4][5][8][9][15] Each KRED has an optimal temperature and pH range where it exhibits maximum activity and stability. Deviations from these optima can lead to denaturation and loss of function.[5][8][9] Organic solvents can disrupt the enzyme's structure, while high substrate or product concentrations can cause inhibition.[4][14][15]
Stabilization Strategies
Q2: What is enzyme immobilization, and how can it enhance KRED stability?
A2: Enzyme immobilization is the process of confining enzyme molecules to a solid support.[12] This technique offers several advantages for industrial applications:
-
Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions like extreme pH, temperature, and organic solvents, thereby increasing its operational stability.[7][11][12][13]
-
Easy Separation and Reuse: The immobilized enzyme can be easily separated from the reaction mixture, allowing for simplified product purification and repeated use of the biocatalyst, which significantly reduces costs.[11][12][13]
-
Improved Process Control: Immobilized enzymes are well-suited for continuous flow reactor systems, enabling better process control and scalability.[12]
Common immobilization methods include adsorption, covalent bonding, and entrapment.[12] Affinity immobilization, such as using His-tagged KREDs on metal-chelated resins, has shown to significantly increase specific activity and stability.[11][13]
Q3: Can protein engineering be used to improve the stability of my KRED?
A3: Yes, protein engineering is a powerful tool for improving the stability and activity of KREDs.[3][6][7] Techniques like directed evolution and rational design can be used to introduce mutations that enhance the enzyme's thermostability, solvent tolerance, and overall robustness.[6][7] For instance, mutations can be introduced to rigidify flexible loops around the active site, leading to increased thermostability.[6]
Cofactor Regeneration
Q4: Why is cofactor regeneration important, and what are the common methods?
A4: KREDs require expensive nicotinamide cofactors (NADH or NADPH) for their catalytic activity.[1] Using these cofactors in stoichiometric amounts is not economically viable for large-scale industrial processes. Cofactor regeneration systems are therefore essential to continuously recycle the cofactor, allowing for the use of only a catalytic amount.[11][13]
The most common method is an enzyme-coupled system, where a second enzyme, such as glucose dehydrogenase (GDH), is used with a cheap co-substrate like glucose to regenerate the NADPH.[1][11][12] Another approach is a substrate-coupled system, where a co-substrate like isopropanol is used in large excess to drive the regeneration by the KRED itself.[11]
Section 3: Key Experimental Protocols
Protocol 1: Screening for Optimal pH and Temperature
This protocol outlines a systematic approach to determine the optimal pH and temperature for your ketoreductase.
Materials:
-
Purified ketoreductase
-
Substrate of interest
-
NADPH or NADH
-
A series of buffers with different pH values (e.g., citrate, phosphate, Tris-HCl)[8][9]
-
Temperature-controlled incubator or water bath
-
Spectrophotometer or HPLC for activity measurement
Procedure:
-
pH Optimization:
-
Prepare a set of reaction mixtures, each containing the same concentration of KRED, substrate, and cofactor in different buffers covering a pH range (e.g., pH 4-10).[9]
-
Incubate all reactions at a constant, moderate temperature (e.g., 30°C) for a fixed period.
-
Measure the initial reaction rate for each pH value by monitoring the decrease in NADPH absorbance at 340 nm or by quantifying product formation via HPLC.[16]
-
Plot the relative activity against pH to determine the optimal pH.[8][9]
-
-
Temperature Optimization:
-
Prepare a set of reaction mixtures using the optimal buffer determined in the previous step.
-
Incubate the reactions at various temperatures (e.g., 20-65°C).[5][8]
-
Measure the initial reaction rate for each temperature.
-
Plot the relative activity against temperature to determine the optimal temperature.[5]
-
Protocol 2: Evaluating KRED Stability in Organic Solvents
This protocol helps assess the tolerance of your KRED to various organic co-solvents.
Materials:
-
Purified ketoreductase
-
Optimal buffer
-
A selection of water-miscible organic solvents (e.g., DMSO, isopropanol, acetonitrile, methanol)[4][15]
-
Substrate and cofactor
Procedure:
-
Prepare reaction mixtures containing the optimal buffer and varying concentrations of the organic solvent (e.g., 5%, 10%, 20% v/v).
-
Add the KRED to each mixture and pre-incubate for a specific duration (e.g., 1 hour) at the optimal temperature.
-
Initiate the reaction by adding the substrate and cofactor.
-
Measure the residual activity in each solvent concentration.
-
Plot the relative activity against the solvent concentration to determine the solvent tolerance of the KRED.
Section 4: Visualizations
Factors Influencing Ketoreductase Stability
Caption: Interconnected factors influencing the stability of ketoreductases.
Workflow for Enhancing Ketoreductase Stability
Caption: A systematic workflow for enhancing ketoreductase stability for industrial use.
References
-
Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. (2022). ACS Publications. [Link]
-
Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. (n.d.). MDPI. [Link]
-
Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. (2022). ACS Publications. [Link]
-
Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance. (n.d.). National Institutes of Health. [Link]
-
Semi-Continuous Flow Biocatalysis with Affinity Co-Immobilized Ketoreductase and Glucose Dehydrogenase. (n.d.). National Institutes of Health. [Link]
-
Ketoreductase activity for reduction of substituted-β-tetralones utilizing aqueous-organic systems and β-cyclodextrin derivati. (2011). Informa UK Limited. [Link]
-
Effect of temperature and pH on the enzyme activity and stability. (n.d.). ResearchGate. [Link]
-
Effect of temperature on the ketoreductases (KRED) activity and... (n.d.). ResearchGate. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Royal Society of Chemistry. [Link]
-
Characterization and Catalytic-Site-Analysis of an Aldo-Keto Reductase with Excellent Solvent Tolerance. (n.d.). MDPI. [Link]
-
Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. (2018). ACS Publications. [Link]
- Immobilized ketoreductases and process for making and using immobilized ketoreductase. (n.d.).
-
Effect of pH on the ketoreductases (KRED) activity and stability. a, b,... (n.d.). ResearchGate. [Link]
-
Origins of stereoselectivity in evolved ketoreductases. (n.d.). National Institutes of Health. [Link]
-
Structural stability of E. coli transketolase to temperature and pH denaturation. (2011). PubMed. [Link]
-
(PDF) Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. (2018). ResearchGate. [Link]
-
Effects of pH and temperature on activity of the purified enzyme. a To... (n.d.). ResearchGate. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (n.d.). Royal Society of Chemistry. [Link]
-
A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. (2018). National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural stability of E. coli transketolase to temperature and pH denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Semi-Continuous Flow Biocatalysis with Affinity Co-Immobilized Ketoreductase and Glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol: Chemical vs. Biocatalytic Routes
Introduction
The enantiomerically pure alcohol, 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol, is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its structural motifs are frequently found in active pharmaceutical ingredients (APIs), making the development of efficient, scalable, and highly selective synthetic routes a critical objective for the pharmaceutical and fine chemical industries. The primary challenge lies in controlling the stereochemistry at the secondary alcohol center, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
This guide provides an in-depth comparison of two prominent methodologies for the synthesis of this chiral alcohol: traditional chemical asymmetric reduction and modern biocatalytic reduction using ketoreductases (KREDs). We will explore the underlying principles, provide representative experimental protocols, and present a comparative analysis of their performance, environmental impact, and scalability to assist researchers and process chemists in making informed decisions for their synthetic campaigns.
Part 1: The Chemical Approach - Asymmetric Transfer Hydrogenation
Chemical synthesis has long relied on metal-catalyzed asymmetric reactions to produce enantiopure alcohols. Asymmetric transfer hydrogenation (ATH) is a powerful and widely adopted technique that uses a chiral catalyst to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to a prochiral ketone.
Core Principle & Mechanistic Insight
The cornerstone of this method is a transition metal complex, typically based on Ruthenium (Ru) or Rhodium (Rh), coordinated to a chiral ligand. The most renowned of these are the catalysts developed by Noyori and his coworkers. The substrate, 3'-(Trifluoromethoxy)acetophenone, coordinates to the chiral metal complex. The geometry of the ligand creates a sterically constrained environment, forcing the hydride transfer from the donor (e.g., isopropanol) to occur preferentially on one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess. The metal catalyst is regenerated in the catalytic cycle, allowing for high turnover numbers.
Workflow for Chemical Asymmetric Transfer Hydrogenation
Caption: Workflow for Chemical Asymmetric Transfer Hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of 3'-(Trifluoromethoxy)acetophenone
This protocol is a representative example adapted from established procedures for similar ketones.[1]
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral Ruthenium complex (e.g., (R,R)-TsDPEN-Ru) (0.001-0.01 mol%).
-
Reaction Mixture: Add anhydrous 2-propanol as both the solvent and hydrogen source.
-
Substrate Addition: Add 3'-(Trifluoromethoxy)acetophenone (1.0 equivalent) to the flask.
-
Initiation: Add a solution of a base, such as potassium tert-butoxide (t-BuOK) in 2-propanol (0.02 equivalents), to activate the catalyst.
-
Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 28-40°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water or a dilute acid solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Part 2: The Biocatalytic Approach - Ketoreductase (KRED) Mediated Reduction
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of chiral alcohols, ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are the catalysts of choice.[2][3] These enzymes use a nicotinamide cofactor (NADH or NADPH) as a hydride source to reduce ketones with exceptionally high stereoselectivity.
Core Principle & Mechanistic Insight
The reaction occurs in the enzyme's active site, which is a precisely shaped chiral pocket. The 3'-(Trifluoromethoxy)acetophenone substrate binds in a specific orientation dictated by the amino acid residues lining the active site. This fixed orientation ensures that the hydride from the NADPH cofactor is delivered to only one face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol product.
A critical aspect of biocatalysis is cofactor regeneration. Since cofactors like NADPH are expensive, they are used in catalytic amounts. A secondary "sacrificial" substrate, such as isopropanol or glucose, is added to the system along with a corresponding dehydrogenase enzyme. This system continuously regenerates the active NADPH cofactor, making the process economically viable. Modern approaches often use whole recombinant cells (e.g., E. coli) that overexpress both the desired KRED and a cofactor-regenerating enzyme, simplifying the process.[4]
Workflow for Whole-Cell Biocatalytic Reduction
Caption: Workflow for Whole-Cell Biocatalytic Reduction.
Experimental Protocol: Whole-Cell Bioreduction of 3'-(Trifluoromethoxy)acetophenone
This protocol is based on highly successful procedures reported for the asymmetric reduction of the analogous 3'-(trifluoromethyl)acetophenone.[4]
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells engineered to overexpress a suitable ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration. Harvest the cells by centrifugation and resuspend them in a buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a desired cell density (e.g., 10-50 g/L dry cell weight).
-
Reaction Setup: In a temperature-controlled reaction vessel at 30°C, add the cell suspension.
-
Co-substrate Addition: Add glucose (e.g., 1.1 equivalents) as the co-substrate for cofactor regeneration.
-
Substrate Addition: Add 3'-(Trifluoromethoxy)acetophenone (1.0 equivalent, e.g., 50-200 mM). The substrate can be added neat or as a solution in a co-solvent like DMSO to improve solubility.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) for 18-24 hours. Monitor the conversion and enantiomeric excess (ee) by chiral GC or HPLC.
-
Workup: After the reaction reaches completion, separate the cells by centrifugation.
-
Extraction: Extract the supernatant twice with an equal volume of ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the high-purity chiral alcohol. Often, chromatographic purification is not required due to the high selectivity of the enzyme.
Part 3: Head-to-Head Comparison
The choice between a chemical and biocatalytic route depends on several factors, including desired purity, scale, cost, and environmental considerations. Below is a summary of key performance indicators.
| Parameter | Chemical Synthesis (Asymmetric Transfer Hydrogenation) | Biocatalytic Synthesis (Ketoreductase Reduction) |
| Stereoselectivity (ee) | Good to Excellent (typically 90-98% ee)[4] | Excellent to Perfect (>99% ee is common)[4][5] |
| Yield | Generally High (often >95%)[4] | Good to High (typically 90-98%)[4] |
| Catalyst | Homogeneous Ru or Rh complexes with chiral ligands | Enzymes (Ketoreductases), often in whole-cell systems[3] |
| Reaction Temperature | Room Temperature to Moderate Heat (25-80°C) | Mild Ambient Temperatures (25-40°C)[4] |
| Reaction Pressure | Atmospheric | Atmospheric |
| Solvent System | Organic Solvents (Isopropanol, Toluene, DCM)[2] | Primarily Aqueous Buffer (often with minimal co-solvent)[4] |
| Downstream Processing | Requires removal of metal catalyst; Chromatography often needed. | Simple extraction; often no chromatography needed.[6] |
| Environmental Impact | Use of heavy metals and organic solvents raises concerns. | "Green" process using water, biodegradable catalysts, mild conditions.[7] |
| Key Advantage | Broad substrate scope, well-established, high throughput. | Unmatched selectivity, cleaner product profile, sustainable.[2] |
| Key Disadvantage | Potential for metal contamination, environmental concerns. | Enzyme may require engineering for novel substrates. |
Conclusion and Outlook
Both chemical and biocatalytic methods offer viable pathways to enantiomerically enriched this compound.
Chemical synthesis via asymmetric transfer hydrogenation remains a robust and versatile tool. Its primary strengths lie in its broad applicability and the vast library of available catalysts, which can often be used without extensive development time. However, the reliance on precious and potentially toxic heavy metals is a significant drawback, particularly in pharmaceutical manufacturing where metal impurity limits are exceedingly stringent. The necessary purification steps to remove these metals can add cost and complexity to the overall process.
Biocatalytic synthesis using ketoreductases , on the other hand, represents a paradigm shift towards greener and more sustainable chemistry.[6] The unparalleled enantioselectivity of enzymes frequently delivers products with >99.9% ee, a level of purity that is challenging to achieve with chemical methods.[4] The reactions are run in water under mild conditions, eliminating the need for harsh solvents and high temperatures. The resulting product is free of metal contaminants, dramatically simplifying downstream processing and aligning perfectly with the quality demands of the pharmaceutical industry. While initial enzyme screening or engineering may be required, the long-term benefits of a highly selective, clean, and scalable biocatalytic process are compelling.
For the synthesis of high-value pharmaceutical intermediates like this compound, where enantiopurity and the absence of metal contaminants are paramount, biocatalysis is emerging as the superior and often preferred methodology.
References
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. (2021-08-19). [Link]
-
Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone | Request PDF - ResearchGate. [Link]
-
Efficient biosynthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol using a novel reductase AxSDR from Algoriella xinjiangensis - ResearchGate. [Link]
-
Comparison of enzymatic reduction of acetophenone (1) to phenylethanol... - ResearchGate. [Link]
-
Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions | Request PDF - ResearchGate. [Link]
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)
-
Asymmetric reduction of acetophenone by Synechocystis sp. PCC6803 - ResearchGate. [Link]
-
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. [Link]
-
Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)
-
Development of an Immobilized Ketoreductase for Enzymatic (R)-3,5-bistrifluoromethylphenyl Ethanol Production | Request PDF - ResearchGate. [Link]
-
Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed. [Link]
-
Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PubMed. [Link]
-
1_[3_(Trifluoromethoxy)phenyl]ethan_1_ol 1_[3_(Trifluoromethoxy) product offer - Clonagen. [Link]
-
Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - RSC Publishing. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. [Link]
-
WO/2001/002326 PROCESS FOR THE SYNTHESIS OF (R)-1-(3,5-BIS(TRIFLUOROMETHYL)-PHENYL)ETHAN-1-OL BY ASYMMETRIC TRANSFER HYDROGENATION - WIPO Patentscope. [Link]
- WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess Determination of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol by Chiral High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules such as 1-[3-(trifluoromethoxy)phenyl]ethan-1-ol, a key building block in the synthesis of various pharmacologically active compounds, ensuring enantiopurity is paramount.[1] This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the enantiomeric excess determination of this specific analyte, juxtaposed with viable alternative methodologies. The content herein is grounded in established scientific principles and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
The Criticality of Enantiomeric Separation
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that possess identical physical and chemical properties in an achiral environment.[2] However, within the chiral environment of biological systems, enantiomers can exhibit profound differences in pharmacological activity, with one enantiomer often being therapeutically active while the other may be inactive or even elicit adverse effects.[2][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and control of the enantiomeric composition of chiral drugs.[3][4] Chiral HPLC has emerged as the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5][6][][8]
Chiral HPLC: The Gold Standard for Enantiomeric Excess Determination
The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[5][9] This transient diastereomeric interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. For trifluoromethyl-substituted alcohols like this compound, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and excellent resolving power.[3][10]
Causality Behind Experimental Choices
The selection of the CSP and mobile phase is a critical decision driven by the molecular structure of the analyte. The trifluoromethoxy and hydroxyl groups, along with the phenyl ring of this compound, provide multiple points for potential chiral recognition interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the chiral selector.[3]
Polysaccharide-based CSPs, such as amylose or cellulose derivatives coated on a silica support, create chiral grooves and cavities. The analyte enantiomers fit into these chiral spaces with varying degrees of complementarity, leading to differences in interaction energy and, consequently, separation. The choice between an amylose-based phase (e.g., Chiralpak® AD-H) and a cellulose-based phase (e.g., Chiralcel® OD-H) is often empirical, as subtle differences in the CSP's three-dimensional structure can significantly impact selectivity.[10]
The mobile phase, typically a mixture of a non-polar solvent like n-hexane or n-heptane and a polar modifier such as isopropanol or ethanol, plays a crucial role in modulating the retention and selectivity. The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration is a key parameter for optimization.
Experimental Workflow for Chiral HPLC Analysis
The logical progression of a chiral HPLC analysis is designed to ensure robust and reproducible results.
Detailed Experimental Protocol
This protocol provides a validated starting point for the enantiomeric excess determination of this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |
| Column Dimensions | 4.6 mm I.D. x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[10] Using the mobile phase as the sample solvent is ideal to prevent peak distortion.[10]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[10]
3. System Suitability:
Before sample analysis, inject a racemic standard of this compound to verify system performance. The following parameters should be monitored:
-
Resolution (Rs): A baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks is required for accurate quantification.[11]
-
Tailing Factor (T): The tailing factor for each peak should ideally be between 0.8 and 1.5.
-
Repeatability: Multiple injections of the same standard should demonstrate a relative standard deviation (RSD) of peak areas of ≤ 2.0%.[4]
4. Data Analysis:
-
Peak Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a known enantiomer standard, if available.
-
Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the peak areas from the chromatogram:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Performance Comparison with Alternative Methods
While chiral HPLC is the dominant technique, other methods can be employed for enantiomeric excess determination. The choice of method depends on factors such as sample volatility, availability of instrumentation, and the specific requirements of the analysis.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning between a chiral stationary phase and the enantiomers. | High accuracy and precision, wide applicability, both analytical and preparative scale possible.[9] | Method development can be time-consuming, requires specialized and expensive chiral columns.[9][12] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High column efficiency, suitable for volatile and thermally stable compounds.[13][14] | Requires analyte to be volatile or derivatized, potential for thermal degradation. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase with a chiral stationary phase. | Faster separations, reduced organic solvent consumption (greener), higher efficiency compared to HPLC.[15][16][17][18][19] | Requires specialized instrumentation, not all compounds are soluble in the mobile phase. |
| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer. | Rapid analysis, no separation required, provides structural information.[20][21] | Lower sensitivity than chromatographic methods, requires higher sample concentrations, potential for signal overlap. |
In-Depth Look at Alternative Methodologies
Supercritical Fluid Chromatography (SFC)
SFC is increasingly being adopted in the pharmaceutical industry as a powerful alternative to HPLC for chiral separations.[15][16][19] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster analysis times and higher efficiency.[19] For the analysis of this compound, the same polysaccharide-based CSPs used in HPLC are often effective in SFC. The "greener" nature of SFC, with its significant reduction in organic solvent consumption, is a major advantage.[17][18]
Chiral Gas Chromatography (GC)
Chiral GC is a viable option if the analyte is sufficiently volatile and thermally stable.[13][14] For this compound, which has a moderate boiling point, direct analysis by chiral GC is feasible. Chiral stationary phases for GC are often based on cyclodextrin derivatives.[13] While GC can offer very high resolution, the requirement for volatility limits its broader application compared to HPLC.
NMR Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach that does not rely on physical separation.[20][21] By adding a chiral solvating agent (CSA) to the NMR tube containing the analyte, transient diastereomeric complexes are formed.[21] These complexes have slightly different chemical environments, resulting in separate, distinguishable peaks in the NMR spectrum for each enantiomer. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio. This method is fast and can be non-destructive, but it generally requires a higher concentration of the analyte compared to chromatographic techniques.[22]
Method Validation: Ensuring Trustworthiness and Compliance
Regardless of the chosen method, validation is a critical step to ensure the reliability of the results. According to the International Council for Harmonisation (ICH) guidelines, a chiral purity method should be validated for specificity, precision, linearity, accuracy, range, and sensitivity (limit of quantitation for the minor enantiomer).[4][23][24][25]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by obtaining baseline separation of the enantiomers.
-
Precision: The closeness of agreement between a series of measurements. Assessed at different levels (repeatability, intermediate precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value. Often inferred from specificity, linearity, and precision.[23]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte over a specified range.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of at least 10 is a common acceptance criterion.[23]
Conclusion
For the determination of the enantiomeric excess of this compound, chiral HPLC remains the gold standard, offering a robust, reliable, and highly accurate analytical solution. The use of polysaccharide-based chiral stationary phases provides excellent resolving power for this class of compounds. While alternative methods such as SFC, chiral GC, and NMR with chiral solvating agents present their own unique advantages, particularly in terms of speed, environmental impact, and the nature of the information provided, chiral HPLC offers the most versatile and widely applicable approach for routine quality control and research applications in the pharmaceutical industry. The selection of the most appropriate method should be based on a careful consideration of the specific analytical needs, available resources, and the stage of drug development. A thorough method validation is indispensable to guarantee the integrity and accuracy of the generated data, ensuring compliance with regulatory standards and contributing to the development of safe and effective medicines.
References
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]
-
Lee, H. J., Gahm, J., Jin, J. S., & Ahn, Y. G. (2021). Rapid Purification of Drug Enantiomers Using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved January 20, 2026, from [Link]
-
Joshi, S. (2019, February 27). Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.net. Retrieved January 20, 2026, from [Link]
-
Gualtieri, F. (2011). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chiral Analysis. Elsevier. [Link]
-
Li, Z., et al. (2022). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 27(15), 4941. [Link]
-
Rizzo, C., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13029-13042. [Link]
-
Ghale, G., & Nau, W. M. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5521. [Link]
-
You, L., Berman, J. S., & Anslyn, E. V. (2011). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 44(7), 597–606. [Link]
-
Shah, P., & Taticek, R. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology, 31(10). [Link]
-
Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 75-82. [Link]
-
Sanchez, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1017-1022. [Link]
-
Wu, Q., Li, J., & Wang, M. (2007). Chiral Separation of 3,5-Bis(trifluoromethyl)phenyl ethanol by Capillary Electrophoresis. Chinese Journal of Modern Applied Pharmacy, (4), 256-259. [Link]
-
Bohrium. (2023, January 27). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Retrieved January 20, 2026, from [Link]
-
Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. (n.d.). diva-portal.org. Retrieved January 20, 2026, from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1315. [Link]
-
Asymmetric [3+2] Annulations Catalyzed by a Planar-Chiral Derivative of DMAP. (n.d.). pubs.acs.org. Retrieved January 20, 2026, from [Link]
-
Wang, M., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 120. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 26-39. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved January 20, 2026, from [Link]
-
Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10), 16-23. [Link]
-
Ilia, M., & Pistos, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society, 18(11), 2831-2847. [Link]
-
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. (2022). International Journal of Molecular Sciences, 23(15), 8345. [Link]
-
De Klerck, K., et al. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases. Journal of Chromatography A, 1256, 229-242. [Link]
-
Kasprzyk-Hordern, B. (2015). Enantiomeric profiling of chiral pharmacologically active compounds in the environment with the usage of chiral liquid chromatography couple. LCGC Europe, 28(3), 151-160. [Link]
Sources
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. eijppr.com [eijppr.com]
- 4. dujps.com [dujps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. gcms.cz [gcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. archives.ijper.org [archives.ijper.org]
- 18. selvita.com [selvita.com]
- 19. news-medical.net [news-medical.net]
- 20. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arpi.unipi.it [arpi.unipi.it]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. database.ich.org [database.ich.org]
- 25. chromatographyonline.com [chromatographyonline.com]
The Strategic Advantage of Fluorinated Synthons: A Comparative Guide to 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol in Drug Discovery
In the intricate chess game of drug design, every molecular move counts. The selection of a starting chiral building block, or synthon, is a critical opening gambit that can dictate the success of the entire campaign.[1][2][] Chirality is fundamental to biological recognition; receptors and enzymes in the body are themselves chiral, leading to often profound differences in pharmacology, toxicology, and metabolism between a drug's enantiomers.[1][2] This guide provides an in-depth comparison of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol, a rising star in the medicinal chemist's toolkit, against other established chiral synthons, supported by experimental insights and data.
The Rise of the Trifluoromethoxy Group: More Than Just a Fluorine Effect
For decades, the incorporation of fluorine has been a go-to strategy for enhancing metabolic stability and modulating physicochemical properties.[4] The trifluoromethoxy (-OCF3) group, however, offers a unique and powerful combination of attributes that distinguish it from a simple trifluoromethyl (-CF3) substituent.[5][6][7]
Key Properties of the Trifluoromethoxy Group:
| Property | Description | Impact on Drug Design |
| Metabolic Stability | The C-O bond in the -OCF3 group is highly resistant to enzymatic cleavage by cytochrome P450 enzymes.[5][6] | Blocks a common site of oxidative metabolism, increasing the drug's half-life and bioavailability.[5][6] |
| High Lipophilicity | It is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[5][7] | Enhances membrane permeability, which can improve absorption and facilitate passage across the blood-brain barrier.[5] |
| Electron-Withdrawing Nature | The strong electronegativity of the fluorine atoms creates a powerful inductive electron-withdrawing effect.[5][6] | Modulates the pKa of nearby functional groups, influencing target binding interactions and solubility. |
| Steric Profile | The group's size and conformation can influence how a molecule fits into a binding pocket. | Can be used to fine-tune selectivity and potency by optimizing steric interactions with the biological target. |
When this functional group is part of a chiral synthon like this compound, it provides a powerful convergence of stereochemical control and desirable pharmacokinetic properties from the very beginning of the synthetic route.
Focus Synthon: this compound
This chiral secondary alcohol has emerged as a valuable intermediate in the synthesis of complex pharmaceuticals, notably as a key building block for neuroprotective agents.[8][9] Its utility is derived from the combination of a versatile hydroxyl group for further chemical transformations and the beneficial trifluoromethoxy moiety.
Asymmetric Synthesis: Accessing Enantiopurity
A critical consideration for any chiral synthon is its accessibility in an enantiomerically pure form. Fortunately, this compound can be reliably synthesized with high enantiomeric excess (e.e.) via the asymmetric reduction of its parent ketone, 1-[3-(trifluoromethyl)phenyl]ethan-1-one (also known as 3'-Trifluoromethylacetophenone).[10] Both chemical and biocatalytic methods have proven highly effective.[8][11]
Figure 1. General workflow for the asymmetric synthesis of this compound.
Experimental Protocol: Biocatalytic Asymmetric Reduction
This protocol is based on highly efficient whole-cell biocatalysis methods, which offer excellent enantioselectivity under mild, environmentally friendly conditions.[8][9]
Rationale: Whole-cell biocatalysis using recombinant E. coli expressing a specific carbonyl reductase (or other suitable microorganisms) is chosen for its exceptional enantioselectivity (>99% e.e.), high yields, and avoidance of heavy metal catalysts.[8][12][13] The use of a biphasic system or surfactants can overcome substrate solubility issues, further enhancing reaction efficiency.[8][9]
Materials:
-
1-[3-(Trifluoromethyl)phenyl]ethan-1-one
-
Recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., LXCAR-S154Y)[8][9]
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Tween-20 or a similar surfactant[8]
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to induce expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reaction Setup: In a temperature-controlled shaker flask, suspend the harvested cells (e.g., to a final concentration of 12.6 g dry cell weight/L) in the phosphate buffer.[8]
-
Additive & Substrate Addition: Add glucose to the cell suspension. Incorporate Tween-20 (e.g., 0.6% w/v) to enhance substrate solubility.[8] Add the substrate, 1-[3-(Trifluoromethyl)phenyl]ethan-1-one, to the desired concentration (e.g., 200 mM).[8]
-
Bioreduction: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with shaking (e.g., 200 rpm) for 12-24 hours.[8]
-
Monitoring: Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Once the reaction is complete, saturate the aqueous phase with NaCl and perform a thorough extraction with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the resulting alcohol by flash chromatography if necessary. Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC. Yields of over 90% with an e.e. >99.9% are achievable with this method.[8][9]
Comparative Analysis with Alternative Chiral Synthons
The choice of a chiral synthon is always context-dependent.[14] Here, we compare this compound with other commonly used chiral secondary alcohols.
| Chiral Synthon | Key Advantages | Key Limitations | Optimal Use Cases |
| 1-Phenylethanol | Inexpensive, widely available, well-understood reactivity. | Lacks features for modulating ADME properties; can be a site of metabolism. | Foundational studies, synthesis of simple chiral ligands, proof-of-concept molecules. |
| 1-(4-Chlorophenyl)ethanol | Introduces a halogen for potential metabolic blocking or as a handle for cross-coupling. | The chloro group has a less pronounced effect on lipophilicity and pKa compared to -OCF3. | When a simple metabolic block is needed or a synthetic handle for further diversification (e.g., Suzuki coupling) is desired. |
| (R/S)-Glycidol | Highly versatile epoxide allows for a wide range of ring-opening reactions to install diverse functionalities. | Can be unstable; requires careful handling. | Building beta-amino alcohol cores, common in beta-blockers and other pharmaceuticals. |
| 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Two powerful electron-withdrawing groups significantly alter electronics; provides strong metabolic resistance.[11][15] | Can be too lipophilic; synthesis of the starting ketone is more complex.[16] | Used as a key intermediate for NK-1 receptor antagonists like Aprepitant, where strong target interactions are required.[11] |
| This compound | Balanced lipophilicity, excellent metabolic stability, and versatile synthetic handle.[5][6] | Higher cost than non-fluorinated analogs. | Designing CNS-active agents (where blood-brain barrier penetration is key) or when fine-tuning metabolic stability is a primary goal. |
Application in a Drug Discovery Workflow
To illustrate its practical utility, consider a generalized workflow for synthesizing a lead compound where a chiral ether linkage is required.
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 12. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. (r)-1-[3,5-bis(trifluoromethyl)-phenyl]ethan-1-ol at Best Price in Taizhou, Jiangsu Sheng | Jiangsu Fuze Pharmaceutical Co., Ltd [tradeindia.com]
- 16. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Trifluoromethoxy Group: Enhancing the Biological Activity of Chiral Alcohols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Methyl Group—The Rise of the Trifluoromethoxy Moiety
In the intricate process of drug design, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. For decades, medicinal chemists have employed a variety of functional groups to fine-tune properties such as potency, selectivity, and metabolic stability. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool, particularly in the context of chiral alcohols.[1][2][3] While structurally reminiscent of the common methoxy group, its properties are profoundly different. The replacement of hydrogen atoms with highly electronegative fluorine atoms creates a substituent with distinct electronic and steric characteristics that can dramatically enhance a molecule's drug-like properties.[3]
This guide provides an in-depth comparison of chiral alcohols functionalized with a trifluoromethoxy group versus their non-fluorinated analogues. We will explore the causal relationship between the physicochemical properties of the -OCF₃ group and its impact on metabolic stability, membrane permeability, and protein binding affinity. Furthermore, this guide furnishes detailed, self-validating experimental protocols to empower researchers to quantitatively assess these effects in their own drug discovery campaigns.
The Physicochemical Transformation: OCF₃ vs. OH and OCH₃
The introduction of a trifluoromethoxy group fundamentally alters a molecule's character. Its influence stems from a unique combination of high lipophilicity and strong electron-withdrawing capabilities, setting it apart from traditional substituents like hydroxyl (-OH) or methoxy (-OCH₃) groups.[1][4]
-
Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[1][5] This property is critical for enhancing a drug's ability to cross biological membranes, a key factor for oral absorption and distribution to target tissues, including penetration of the blood-brain barrier.[1][3] The drug Riluzole, used for amyotrophic lateral sclerosis, incorporates an -OCF₃ group specifically to enhance its lipophilicity and facilitate its passage into the central nervous system.[1]
-
Electronic Effects: The three highly electronegative fluorine atoms make the -OCF₃ group a potent electron-withdrawing substituent.[3] This influences the electron distribution across the entire molecule, which can modulate the pKa of nearby functional groups and alter interactions with biological targets.[3] Unlike a methoxy group, where the oxygen can be a hydrogen bond acceptor, the electron-withdrawing nature of the CF₃ moiety reduces the oxygen's ability to participate in hydrogen bonding, which can diminish interactions with metabolic enzymes.[1]
Table 1: Comparative Physicochemical Properties of Key Substituents
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Nature | Key Characteristics |
|---|---|---|---|
| -OH | -0.67 | Electron-donating, H-bond donor/acceptor | Polar, enhances water solubility. |
| -OCH₃ | -0.02 | Electron-donating, H-bond acceptor | Moderately polar, metabolically labile. |
| -CF₃ | +0.88 | Strongly electron-withdrawing | Lipophilic, metabolically stable.[1] |
| -OCF₃ | +1.04 | Strongly electron-withdrawing | Highly lipophilic , metabolically robust.[1][4] |
The Impact on Pharmacokinetics: A Shield Against Metabolism
A primary challenge in drug development is overcoming rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes in the liver.[5][6] The trifluoromethoxy group provides a powerful solution to this problem.
Enhanced Metabolic Stability
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[1][6] This inherent strength makes the -OCF₃ group exceptionally resistant to enzymatic cleavage and oxidative metabolism.[2][5][6] By strategically replacing a metabolically vulnerable site, such as a methoxy or methyl group, with an -OCF₃ group, chemists can effectively block this metabolic pathway.[6] This "metabolic switching" leads to several key advantages:
-
Longer Drug Half-Life: Reduced metabolic clearance prolongs the drug's presence in the systemic circulation.[2][6]
-
Improved Bioavailability: A greater fraction of the administered dose reaches its target, enhancing therapeutic efficacy.[5][6]
-
Predictable Pharmacokinetics: A more stable compound leads to more consistent and predictable patient outcomes.[6]
The following diagram illustrates the logical flow of how the -OCF₃ group's properties translate to improved pharmacokinetic outcomes.
Caption: Impact of OCF₃ properties on pharmacokinetics.
Modulating Membrane Permeability
As indicated by its high lipophilicity, the -OCF₃ group significantly enhances a molecule's ability to permeate biological membranes.[1][5] This is crucial not only for oral absorption but also for reaching intracellular targets or crossing the blood-brain barrier. Studies have demonstrated that substituting a methyl group with a trifluoromethyl group can increase the membrane permeability of short peptides, a principle that extends to the even more lipophilic trifluoromethoxy group.[7]
The Role in Pharmacodynamics: Tuning Target Affinity and Chirality
The influence of the -OCF₃ group extends beyond pharmacokinetics to the direct interaction between the chiral alcohol and its biological target.
-
Binding Affinity: The trifluoromethyl moiety can enhance binding affinity through several mechanisms. Its steric bulk can lead to more favorable van der Waals interactions within a protein's binding pocket compared to a smaller methyl group.[8] Furthermore, the unique electronic properties of the -OCF₃ group can facilitate multipolar interactions with amino acid residues in the protein backbone, such as the carbonyl group, which can substantially contribute to higher affinity.[9][10]
-
Amplifying Chirality: In a chiral molecule, the specific three-dimensional arrangement of atoms is critical for molecular recognition. The significant steric and electronic presence of the -OCF₃ group can amplify the differences between enantiomers within a chiral binding pocket. This can lead to a greater "chiral cliff," where one enantiomer exhibits significantly higher binding affinity and biological activity than the other.[11] Therefore, incorporating an -OCF₃ group can be a strategy to improve not only potency but also stereoselectivity.
Experimental Protocols for Comparative Analysis
To empirically validate the impact of trifluoromethoxylation, a series of standardized in vitro assays are essential. The following protocols provide a framework for a self-validating system to compare a chiral alcohol (Parent Compound) with its -OCF₃ analogue (Test Compound).
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[6][12]
Objective: To quantitatively compare the metabolic half-life (t½) and intrinsic clearance (Clint) of the Parent and Test Compounds.
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of the test compound, parent compound, and a positive control (e.g., Verapamil) in DMSO.
-
Incubation Setup: In a 96-well plate, add liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the test compound to a final concentration of 1 µM. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the protein.[13]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.[13]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput assay models passive diffusion across a lipid membrane, providing a good predictor of membrane permeability.
Objective: To determine the permeability coefficient (Pe) for the Parent and Test Compounds.
Step-by-Step Methodology:
-
Donor Plate Preparation: Add solutions of the Parent and Test Compounds (typically 50-100 µM) to a 96-well filter donor plate.
-
Membrane Coating: The filter membrane of the donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Acceptor Plate Preparation: Fill a 96-well acceptor plate with a buffer solution (pH 7.4).
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a set period (e.g., 4-18 hours).
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells and the incubation time.
Table 2: Expected Comparative Outcomes from In Vitro Assays
| Assay | Parameter | Parent Compound (e.g., -OCH₃) | Test Compound (-OCF₃) | Rationale |
|---|---|---|---|---|
| Metabolic Stability | Half-life (t½) | Shorter | Longer | -OCF₃ is resistant to CYP-mediated metabolism.[5][6] |
| Metabolic Stability | Intrinsic Clearance (Clint) | Higher | Lower | Slower rate of metabolic breakdown.[14] |
| Permeability (PAMPA) | Permeability (Pe) | Lower | Higher | Increased lipophilicity of -OCF₃ facilitates passive diffusion.[1][3] |
| Binding Affinity | Dissociation Constant (Kd) | Higher | Potentially Lower | -OCF₃ can form additional favorable interactions in the binding pocket.[9][10] |
Protocol: Target Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd).
Objective: To determine the dissociation constant (Kd) for the interaction of each enantiomer of the Parent and Test Compounds with the target protein.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the purified target protein in the calorimeter cell and a solution of the ligand (one enantiomer of the test compound) in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is fitted to a model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[15]
-
Comparison: Repeat the experiment for the other enantiomer and for both enantiomers of the parent compound to quantitatively assess the impact of the -OCF₃ group and the stereochemistry on binding affinity.
Conclusion and Future Perspectives
The strategic incorporation of a trifluoromethoxy group is a highly effective strategy in medicinal chemistry for enhancing the biological activity of chiral alcohols.[1][16] Its unique combination of high lipophilicity and metabolic robustness directly addresses common challenges in drug development, leading to compounds with improved bioavailability and longer half-lives.[1][2][5] Furthermore, its distinct steric and electronic properties can be leveraged to increase target binding affinity and improve stereoselectivity.[9][11] The experimental protocols detailed in this guide provide a clear and robust framework for researchers to quantitatively evaluate these benefits, enabling data-driven decisions in the optimization of lead compounds. As synthetic methodologies for introducing the -OCF₃ group become more accessible, its role in designing the next generation of therapeutics will undoubtedly continue to expand.[17]
References
-
García-Soto, M.J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]
-
Al-Hadedi, A.A.M., et al. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, Z., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]
-
García-Soto, M.J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Varenikov, A., & Gandelman, M. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications. [Link]
-
Wang, C., et al. (2009). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric.... [Link]
-
Nishihara, R., et al. (2022). Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides. Organic & Biomolecular Chemistry. [Link]
-
Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
García-Soto, M.J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
Zhang, Z., et al. (2024). Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. Chemical Science. [Link]
-
Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC - NIH. [Link]
-
Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry. [Link]
-
Wang, Z., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
Han, B., et al. (n.d.). The Effects of Introducing Trifluoromethyl Side Groups to Diphenyl Ether-type Polyimide Films on Their Water Absorption and Water Vapor Permeability. Chinese Journal of Applied Chemistry. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Opilton, I. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]
-
Zhang, Y., et al. (2013). Stereoselective binding of chiral drugs to plasma proteins. PMC - NIH. [Link]
-
Vinggaard, A.M., et al. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. PubMed Central. [Link]
-
Gherase, A., & Han, B. (2022). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]
-
Miss Estruch. (2024). Membrane permeability | Alcohol and temperature | Core practical 3. YouTube. [Link]
-
Ackley, D.C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
Kumar, S., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews. [Link]
-
Das, B., et al. (2022). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au. [Link]
-
Jones, R., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]
-
Philip Harris. (n.d.). Investigating cell membrane permeability A Level Biology. [Link]
-
Scribd. (n.d.). Alcohol's Effect on Membrane Permeability. [Link]
-
Schaduangrat, N., et al. (2018). Chiral Cliffs: Investigating the Influence of Chirality on Binding Affinity. ChemMedChem. [Link]
-
Shortridge, M.D., et al. (2008). Estimating Protein-Ligand Binding Affinity Using High-Throughput Screening by NMR. University of Nebraska–Lincoln. [Link]
-
ResearchGate. (n.d.). Schematic design for measuring alcohol permeability. [Link]
-
Bidwell, G.L., & Rau, A. (2019). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC - NIH. [Link]
-
TA Instruments. (2013). Thermodynamic Rules to Achieve High Binding Affinity & Selectivity. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral Cliffs: Investigating the Influence of Chirality on Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
Benchmarking new catalysts against known methods for asymmetric ketone reduction
A Technical Guide to Benchmarking New Catalysts for Asymmetric Ketone Reduction
The enantioselective reduction of prochiral ketones into chiral secondary alcohols is a foundational transformation in modern organic synthesis. These chiral alcohols are indispensable building blocks for a vast array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The imperative to develop more efficient, selective, and sustainable catalytic systems continually drives innovation in this field. This guide provides a comprehensive framework for benchmarking novel catalysts against established, field-proven methods for asymmetric ketone reduction. We will delve into the mechanistic underpinnings of benchmark systems, present a standardized protocol for equitable comparison, and evaluate the performance of emergent catalysts based on earth-abundant metals and biocatalytic engineering.
The Landscape of Asymmetric Ketone Reduction: Established Pillars
A meaningful benchmark requires a deep understanding of the current state-of-the-art. Three methodologies have distinguished themselves through broad utility, high enantioselectivity, and reliability: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction with Ketoreductases (KREDs).
Pioneered by Ryōji Noyori, this method utilizes ruthenium (II) complexes coordinated with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).[2] The genius of this system lies in its "metal-ligand bifunctional" mechanism. The reaction does not proceed through a classic outer-sphere hydrogenation. Instead, the amine ligand's N-H proton and the ruthenium hydride (Ru-H) actively participate in a six-membered pericyclic transition state with the ketone substrate.[3] This cooperative action facilitates a highly organized, concerted transfer of a proton and a hydride to the carbonyl oxygen and carbon, respectively, ensuring exquisite stereocontrol.[3]
The choice of a base, typically a potassium or sodium alkoxide, is critical. It serves to deprotonate the diamine ligand, generating the active 16-electron amido-ruthenium species that initiates the catalytic cycle. The high efficiency of these catalysts allows for very low catalyst loadings, with Turnover Numbers (TONs) reaching up to 100,000 or more for reactive substrates.[4]
The CBS reduction is a powerful organocatalytic method that employs a chiral oxazaborolidine catalyst, typically derived from proline.[5][6] This catalyst, often formed in situ, works in concert with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to reduce ketones with high enantioselectivity.[5][6]
The causality of its effectiveness stems from the catalyst's dual role as a chiral Lewis acid. The endocyclic boron atom coordinates to the carbonyl oxygen, activating the ketone towards reduction. Simultaneously, the borane reducing agent coordinates to the catalyst's Lewis basic nitrogen atom. This pre-organization within the catalyst-substrate-reagent complex creates a rigid, chair-like six-membered transition state, sterically directing the hydride transfer from the borane to one specific face of the ketone.[5] The predictability of the stereochemical outcome is a significant advantage of this method.[7]
Biocatalysis offers an environmentally benign and often exceptionally selective alternative to chemocatalysis.[8] Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the reduction of ketones to alcohols with near-perfect enantioselectivity (>99% ee) and under mild aqueous conditions.[8][9]
These enzymes rely on a nicotinamide cofactor, typically NADPH or NADH, as the hydride source.[10] A critical aspect of a practical biocatalytic process is cofactor regeneration. Because the cofactor is expensive, it is used in catalytic amounts and continuously regenerated in situ. This is commonly achieved by employing a secondary "sacrificial" substrate and a corresponding dehydrogenase. For example, glucose and glucose dehydrogenase (GDH) are often used to regenerate NADPH from NADP⁺.[4] The high specificity of KREDs arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which binds the ketone substrate in a highly preferred orientation for hydride delivery from the cofactor.[1] Commercial KRED screening kits now provide access to a wide array of enzymes with varying substrate specificities and stereopreferences (both R and S selective).[11]
Benchmarking the Next Generation: A Comparative Framework
The quest for more sustainable and cost-effective catalysts has led to the development of systems based on earth-abundant first-row transition metals, such as iron and cobalt.[12][13][14] These new catalysts must be rigorously evaluated against the established methods. Acetophenone is a standard benchmark substrate due to the significant steric and electronic difference between its phenyl and methyl substituents, making it an excellent probe for catalyst selectivity.[5]
The following table summarizes representative performance data for the reduction of acetophenone using established and emerging catalyst systems. This data, compiled from literature sources, provides a quantitative basis for comparison.
| Method | Catalyst / Enzyme | Yield (%) | ee (%) | TON / S/C Ratio | Conditions |
| Noyori Hydrogenation | (R,R)-TsDPEN-Ru | >99 | 99 (R) | 2000 | H₂ (8 atm), K-OtBu, 2-propanol, 28 °C |
| CBS Reduction | (S)-Me-CBS | ~95 | >98 (R) | 10 (10 mol%) | BH₃·THF, THF, -20 °C to RT |
| Biocatalysis | KRED-NADH-110 | 96 | 87 (R) | N/A (whole cell) | Phosphate buffer, Glucose, GDH, 30 °C |
| Biocatalysis | KRED from L. kefir | >95 | >99 (S) | N/A (whole cell) | Isopropanol, >100 g/L substrate |
| New: Iron Catalyst | Chiral Iron(II) Complex | up to 99 | up to 96 (R) | ~400 | 2-propanol, K-OtBu, RT |
| New: Cobalt Catalyst | Chiral Co(II)-PN(H)NP | >99 | >99 (S) | up to 10,000 | H₂ (50 bar), K-OtBu, THF, 40 °C |
Data compiled from multiple sources.[4][9][11][13] Conditions and results can vary significantly based on specific ligand, substrate concentration, and reaction time.
The development of iron and cobalt catalysts is driven by several key factors. Ruthenium, rhodium, and iridium are precious, low-abundance metals, making them expensive and subject to price volatility. Iron and cobalt are orders of magnitude more abundant and cheaper, offering a significant cost advantage, especially for large-scale industrial processes. Furthermore, their lower toxicity profiles contribute to "greener" chemical processes.[14] Recent breakthroughs have shown that sophisticated ligand design can overcome the traditional challenges associated with using base metals, leading to catalysts with activities and selectivities that are beginning to rival their noble metal counterparts.[12][15][16]
Standardized Experimental Protocols for Benchmarking
To ensure a fair and direct comparison, catalysts should be tested under a standardized set of conditions. The following protocols are designed as a self-validating system for evaluating a new catalyst against the established methods for the reduction of acetophenone.
The logical flow of a benchmarking experiment is crucial for obtaining reliable and comparable data. It begins with careful preparation and setup under controlled conditions, proceeds through the reaction execution and monitoring, and concludes with a rigorous analysis of the results.
Caption: Standardized workflow for benchmarking catalyst performance.
-
Rationale: This protocol uses 2-propanol as both the solvent and the hydrogen source, a common condition for ATH that avoids the need for high-pressure hydrogenation equipment.[13]
-
Setup:
-
To a dried Schlenk flask under an argon atmosphere, add the new chiral catalyst (e.g., 0.01 mmol, 1 mol%).
-
Add 5.0 mL of anhydrous 2-propanol and stir to dissolve.
-
Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.1 M solution, 0.02 mmol, 2 mol%). Stir for 15 minutes to allow for catalyst activation.
-
-
Execution:
-
Add acetophenone (1.0 mmol, 1.0 eq) to the activated catalyst solution.
-
Heat the reaction to the desired temperature (e.g., 30 °C) and stir.
-
Monitor the reaction by taking aliquots at regular intervals (e.g., 1, 4, 12, 24 hours) and analyzing by GC to determine conversion.
-
-
Analysis:
-
Once the reaction reaches completion (or after 24 hours), quench by adding 1 mL of water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Determine the isolated yield.
-
Analyze the enantiomeric excess (ee%) of the 1-phenylethanol product using chiral GC or HPLC.
-
-
Rationale: This protocol uses a whole-cell or lyophilized powder KRED with a glucose/GDH system for cofactor regeneration in an aqueous buffer, representing typical green chemistry conditions.[4][11]
-
Setup:
-
In a 50 mL flask, prepare a phosphate buffer solution (e.g., 10 mL, 100 mM, pH 7.0).
-
Add D-glucose (e.g., 1.5 eq), NADP⁺ (e.g., 0.01 eq), and glucose dehydrogenase (GDH, e.g., 10 U).
-
Add the KRED enzyme (e.g., 10 mg of lyophilized powder).
-
-
Execution:
-
Add acetophenone (1.0 mmol, 1.0 eq), potentially dissolved in a minimal amount of a co-solvent like DMSO or 2-propanol (e.g., <5% v/v) to aid solubility.
-
Seal the flask and shake at a constant temperature (e.g., 30 °C) in an orbital incubator.
-
Monitor the reaction by taking aliquots, extracting with ethyl acetate, and analyzing by GC.
-
-
Analysis:
-
After completion, extract the entire reaction mixture with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers, filter, and concentrate.
-
Determine the yield and analyze the ee% by chiral GC or HPLC.
-
Mechanistic Insights: Visualizing the Path to Selectivity
Understanding the mechanism is key to rational catalyst design and improvement. The distinct pathways of metal-catalyzed and biocatalytic reductions illustrate the different origins of their stereoselectivity.
Caption: Contrasting mechanisms of metal-catalyzed vs. biocatalytic reduction.
Conclusion and Future Outlook
The established methods of Noyori hydrogenation, CBS reduction, and biocatalysis provide a formidable standard against which any new catalyst for asymmetric ketone reduction must be measured. They offer high to exceptional enantioselectivities across a broad range of substrates. However, the drive for greater sustainability and lower costs provides a powerful incentive for innovation.
Emerging catalysts based on iron and cobalt are demonstrating immense promise, with recent examples showing performance metrics that approach, and in some cases meet, those of their noble metal counterparts.[12][15] Similarly, the continuous evolution of ketoreductases through protein engineering is expanding their substrate scope and operational stability, making them increasingly viable for industrial applications.[9]
By employing a rigorous and standardized benchmarking protocol as outlined in this guide, researchers can objectively assess the true potential of these new systems. A successful new catalyst must not only demonstrate high yield and enantioselectivity but also offer clear advantages in terms of cost, safety, operational simplicity, and environmental impact. The continued exploration of these frontiers will undoubtedly lead to even more powerful and practical tools for the synthesis of chiral molecules.
References
-
Title: Cobalt-Catalyzed Asymmetric Hydrogenation of Ketones Enabled by the Synergism of an N–H Functionality and a Redox-Active Ligand. Source: Journal of the American Chemical Society, 2024. URL: [Link][12][15]
-
Title: Cobalt-catalyzed asymmetric hydrogenation of ketones: A remarkable additive effect on enantioselectivity. Source: Chinese Chemical Letters, 2021. URL: [Link]
-
Title: Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Source: Catalysis Science & Technology, 2018. URL: [Link]
-
Title: Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. Source: Request PDF. URL: [Link][8]
-
Title: Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. Source: ACS Catalysis, 2023. URL: [Link]
-
Title: Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Chiral Macrocyclic Cobalt(II) Complexes. Source: Request PDF. URL: [Link][16]
-
Title: Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Source: Chemical Society Reviews, 2009. URL: [Link]
-
Title: Noyori Asymmetric Hydrogenation. Source: Chem-Station. URL: [Link][2]
-
Title: Screening of commercial ketoreductases for reduction of acetophenone (2a). Source: ResearchGate. URL: [Link][11]
-
Title: Iron(II) Complexes for the Efficient Catalytic Asymmetric Transfer Hydrogenation of Ketones. Source: PubMed. URL: [Link][13]
-
Title: Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? Source: ACS Catalysis. URL: [Link][3]
-
Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Source: Chemical Communications, 2023. URL: [Link][9]
-
Title: Reagent of the month – CBS oxazaborolidine. Source: SigutLabs. URL: [Link][5]
-
Title: Rational development of iron catalysts for asymmetric transfer hydrogenation. Source: Dalton Transactions, 2017. URL: [Link][14]
-
Title: Iron nanoparticles catalyzing the asymmetric transfer hydrogenation of ketones. Source: PubMed. URL: [Link]
-
Title: Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Source: PMC - NIH. URL: [Link][1]
-
Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Source: MDPI. URL: [Link][7]
-
Title: New Methodology for the Asymmetric Reduction of Ketones. Source: Request PDF. URL: [Link][10]
Sources
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iron(II) complexes for the efficient catalytic asymmetric transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rational development of iron catalysts for asymmetric transfer hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Cobalt-Catalyzed Asymmetric Hydrogenation of Ketones Enabled by the Synergism of an N-H Functionality and a Redox-Active Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques [mdpi.com]
Efficacy comparison of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol derivatives in specific assays
An In-Depth Efficacy Comparison of Phenylpiperidine Urea Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Introduction: Targeting the Endocannabinoid System via FAAH Inhibition
The endocannabinoid system (ECS) is a critical neuromodulatory network that influences a wide array of physiological processes, including pain perception, inflammation, mood, and memory. The primary signaling molecules of this system are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological activity of these lipid transmitters is tightly regulated by their synthesis and degradation. Fatty Acid Amide Hydrolase (FAAH), an integral membrane serine hydrolase, is the principal enzyme responsible for the degradation of anandamide.[1]
By inhibiting FAAH, the endogenous levels of anandamide are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) in a spatially and temporally controlled manner. This mechanism of "endocannabinoid augmentation" is a highly sought-after therapeutic strategy, as it offers the potential for treating conditions like chronic pain and anxiety disorders while avoiding the widespread, and often undesirable, psychotropic effects associated with direct cannabinoid receptor agonists.[2][3][4]
The development of potent and selective FAAH inhibitors is therefore of significant interest. A particularly successful class of inhibitors is based on a piperidine/piperazine urea scaffold. These compounds act as irreversible, covalent inhibitors by carbamylating the catalytic serine nucleophile (Ser241) in the FAAH active site.[1][5] This guide provides a detailed comparison of the efficacy of a series of phenylpiperidine urea derivatives, focusing on how subtle structural modifications, particularly on the phenyl ring, influence their inhibitory potency against FAAH. The data and protocols presented are primarily derived from the seminal work by Ahn et al. (2009) in the Journal of Medicinal Chemistry.
Mechanism of Action: How FAAH Inhibition Modulates Endocannabinoid Signaling
FAAH terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine. Inhibition of this process preserves anandamide, allowing it to accumulate and exert a greater effect on cannabinoid receptors. This targeted modulation is a key advantage over direct receptor agonists.
Figure 1: Endocannabinoid signaling pathway modulated by FAAH inhibition.
Comparative Efficacy of Phenylpiperidine Urea Derivatives
The potency of FAAH inhibitors is often quantified by the second-order rate constant of inactivation (kinact/Ki), which reflects both the binding affinity (Ki) and the rate of covalent modification (kinact). A higher kinact/Ki value indicates a more efficient and potent inhibitor.
The following table summarizes the structure-activity relationship (SAR) for a series of derivatives based on the work of Ahn et al. (2009), demonstrating how modifications to the terminal phenyl ring and the core structure impact inhibitory potency against human FAAH (hFAAH).
| Compound ID | Core Structure (R) | Terminal Group (X) | kinact/Ki (M-1s-1) |
| 1 | Piperazine | 2-Phenoxyphenyl | 790 ± 50 |
| 2 | Piperidine | 2-Phenoxyphenyl | 4,200 ± 200 |
| 3 | Piperazine | 2-(Pyridin-2-yl)phenyl | 3,100 ± 200 |
| 4 | Piperidine | 2-(Pyridin-2-yl)phenyl | 11,000 ± 1,000 |
| 5 | Piperidine | 2-(5-Trifluoromethyl -pyridin-2-yl)phenyl | 14,000 ± 1,000 |
| 6 | Piperidine | 2-(3-Trifluoromethyl -pyridin-2-yl)phenyl | 1,700 ± 100 |
| 7 | Piperidine | 2-(6-Trifluoromethyl -pyridin-2-yl)phenyl | 1,400 ± 100 |
Data synthesized from Ahn, K. et al. (2009). J. Med. Chem., 52(21), 6803–6813.[1]
Expert Analysis of Structure-Activity Relationships (SAR)
-
Piperidine vs. Piperazine Core: A consistent trend observed is the superior potency of the piperidine core over the piperazine core (compare Compound 2 vs. 1 , and 4 vs. 3 ). This is likely due to unfavorable electrostatic interactions of the potentially protonated second nitrogen of piperazine within the hydrophobic acyl chain-binding channel of the FAAH enzyme. The piperidine ring offers a better hydrophobic fit.[1]
-
Impact of the Pyridinyl Group: Replacing the terminal phenoxy group with a pyridinyl group significantly enhances potency (compare Compound 4 vs. 2 ). This suggests a favorable interaction, possibly a hydrogen bond or a specific electronic interaction, between the pyridinyl nitrogen and the enzyme active site.
-
Positional Importance of the Trifluoromethyl (CF3) Group: The most striking finding is the profound impact of the position of the trifluoromethyl substituent on the pyridinyl ring.
-
Placing the electron-withdrawing CF3 group at the 5-position (Compound 5 , PF-3845) results in the highest potency in the series. This specific placement appears to optimize electronic and steric interactions within the active site, leading to a 14-fold increase in potency compared to the unsubstituted parent compound.
-
Moving the CF3 group to the 3- or 6-position (Compounds 6 and 7 ) leads to a dramatic loss of activity. This indicates that these positions introduce steric clashes or unfavorable electronic interactions that hinder proper binding and/or the carbamylation reaction.[1]
-
Detailed Experimental Protocol: FAAH Inhibition Assay
The determination of inhibitor potency (kinact/Ki) is performed using a fluorometric activity assay that measures the hydrolysis of a substrate by the FAAH enzyme.
Workflow Diagram
Figure 2: Experimental workflow for the FAAH kinetic inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution of 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Expert's Note: A basic pH of 9.0 is optimal for FAAH activity and enhances the rate of the hydrolysis reaction, providing a robust signal-to-noise ratio.
-
-
Enzyme Solution: Dilute purified, recombinant human FAAH (hFAAH) in the assay buffer to a final concentration of approximately 10 nM.
-
Expert's Note: Using a purified, recombinant enzyme is crucial for kinetic studies as it eliminates potential interference from other hydrolases present in cell lysates.
-
-
Inhibitor Solutions: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMC), in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 80 µL of the 10 nM FAAH enzyme solution to each well.
-
Add 10 µL of the various inhibitor dilutions (or DMSO for vehicle control) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Expert's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated, which is critical for measuring time-dependent irreversible inhibition.
-
-
Initiate the enzymatic reaction by adding 10 µL of the AAMC substrate solution to each well (final substrate concentration ~10 µM).
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15 minutes) at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The rate of fluorescence increase is proportional to the enzyme activity.
-
For each inhibitor concentration, calculate the observed rate of inactivation (kobs) by plotting the natural logarithm of the ratio of enzymatic velocity at time t (v) to the initial velocity (v₀) against time. The slope of this line is -kobs.
-
Determine the kinact and Ki values by plotting kobs versus the inhibitor concentration.
-
The final potency metric, kinact/Ki, is calculated from these values.
-
Conclusion
The comparative analysis of phenylpiperidine urea derivatives clearly demonstrates the high degree of structural sensitivity for FAAH inhibition. The data underscores that while the core scaffold is important, the precise positioning of substituents on the terminal aromatic ring is a critical determinant of potency. The 5-trifluoromethyl-substituted pyridinyl derivative (Compound 5 , PF-3845) emerged as an exceptionally potent and selective inhibitor, highlighting a successful rational design strategy. This guide illustrates the importance of systematic SAR studies, supported by robust and reproducible biochemical assays, in the discovery and optimization of next-generation therapeutic agents targeting the endocannabinoid system.
References
-
Ahn, K., Johnson, D. S., Fitzgerald, M., et al. (2007). Novel piperidine- and piperazine-carboxamide ureas as inhibitors of fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 17(10), 2842-2847. [Link]
-
Ahn, K., Smith, S. E., Liimatta, M. B., et al. (2009). Discovery and Characterization of a Highly Selective FAAH Inhibitor that Reduces Inflammatory Pain. Journal of Medicinal Chemistry, 52(21), 6803–6813. [Link]
-
Johnson, D. S., Stiff, C., Lazerwith, S. E., et al. (2011). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters, 2(2), 121-126. [Link]
-
Bedse, G., et al. (2018). Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors. Translational Psychiatry, 8(1), 92. [Link]
-
Fundación CANNA. (n.d.). All about my FAAH. Retrieved from [Link]
-
Zlebnik, N. E., & Cheer, J. F. (2016). Endocannabinoid hydrolase inhibitors: a review of the recent patent literature. Expert Opinion on Therapeutic Patents, 26(11), 1239-1250. [Link]
Sources
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage: A Guide to Trifluoromethyl-Containing Chiral Alcohols in Pharmaceutical Development
In the intricate world of drug discovery, the quest for molecules with superior efficacy, safety, and pharmacokinetic profiles is paramount. Among the vast arsenal of structural motifs available to medicinal chemists, the combination of a trifluoromethyl (CF3) group and a chiral alcohol offers a particularly potent strategic advantage. This guide provides an in-depth comparison of the synthesis and application of these critical building blocks, offering field-proven insights and actionable data for researchers, scientists, and drug development professionals.
The Power of Synergy: Why Trifluoromethyl and Chirality Matter
The strategic incorporation of a trifluoromethyl (CF3) group into a drug candidate has become a cornerstone of modern medicinal chemistry.[1] Its unique electronic and steric properties can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] The C-F bond, one of the strongest in organic chemistry, makes the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][2] This often leads to a longer in-vivo half-life and a more predictable pharmacokinetic profile.[1]
When this robust functional group is positioned adjacent to a stereogenic carbinol center, its influence is magnified. Chirality is a fundamental property in pharmacology, as biological targets like enzymes and receptors are themselves chiral.[3] The precise three-dimensional arrangement of a chiral alcohol can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound. The trifluoromethyl group, with its strong electron-withdrawing nature and steric bulk, can lock in specific conformations, leading to highly selective and enhanced interactions with the target protein.[1]
Key Advantages of Trifluoromethyl-Containing Chiral Alcohols:
-
Enhanced Metabolic Stability: The CF3 group blocks common sites of oxidative metabolism.[1][2]
-
Modulated Physicochemical Properties: It increases lipophilicity (Hansch π constant of +0.88), which can improve membrane permeability.[1][2]
-
Increased Binding Affinity: The CF3 group can participate in favorable van der Waals, dipole-dipole, and halogen bonding interactions within a protein's binding pocket.[1]
-
Stereo-electronic Control: The group's properties can influence the acidity of the alcohol and enforce conformations that are optimal for binding.
A Comparative Guide to Asymmetric Synthesis
The construction of a trifluoromethyl-substituted stereocenter remains a significant challenge in synthetic chemistry.[2][4][5] However, several powerful asymmetric methods have emerged, providing reliable access to these valuable chiral alcohols. The two primary strategies involve the asymmetric reduction of a prochiral trifluoromethyl ketone or the nucleophilic trifluoromethylation of a prochiral aldehyde.
Asymmetric Reduction of Trifluoromethyl Ketones
This is arguably the most direct and widely employed method. The key is the use of a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl.
Comparison of Leading Asymmetric Reduction Methods
| Method | Catalyst/Reagent | Typical Enantioselectivity (ee) | Key Advantages | Considerations |
| Asymmetric Transfer Hydrogenation (ATH) | Ru(II) or Ir(III) with chiral diamine/amino alcohol ligands (e.g., Noyori-type) | 90–99% | Operational simplicity, mild conditions, readily available H-donors (e.g., FA/TEA) | Substrate scope can be sensitive to ligand choice, potential for racemization.[6] |
| Asymmetric Hydrogenation | Rh(I) or Ir(I) with chiral phosphine ligands (e.g., f-ampha) | 95–99% | High catalyst turnover, excellent enantioselectivity, scalable.[7] | Requires specialized high-pressure hydrogenation equipment, catalyst cost.[7] |
| Biocatalysis (Ketoreductases) | Whole-cell or isolated ketoreductases (KREDs) | >99% | Environmentally friendly ("green chemistry"), exceptional selectivity, mild aqueous conditions.[8] | Substrate specificity, requires screening of enzyme libraries, cofactor regeneration. |
Causality Behind Experimental Choices: The choice between these methods often depends on scale and available equipment. Asymmetric Transfer Hydrogenation (ATH) is excellent for lab-scale synthesis due to its simplicity. For large-scale industrial production, the high efficiency of catalytic hydrogenation may be preferred, despite the initial investment in equipment.[7] Biocatalysis is increasingly attractive for its sustainability and unparalleled selectivity, making it a powerful option when a suitable enzyme is identified.[8]
Nucleophilic Trifluoromethylation of Aldehydes
This strategy builds the chiral center by adding a "CF3-" equivalent to an aldehyde in the presence of a chiral catalyst or auxiliary.
-
Ruppert-Prakash Reagent (TMSCF3): This is the most common source of a nucleophilic trifluoromethyl group.[9] The reaction is typically initiated by a fluoride source and can be rendered asymmetric by using a chiral Lewis base or a chiral Lewis acid catalyst. This method is highly effective for a broad range of aldehydes and offers good to excellent enantioselectivity.[9]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, a detailed, self-validating protocol is essential. Below is a representative procedure for the asymmetric transfer hydrogenation of a trifluoromethyl ketone.
Protocol: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone
Objective: To synthesize (R)-1-phenyl-2,2,2-trifluoroethanol with high enantiomeric excess.
Materials:
-
2,2,2-Trifluoroacetophenone (Substrate)
-
[RuCl2(p-cymene)]2 (Catalyst Precursor)
-
(1R,2R)-(-)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN] (Chiral Ligand)
-
Formic Acid (HCOOH) / Triethylamine (TEA) azeotrope (5:2 mixture) (Hydride Source)
-
Dichloromethane (DCM) (Solvent)
-
Saturated Sodium Bicarbonate (aq.)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate (Eluent)
Procedure:
-
Catalyst Preparation (In Situ): In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), combine [RuCl2(p-cymene)]2 (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol).
-
Add anhydrous DCM (5 mL) and stir the resulting orange solution at room temperature for 20 minutes.
-
Reaction Setup: To the catalyst solution, add 2,2,2-trifluoroacetophenone (1.0 mmol).
-
Add the formic acid/triethylamine (5:2) mixture (1.0 mL).
-
Reaction Execution: Seal the flask and stir the reaction mixture vigorously at 28 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes/Ethyl Acetate) to afford the pure chiral alcohol.
-
Validation & Characterization:
-
Determine the yield.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
-
Crucially, determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and compare the retention times to a racemic standard.
-
Visualizing the Workflow
A clear understanding of the process flow is critical for successful execution and troubleshooting.
Caption: Workflow for Asymmetric Synthesis of a Trifluoromethyl-Containing Chiral Alcohol.
Conclusion and Future Outlook
Trifluoromethyl-containing chiral alcohols are undeniably powerful structural motifs that will continue to feature prominently in the design of next-generation pharmaceuticals. The synthetic methodologies to access them have matured significantly, with catalytic asymmetric (transfer) hydrogenation and biocatalysis offering highly efficient and selective routes.[7][8][10] The challenge for drug development professionals is to select the optimal synthetic strategy based on factors such as substrate scope, scalability, cost, and environmental impact. As synthetic methods become more robust and our understanding of the nuanced stereo-electronic effects of the CF3 group deepens, we can expect to see an even greater proliferation of these valuable chiral building blocks in successful drug candidates.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Construction of Chiral β-Trifluoromethyl Alcohols Enabled by Catalytic Enantioselective Aldol-Type Reaction of CF3CHN2. ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Chiral alcohols: Significance and symbolism. Yewreck. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. ACS Publications. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed Central. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]
-
Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Royal Society of Chemistry. [Link]
-
Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric... ResearchGate. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]
-
Asymmetric Synthesis of Tertiary Trifluoromethyl Alcohols. Scilit. [Link]
-
Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Royal Society of Chemistry. [Link]
-
Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. ACS Publications. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. Royal Society of Chemistry. [Link]
-
Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Publications. [Link]
-
Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. PubMed Central. [Link]
-
Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
Introduction
1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol is a key building block in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique properties, including enhanced metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in the design of novel pharmaceuticals and advanced materials.[1] The efficient and economical synthesis of this chiral alcohol is therefore of considerable interest to researchers in both academic and industrial settings.
This guide presents a comprehensive cost-benefit analysis of the two primary synthetic pathways to this compound: the reduction of 3'-(trifluoromethoxy)acetophenone and the Grignard reaction of a 3-(trifluoromethoxy)phenyl magnesium halide with acetaldehyde. We will delve into the mechanistic underpinnings of each route, provide detailed, self-validating experimental protocols, and present a quantitative comparison of their respective costs, yields, and operational considerations. Furthermore, we will explore both traditional chemical and modern biocatalytic approaches to the reduction pathway, offering a green chemistry perspective.
Factors Influencing Synthetic Route Selection
The optimal synthetic strategy is rarely a one-size-fits-all solution. The decision-making process is a multifactorial exercise that balances economic constraints with scientific objectives. The following diagram illustrates the key considerations that will be addressed in this guide.
Caption: Key factors influencing the selection of a synthetic route.
Quantitative Data Summary
The following tables provide a quantitative comparison of the two primary synthetic routes, based on a theoretical 1 mole scale of the final product. Prices are estimates based on current supplier listings and may vary.
Table 1: Starting Material and Reagent Costs per Mole of Product
| Route | Starting Material | CAS Number | Estimated Cost/mol | Key Reagents | Estimated Cost/mol | Total Estimated Cost/mol |
| 1A: Ketone Reduction (Chemical) | 3'-(Trifluoromethoxy)acetophenone | 170141-63-6 | ~$138.00[2] | Sodium Borohydride | ~$15.00[3][4][5][6][7] | ~$153.00 |
| 1B: Ketone Reduction (Biocatalytic) | 3'-(Trifluoromethoxy)acetophenone | 170141-63-6 | ~$138.00[2] | Ketoreductase (KRED), NADP⁺, Glucose Dehydrogenase (GDH), Glucose | Variable (enzyme cost can be high initially but reusable) | ~$138.00 + enzyme/cofactor cost |
| 2: Grignard Reaction | 1-Bromo-3-(trifluoromethoxy)benzene | 2252-44-0 | ~$105.00[8][9] | Magnesium, Acetaldehyde | ~$5.00 | ~$110.00 |
Table 2: Process Parameters and Performance Comparison
| Parameter | Route 1A: Chemical Reduction | Route 1B: Biocatalytic Reduction | Route 2: Grignard Reaction |
| Typical Yield | >95% | >90% (often with high enantiomeric excess)[10] | 80-90% |
| Reaction Time | 1-3 hours | 12-24 hours[11] | 2-4 hours |
| Stereoselectivity | None (produces a racemate) | High (can produce >99% ee)[10][12] | None (produces a racemate) |
| Safety Concerns | Flammable solvents, handling of sodium borohydride (reacts with water) | Generally low hazard | Highly flammable ethers, exothermic reaction, stringent anhydrous conditions required[13] |
| Environmental Impact | Moderate (organic solvents, borate waste) | Low (aqueous media, biodegradable catalyst) | High (ether solvents, quenching byproducts) |
| Scalability | Excellent | Moderate to Good (requires bioreactors for large scale) | Good, but requires specialized equipment for anhydrous conditions |
Route 1: Reduction of 3'-(Trifluoromethoxy)acetophenone
This is arguably the most direct route to the target alcohol. The synthesis begins with the commercially available ketone, 3'-(trifluoromethoxy)acetophenone. The core transformation is the reduction of the carbonyl group.
Sources
- 1. reddit.com [reddit.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 4. Sodium Borohydride, 99%, powder 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. Sodium Borohydride (Powder), Fisher Chemical 10 g | Buy Online | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 2252-44-0|3-(Trifluoromethoxy)bromobenzene|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cerritos.edu [cerritos.edu]
Safety Operating Guide
Comprehensive Disposal Protocol for 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol. As a fluorinated aromatic alcohol, this compound requires specific handling and disposal procedures to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and laboratory professionals who handle this chemical in laboratory-scale quantities. The core principle of this protocol is that all chemical waste is treated as hazardous unless explicitly determined otherwise, ensuring adherence to the highest safety standards and regulatory compliance.[1]
Core Principles: Understanding the Hazard Profile
This compound is classified as a halogenated organic compound due to the presence of the trifluoromethoxy (-OCF₃) group.[2] This classification is the single most critical factor determining its disposal pathway. Halogenated waste streams are segregated from non-halogenated streams because they require high-temperature incineration with specialized scrubbers to neutralize harmful byproducts like hydrogen fluoride.[3][4] Mixing these waste streams can lead to regulatory non-compliance and significantly increase disposal costs.[5]
1.1. Hazard Identification
While specific toxicity data for this exact compound is limited, structurally similar molecules, such as 1-[3-(Trifluoromethyl)phenyl]ethanol, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][6][7] Therefore, it is imperative to handle this compound with the same level of caution.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₉F₃O₂ | - |
| Classification | Halogenated Organic Waste | [2][4] |
| Known Hazards | Potential for skin, eye, and respiratory irritation | [3][6] |
| Primary Disposal Route | High-Temperature Incineration | [3] |
1.2. Environmental Rationale
The carbon-fluorine bond is exceptionally strong, making fluorinated compounds like this one persistent in the environment.[8] Improper disposal can lead to long-term contamination. Thermal decomposition, if incomplete, can generate highly corrosive and toxic hydrogen fluoride (HF) gas and other fluorinated byproducts.[3][8] Therefore, disposal must be conducted by a licensed facility capable of achieving the necessary temperatures and equipped with flue gas scrubbing technology to manage these decomposition products.[3][8]
The Disposal Workflow: A Step-by-Step Protocol
This workflow ensures that this compound and materials contaminated with it are handled safely from the point of generation to final disposal.
Step 2.1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.[3][9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[9]
-
Body Protection: A standard laboratory coat.[3]
-
Work Area: All handling of open containers and commingling of waste must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4]
Step 2.2: Waste Segregation
This is a critical control point. The decision-making process for segregating this waste is absolute: This compound must enter a halogenated waste stream.
Caption: Waste Segregation Decision Workflow.
Step 2.3: Containerization and Labeling
Proper containment and identification prevent accidental mixing and ensure safe handling by waste management personnel.[10][11]
-
Select a Compatible Container: Use a clean, designated container, such as a 4-liter glass bottle or a plastic carboy provided by your institution's Environmental Health & Safety (EHS) department.[4] The container must have a tightly sealing, threaded cap.[12]
-
Affix a Hazardous Waste Label: Before adding any waste, securely attach a "Hazardous Waste" tag.[4][5]
-
Complete the Label Information: Fill out the label completely and legibly.
-
Generator Information: Your name, lab location, and contact information.
-
Contents: List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[12] List all other components and their approximate percentages.
-
Hazards: Check the appropriate hazard boxes (e.g., "Toxic," "Flammable" if mixed with flammable solvents).[4]
-
Step 2.4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[11][13]
-
Location: The SAA must be in the same room where the waste is generated.[11]
-
Containment: The waste container must be kept in secondary containment (e.g., a spill tray) to capture any potential leaks.[14]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[12][13]
-
Volume Limits: Do not exceed the SAA volume limits set by regulations (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic "P-listed" wastes).[1]
Step 2.5: Arranging for Final Disposal
Laboratory personnel are not authorized to perform final disposal. This process must be managed by trained professionals to comply with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle to grave."[1][11]
-
Contact EHS: When the container is full or you are discontinuing the process, contact your institution's EHS department to schedule a waste pickup.[11][13]
-
Provide Documentation: Have the completed waste tag and any other required documentation ready for the EHS personnel.
Management of Contaminated Materials & Spills
Empty Containers
An "empty" container that held this compound is not considered regular trash. It must be decontaminated first.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone).[1]
-
Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in your "Halogenated Organic Liquids" waste container.[1]
-
Deface Label: Completely remove or deface the original chemical label.[1]
-
Dispose of Container: Once decontaminated and defaced, the container can be disposed of in the appropriate glass or plastic recycling bin.[10]
Contaminated Solids
Disposable items such as gloves, weigh boats, or absorbent pads contaminated with the chemical are considered solid hazardous waste.
-
Collect these items in a separate, clearly labeled, sealed plastic bag or container.
-
Label the container as "Solid Hazardous Waste" and list "this compound" as the contaminant.
-
Arrange for disposal through your EHS department.
Spill Cleanup Protocol
For small, manageable spills within a chemical fume hood:
-
Alert Personnel: Inform others in the lab of the spill.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to dike and absorb the liquid.[4]
-
Collect Cleanup Debris: Carefully scoop the absorbent material and any contaminated debris into a designated container for solid hazardous waste.[1]
-
Label and Dispose: Seal the container, label it as spill cleanup debris containing this compound, and manage it as hazardous waste.[1][4]
-
For large spills, immediately evacuate the area and contact your institution's emergency response team. [12]
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Link
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. Link
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Link
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. Link
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Link
-
1-[3-(Trifluoromethyl)phenyl]ethanol Safety Data Sheet. SynQuest Laboratories, Inc. Link
-
Hazardous Waste Segregation. University of Wisconsin-Milwaukee. Link
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Link
-
Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety. Link
-
Ethanone, 1-[3-(trifluoromethyl)phenyl]- Safety Data Sheet. Fisher Scientific. Link
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Link
-
2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methyl-1-propanone Safety Data Sheet. Sigma-Aldrich. Link
-
SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS. Ozone Secretariat, UN Environment Programme. Link
-
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone Safety Data Sheet. Angene Chemical. Link
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. Link
-
2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone Safety Data Sheet. Fisher Scientific. Link
-
Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. Link
-
The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas. PubMed. Link
-
1-(3-(Trifluoromethyl)phenyl)ethanol. PubChem, National Center for Biotechnology Information. Link
-
Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. Link
-
(Trifluoromethyl)trimethylsilane Safety Data Sheet. Sigma-Aldrich. Link
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. Link
-
Phenol, 3-(trifluoromethyl)- Safety Data Sheet. Thermo Fisher Scientific. Link
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. Link
-
1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL Safety Data Sheets. Echemi. Link
-
Public Comments on EPA's Interim Guidance on the Destruction and Disposal of PFAS. Reginfo.gov. Link
-
Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs. Link
-
Environmental Fate and Transport Processes for PFAS. Interstate Technology and Regulatory Council (ITRC). Link
-
(1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol. Apollo Scientific. Link
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. 1-(3-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 136296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. epa.gov [epa.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. odu.edu [odu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. acewaste.com.au [acewaste.com.au]
Safe Handling and Personal Protective Equipment (PPE) for 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol
Senior Application Scientist's Note: This guide provides essential safety protocols for the handling and disposal of 1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol. A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of writing. Therefore, the following recommendations are synthesized from data on structurally analogous compounds, including 1-[3-(Trifluoromethyl)phenyl]ethanol and other halogenated aromatic molecules. It is imperative that you obtain and review the manufacturer-specific SDS for this compound before commencing any work. This document serves as a baseline for safe laboratory practices and does not replace the formal SDS.
Hazard Analysis: Understanding the Risks
To establish a robust safety protocol, we must first understand the probable hazards associated with this compound. Based on its chemical structure—an aromatic alcohol containing a halogenated (trifluoromethoxy) group—we can infer the following primary risks:
-
Skin and Eye Irritation: Structurally similar compounds, such as 1-[3-(Trifluoromethyl)phenyl]ethanol, are known to cause skin irritation and serious eye irritation.[1][2] Direct contact with the skin or eyes is likely to result in inflammation, redness, and discomfort.
-
Respiratory Tract Irritation: Inhalation of vapors, mists, or aerosols may cause respiratory irritation.[1][2] The volatility of this compound has not been characterized, but it is prudent to assume it can become airborne, especially if heated or agitated.
-
Potential for Systemic Toxicity: While data is limited, related fluorinated phenyl compounds have been classified with acute oral toxicity. Ingestion must be strictly avoided.
-
Halogenated Organic Compound: The presence of the trifluoromethoxy group classifies this as a halogenated organic compound. This is a critical consideration for waste disposal, as halogenated waste streams must be segregated from non-halogenated ones and are subject to specific disposal regulations.[3][4][5][6]
The Hierarchy of Controls: A Self-Validating Safety System
Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety plan begins with engineering and administrative controls to minimize exposure potential.
Caption: Hierarchy of Controls Workflow.
-
Engineering Controls (Primary Barrier): All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood.[1][7] This is the most critical step in preventing respiratory exposure. The work area must also be equipped with an immediately accessible safety shower and eyewash station.[1]
-
Administrative Controls (Procedural Safety): Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Restrict access to authorized personnel only. Keep containers tightly sealed when not in use and clearly label all solutions.[8]
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all operations involving this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are required at all times.[9]
-
High-Risk Operations: When handling quantities greater than 50 mL or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[1][10]
Skin and Body Protection
-
Gloves: The selection of appropriate gloves is critical due to the aromatic and halogenated nature of the compound. A "one-glove-fits-all" approach is insufficient.
-
Double Gloving: It is strongly recommended to wear two pairs of gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Material Selection: Nitrile gloves provide good short-term splash protection but often show poor resistance to aromatic compounds.[11] For extended work, consider a more robust glove material. Always inspect gloves for any signs of degradation or damage before use.[12]
-
Immediate Removal: If a glove comes into contact with the chemical, it must be removed immediately and disposed of as halogenated waste. Wash hands thoroughly before donning new gloves.[11]
-
| Glove Material | Protection Level | Recommended Use |
| Nitrile | Good Splash Protection | Suitable for short-duration tasks and as the inner glove in a double-gloving system. Not for immersion.[11] |
| Neoprene | Good Resistance | Offers good protection against alcohols and some organic acids. A suitable choice for the outer glove.[13] |
| Butyl Rubber | Very Good Resistance | Provides excellent protection against alcohols, ketones, and esters, but performs poorly with aromatic hydrocarbons.[13] |
| Viton™/Fluorocarbon | Excellent Resistance | Often recommended for aromatic and halogenated solvents, providing the highest level of protection. |
-
Protective Clothing: A flame-resistant laboratory coat, fully buttoned, is mandatory. Ensure it has tight-fitting cuffs.
-
Footwear: Fully enclosed, chemical-resistant shoes are required.[10] Sandals, perforated shoes, and fabric sneakers offer no protection and are prohibited.
Respiratory Protection
Respiratory protection should not be necessary if all work is conducted within a properly functioning chemical fume hood. However, it is required in situations where engineering controls may be insufficient or in case of an emergency, such as a large spill.
-
Required Equipment: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is necessary for any work outside of a fume hood where exposure is possible.[14][15][16]
-
Program Requirement: The use of a respirator mandates a formal respiratory protection program, which includes medical clearance and annual fit-testing, as required by OSHA (29 CFR 1910.134).[14][17]
Operational and Disposal Plan
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated work area.
-
Verification: Ensure the chemical fume hood is operational (check airflow monitor).
-
Handling: Conduct all manipulations at least 6 inches inside the fume hood sash.
-
Containment: Use a secondary container (e.g., a tray) to contain any potential spills.
-
Closure: Keep the primary container tightly closed when not in use.[8]
-
Decontamination: After handling, wipe down the work surface, decontaminate any equipment used, and wash hands thoroughly.
Disposal Plan: A Critical Step
As a halogenated organic compound, all waste generated from handling this compound is considered hazardous.
-
Waste Segregation: All contaminated materials—including excess chemical, empty containers, used gloves, and contaminated wipes—must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[3][4][5]
-
Prohibition: DO NOT dispose of this chemical or any contaminated materials down the drain or in regular trash.[6]
-
Container Management: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area within the laboratory.[5] Follow your institution's hazardous waste disposal procedures.
Caption: Disposal workflow for chemical waste.
References
- OHSE. (2026, January 3). Respiratory Protection and VOC Exposure: A Critical Safety Guide.
- Synquest Labs. 1-[3-(Trifluoromethyl)
- ResearchGate. (2025, August 4). Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach | Request PDF.
- PK Safety. (2024, September 16).
- Environmental Health and Safety. OSHA Glove Selection Chart.
- Cornell EHS. 3.
- TCI Chemicals.
- Grand Valley State University. (2024, February 13).
- Fisher Scientific.
- CP Lab Safety.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Thermo Fisher Scientific. (2025, September 22).
- Sigma-Aldrich. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.
- UPenn EHRS.
- Office of Environmental Health and Safety | ECU. Chemical Resistance Selection Chart for Protective Gloves.
- High Five™ Gloves. (2008, May 19).
- Echemi. 1-[3,5-BIS(TRIFLUOROMETHYL)
- Benchchem. Personal protective equipment for handling N-(trifluoromethylthio)saccharin.
- Unknown Source.
- Fisher Scientific. (2014, September 19).
- Unknown Source.
- Thermo Fisher Scientific. (2012, April 19).
- Campus Operations.
- PubChem. 1-(3-(Trifluoromethyl)phenyl)ethanone oxime | C9H8F3NO | CID 5382090.
- Cornell EHS. 7.2 Organic Solvents.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- Pharmaffiliates. 1-(3-(Trifluoromethyl)phenyl)ethan-1-one.
- Matrix Fine Chemicals GmbH. 1-[3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-ONE | CAS 349-76-8.
- Apollo Scientific. (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 99493-93-3 Cas No. | (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | Apollo [store.apolloscientific.co.uk]
- 3. ethz.ch [ethz.ch]
- 4. uakron.edu [uakron.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. ohse.ca [ohse.ca]
- 15. pksafety.com [pksafety.com]
- 16. Respiratory Protection Program - Lab Safety - Grand Valley State University [gvsu.edu]
- 17. 3.6 Respirators | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
